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  • Product: N-methyl-1H-indole-4-carboxamide

Core Science & Biosynthesis

Foundational

Pharmacological Divergence of the Indole-4-Carboxamide Scaffold: In Vitro Mechanisms of Action and Target Selectivity

Executive Summary In contemporary medicinal chemistry, the 1H-indole-4-carboxamide scaffold is recognized as a highly privileged pharmacophore. While the primary (unsubstituted) amide is a well-established mimic of the n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the 1H-indole-4-carboxamide scaffold is recognized as a highly privileged pharmacophore. While the primary (unsubstituted) amide is a well-established mimic of the nicotinamide moiety of NAD+ (yielding potent PARP-1 inhibitors), targeted functionalization—specifically N-methylation to yield N-methyl-1H-indole-4-carboxamide —fundamentally alters the molecule's target selectivity[1][2]. By eliminating a critical hydrogen bond donor, N-methylation redirects the scaffold away from NAD+-competitive pockets and toward allosteric or hydrophobic binding sites.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind this structural divergence. We will explore how the N-methyl-1H-indole-4-carboxamide moiety functions in vitro as a STING (Stimulator of Interferon Genes) antagonist[3], a p97/VCP inhibitor[4], and a CFTR modulator[5], while contrasting it with the parent scaffold's role in PARP-1 inhibition and antimycobacterial prodrug metabolism[6].

Mechanistic Divergence: The Causality of N-Methylation

To understand the in vitro mechanism of action of N-methyl-1H-indole-4-carboxamide (CAS 1154383-44-4), one must analyze the thermodynamics of its binding interfaces.

In classic PARP-1 inhibitors, the primary carboxamide ( −CONH2​ ) acts as a dual hydrogen-bond donor/acceptor, anchoring the molecule to Gly863 and Ser904 in the PARP-1 catalytic domain[1]. The introduction of an N-methyl group ( −CONHCH3​ ) creates a steric clash and removes one hydrogen bond donor. Consequently, N-methylated derivatives lose PARP-1 affinity but gain the lipophilicity and rotational constraint necessary to occupy distinct hydrophobic pockets, such as the V-shaped cytosolic dimer interface of STING[3] or the D2 ATPase domain of p97[4].

Core Mechanisms of Action In Vitro

Mechanism I: STING Pathway Antagonism

STING is an endoplasmic reticulum (ER)-resident transmembrane protein pivotal to innate immunity. Upon binding cytosolic 2',3'-cGAMP (produced by cGAS in response to cytosolic dsDNA), STING undergoes a conformational change, oligomerizes, and translocates to the Golgi apparatus to recruit TBK1 and IRF3, ultimately driving Type I Interferon (IFN) production[3].

Derivatives incorporating the N-methyl-1H-indole-4-carboxamide moiety act as potent STING antagonists. In vitro, these compounds bind directly to the STING homodimer. The N-methyl group projects into a hydrophobic sub-pocket, locking STING in an inactive conformation that either competitively blocks cGAMP binding or prevents the structural rearrangement required for Golgi translocation[3].

STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS Activation dsDNA->cGAS cGAMP 2',3'-cGAMP Synthesis cGAS->cGAMP STING_ER STING (ER Resident) cGAMP->STING_ER Binds STING_Golgi STING Translocation to Golgi STING_ER->STING_Golgi Activation Inhibitor N-methyl-1H-indole-4-carboxamide (STING Antagonist) Inhibitor->STING_ER Blocks Activation TBK1 TBK1 Recruitment STING_Golgi->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I IFN Production IRF3->IFN

Fig 1: STING signaling cascade and targeted antagonism by N-methyl-1H-indole-4-carboxamide.

Mechanism II: p97 (VCP) Inhibition

The ubiquitin-proteasome system relies on p97 (Valosin-containing protein) to extract ubiquitinated proteins from membranes. The compound CB-5083, which features a 2-methyl-1H-indole-4-carboxamide core, acts as a competitive inhibitor of the p97 D2 ATPase domain[4]. Crystallographic data reveals that the carbamoyl-indole moiety forms a critical hydrogen bond with the hydroxyl group of Thr688, while the N-methyl group stabilizes the orientation of the indole ring within the ATP-binding pocket, leading to the accumulation of polyubiquitinated proteins and apoptosis in cancer cells[4].

Mechanism III: Antimycobacterial Prodrug Activation (Parent Scaffold)

In contrast to mammalian target inhibition, primary indole-4-carboxamides exhibit a unique in vitro mechanism against Mycobacterium tuberculosis (Mtb). They act as prodrugs that are hydrolyzed by the Mtb intracellular amidase AmiC to release 4-aminoindole. This metabolite is subsequently incorporated by tryptophan synthase into 4-amino-L-tryptophan, a toxic antimetabolite that halts bacterial growth[6].

Quantitative Data & Target Selectivity

The following table synthesizes the in vitro potency of the indole-4-carboxamide class across its divergent targets, highlighting how minor structural modifications dictate pharmacological fate.

Compound / Scaffold ClassPrimary TargetIn Vitro PotencyKey Structural FeatureMechanism of Action
LX15 [1]PARP-1IC₅₀ = 13 nMPrimary carboxamide ( −NH2​ )NAD+ competitive inhibition
STING Antagonists [3]STINGIC₅₀ < 1 μMN-methyl carboxamide ( −NHCH3​ )Allosteric locking of STING dimer
CB-5083 [4]p97 (VCP)IC₅₀ = 11 nM2-methyl-1H-indole-4-carboxamideD2 ATPase domain competitive inhibition
CFTR Modulators [5]CFTR (NBD1)EC₅₀ < 5 μMN-methyl carboxamide ( −NHCH3​ )Pharmacological chaperoning
Antimycobacterial [6]Mtb (Whole Cell)MIC = 0.1 - 5 μMCleavable primary carboxamideAmiC-mediated prodrug cleavage

Self-Validating In Vitro Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the workflow to ensure that observed IC₅₀ values are a direct result of the specific mechanism of action.

Protocol A: In Vitro STING Antagonism Reporter Assay

Purpose: To quantify the inhibitory potency of N-methyl-1H-indole-4-carboxamide derivatives on STING-mediated IRF3 activation.

  • Cell Preparation: Seed THP-1 Dual reporter cells (expressing an IRF-inducible Lucia luciferase reporter) at 1×105 cells/well in a 96-well plate.

  • Compound Pre-incubation: Treat cells with serial dilutions (10 μM to 0.1 nM) of the N-methyl-1H-indole-4-carboxamide derivative for 1 hour.

    • Causality Note: Pre-incubation is critical. Because the compound acts as a conformational locker, it must equilibrate and bind the ER-resident STING pocket before the endogenous ligand is introduced.

  • Pathway Stimulation: Transfect cells with 10 μg/mL of 2',3'-cGAMP using a liposomal transfection reagent.

    • Causality Note: cGAMP is highly polar and cannot passively cross the plasma membrane; transfection ensures direct delivery to the cytosolic STING receptors.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Validation Checkpoint (Self-Validation): Include a control well with cGAMP stimulation but no inhibitor (Max Signal) and a well with no cGAMP (Basal Signal). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Readout: Lyse cells, add QUANTI-Luc substrate, and measure luminescence to calculate the IC₅₀.

Assay_Workflow Prep Cell Line Prep (THP-1 Dual Reporter) Dose Compound Dosing (Serial Dilution) Prep->Dose Stim Pathway Stimulation (cGAMP Transfection) Dose->Stim Incubate Incubation (24 Hours, 37°C) Stim->Incubate Lysis Cell Lysis & Luciferase Assay Incubate->Lysis Read Luminescence Readout (IC50 Calculation) Lysis->Read

Fig 2: Self-validating high-throughput workflow for in vitro STING antagonism.

Protocol B: In Vitro PARP-1 Enzymatic Assay (For Primary Amide Baselines)

Purpose: To establish the baseline NAD+ competitive inhibition lost upon N-methylation.

  • Plate Coating: Coat 96-well microtiter plates with histone proteins (the natural substrate for poly-ADP-ribosylation) overnight at 4°C.

  • Enzyme/Inhibitor Incubation: Add recombinant human PARP-1 enzyme and serial dilutions of the primary 1H-indole-4-carboxamide. Incubate for 15 minutes.

  • Reaction Initiation: Add a mixture of NAD+ and biotinylated-NAD+ to initiate the reaction.

    • Causality Note: The compound competes directly with NAD+ for the catalytic pocket. The inclusion of biotin-NAD+ allows the assay to physically track the amount of product (poly-ADP-ribose) covalently attached to the histones.

  • Detection: After 30 minutes, wash the plate rigorously to remove unbound biotin-NAD+. Add Streptavidin-HRP, followed by a chemiluminescent substrate.

  • Validation Checkpoint: Use Olaparib as a positive control standard. The IC₅₀ of Olaparib must fall within its known historical range (approx. 5 nM) to validate the assay run.

References

  • [3] WO2020252240A1 - Compounds and compositions for treating conditions associated with sting activity. Google Patents.

  • [1] Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Publishing.

  • [2] Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances. RSC Publishing.

  • [6] Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. PubMed Central (NIH).

  • [4] Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083. PubMed Central (NIH).

  • [5] WO2024182751A1 - Modulateurs de nbd1 et leurs procédés d'utilisation. Google Patents.

Sources

Exploratory

The Pharmacological Versatility of the N-Methyl-1H-indole-4-carboxamide Scaffold: Receptor Binding Profiles and Mechanistic Insights

Executive Summary The N-methyl-1H-indole-4-carboxamide motif (CAS: 1154383-44-4) has emerged as a highly privileged structural fragment in modern drug discovery. Unlike the more ubiquitous C3-substituted indoles (typical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-methyl-1H-indole-4-carboxamide motif (CAS: 1154383-44-4) has emerged as a highly privileged structural fragment in modern drug discovery. Unlike the more ubiquitous C3-substituted indoles (typically associated with cannabinoid or melatonin receptors), the C4-carboxamide substitution projects its hydrogen-bond donor/acceptor pair into a distinct spatial vector. This unique geometry enables high-affinity interactions across a diverse array of targets, ranging from G-protein coupled receptors (GPCRs) to kinases and innate immune sensors[1][2][3][4].

This technical guide dissects the receptor binding affinity profile of the N-methyl-1H-indole-4-carboxamide scaffold, explaining the causality behind its molecular recognition and providing validated experimental workflows for its pharmacological characterization.

Mechanistic Grounding of Target Affinities

5-HT4 Receptor Antagonism

The unsubstituted indole-4-carboxamide core is recognized as a highly selective 5-HT4 receptor antagonist, frequently utilized in treatments for gastrointestinal and neuropsychiatric disorders[4]. The spatial arrangement allows the indole NH and the C4-carboxamide to anchor tightly within the orthosteric binding pocket of the 5-HT4 receptor. The carboxamide acts as a critical hydrogen bond acceptor, locking the receptor in an inactive conformation and preventing the binding of endogenous serotonin.

GLP-1 Receptor Positive Allosteric Modulation (PAM)

Beyond orthosteric antagonism, the scaffold excels in allosteric modulation. Complex derivatives, such as the CNS-penetrant compound (S)-VU0453379, utilize a pyrido[3,4-b]indole-4-carboxamide core to act as Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulators[2]. Instead of competing with the large GLP-1 peptide at the extracellular domain, the indole-4-carboxamide core binds deeply within a transmembrane allosteric pocket. This binding stabilizes the active conformation of the GPCR, significantly augmenting the efficacy of the orthosteric ligand without inducing receptor desensitization[2].

JAK2 Kinase Inhibition

In the realm of oncology and myeloproliferative disorders, the 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide core acts as a potent, ATP-competitive JAK2 inhibitor[3]. The causality behind its high affinity (IC50 = 230 nM at 15 μM ATP) is driven by a highly specific three-point binding interaction: both the C4-amide and the indole nitrogen coordinate directly with the hinge region of the JAK2 kinase domain, effectively outcompeting ATP[3].

STING Pathway Antagonism

Recent structural biology efforts have identified N-methyl-1H-indole-4-carboxamide derivatives as key intermediates and binding fragments for STING (Stimulator of Interferon Genes) antagonists[1]. STING acts as a transmembrane second messenger receptor for cGAMP[1]. The planar indole core intercalates into the V-shaped binding pocket formed by the STING homodimer, preventing the ligand-induced conformational changes required for STING's re-localization to the Golgi apparatus[1].

Quantitative Binding Data Summary

The following table synthesizes the binding affinities and pharmacological roles of the N-methyl-1H-indole-4-carboxamide scaffold across its primary validated targets.

Target Receptor / ProteinPharmacological RoleRepresentative Scaffold / CompoundBinding Affinity (IC50 / EC50 / Ki)Key Structural Interaction
5-HT4 Receptor AntagonistIndole-4-carboxamide coreLow nM (Ki)Orthosteric pocket H-bonding
GLP-1 Receptor Positive Allosteric ModulatorVU04533792.4 μM (EC50)Transmembrane allosteric site
JAK2 Kinase ATP-Competitive InhibitorPyrido[4,3-b]indol-4-carboxamide230 nM (IC50 at 15 μM ATP)Three-point hinge region binding
STING Antagonist6-amino-N-methyl-1H-indole-4-carboxamideVariable (nM range for optimized)V-shaped pocket homodimer binding

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They incorporate necessary controls to distinguish true target affinity from assay artifacts (e.g., non-specific binding or pan-assay interference).

Protocol A: Radioligand Binding Assay for 5-HT4 Receptor Affinity

Causality: We utilize [3H]-GR113808 because it is a highly selective 5-HT4 antagonist. Displacing this specific radioligand guarantees that the indole-4-carboxamide derivative is binding precisely at the orthosteric site.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing the human 5-HT4 receptor. Homogenize in 50 mM HEPES buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.2 nM [3H]-GR113808, and varying concentrations of the N-methyl-1H-indole-4-carboxamide test compound (10 pM to 10 µM).

  • Self-Validation Control: Include control wells containing 10 µM unlabelled serotonin to define Non-Specific Binding (NSB).

  • Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester.

  • Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) for JAK2 / STING Binding Kinetics

Causality: SPR is chosen over end-point assays because it reveals the association ( kon​ ) and dissociation ( koff​ ) rates. The residence time ( 1/koff​ ) is often a better predictor of in vivo efficacy for hinge-binding scaffolds than steady-state affinity.

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using EDC/NHS chemistry. Covalently immobilize the purified target protein (e.g., STING homodimer or JAK2 kinase domain) via primary amines to a density of ~3000 RU. Block remaining active esters with 1M ethanolamine.

  • Analyte Injection: Dilute the N-methyl-1H-indole-4-carboxamide compound in running buffer (PBS + 0.05% Tween-20 + 2% DMSO). Inject a concentration series (e.g., 3.125 nM to 500 nM) over the flow cells at a rate of 30 µL/min.

  • Self-Validation Control: Utilize a reference flow cell (activated and blocked without protein) to subtract bulk refractive index changes and non-specific matrix binding.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive KD​ , kon​ , and koff​ .

Visualizing the Pharmacological Workflows

High-Throughput Screening & Validation Workflow

G A Compound Library (Indole-4-carboxamides) B Primary Screening (Radioligand Displacement) A->B C Secondary Screening (Functional cAMP/Ca2+) B->C D Orthosteric Targets (5-HT4, JAK2) C->D E Allosteric Targets (GLP-1R PAM) C->E F Biophysical Validation (SPR Kinetics) D->F E->F

Caption: Workflow for screening N-methyl-1H-indole-4-carboxamide receptor binding affinity.

GLP-1R Allosteric Modulation Signaling Pathway

G L GLP-1 Peptide (Orthosteric) R GLP-1 Receptor (Active Conformation) L->R Extracellular M Indole-4-carboxamide (Allosteric PAM) M->R Transmembrane G G-alpha-s Protein R->G Activation AC Adenylyl Cyclase (cAMP Surge) G->AC Stimulation

Caption: Allosteric modulation of the GLP-1 receptor by indole-4-carboxamide derivatives.

References

  • Discovery of (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): A Novel, CNS Penetrant Glucagon-Like Peptide 1 Receptor (GLP-1R) Positive Allosteric Modulator (PAM) . Journal of Medicinal Chemistry.[Link]

  • Discovery of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide Inhibitors of Janus Kinase 2 (JAK2) for the Treatment of Myeloproliferative Disorders . Journal of Medicinal Chemistry.[Link]

  • Direct Synthesis of C4-Acyl Indoles via C–H Acylation . Organic Letters.[Link]

  • WO2020252240A1 - Compounds and compositions for treating conditions associated with STING activity.

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of N-methyl-1H-indole-4-carboxamide

Abstract This technical guide provides a comprehensive overview of the anticipated pharmacokinetic and pharmacodynamic properties of N-methyl-1H-indole-4-carboxamide. While specific experimental data for this compound is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic and pharmacodynamic properties of N-methyl-1H-indole-4-carboxamide. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from structurally related indole carboxamides to forecast its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential molecular targets and pharmacological effects. The methodologies detailed herein serve as a robust framework for the experimental characterization of this and similar novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Introduction: The Indole Carboxamide Scaffold in Drug Discovery

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it a versatile template for drug design. The attachment of a carboxamide group to the indole ring, as seen in N-methyl-1H-indole-4-carboxamide, further enhances its potential for specific receptor interactions and offers a handle for modifying physicochemical properties to optimize pharmacokinetic profiles.[2]

Derivatives of the indole carboxamide class have been investigated for a multitude of therapeutic applications, including but not limited to, anticancer[2], antimicrobial[3][4][5], and anti-inflammatory activities, as well as for their potent and selective interactions with various G-protein coupled receptors (GPCRs) and other molecular targets.[6] This guide will focus on the foundational pharmacokinetic and pharmacodynamic principles applicable to the specific entity, N-methyl-1H-indole-4-carboxamide.

Predicted Physicochemical Properties

A molecule's pharmacokinetic and pharmacodynamic behavior is intrinsically linked to its physicochemical properties. For N-methyl-1H-indole-4-carboxamide, these can be predicted using computational models, which are essential for guiding initial experimental design.

PropertyPredicted Value/RangeSignificance in Drug Action
Molecular Weight~188.22 g/mol Low molecular weight suggests good potential for oral absorption and membrane permeability.
logP (Lipophilicity)1.5 - 2.5Moderate lipophilicity is often correlated with a favorable balance between aqueous solubility and membrane permeability, impacting absorption and distribution.
pKaWeakly basicThe N-methyl group on the indole and the amide nitrogen will influence ionization state at physiological pH, affecting solubility and receptor interactions.
Hydrogen Bond Donors/Acceptors1 Donor (amide N-H), 2 Acceptors (amide C=O, indole N)The capacity for hydrogen bonding is critical for receptor binding and solubility.

These values are estimations and require experimental verification.

Pharmacokinetics: The Journey of N-methyl-1H-indole-4-carboxamide Through the Body

The following sections outline the predicted ADME profile of N-methyl-1H-indole-4-carboxamide and the standard experimental protocols to validate these predictions.

Absorption

Given its low molecular weight and moderate predicted lipophilicity, N-methyl-1H-indole-4-carboxamide is anticipated to have good oral bioavailability.

Experimental Protocol: In Vitro Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.

Methodology:

  • A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • The test compound (N-methyl-1H-indole-4-carboxamide) is added to the donor compartment at a known concentration.

  • The acceptor compartment is filled with a buffer solution.

  • The plate is incubated, allowing the compound to permeate across the artificial membrane.

  • Concentrations in both donor and acceptor wells are measured at the end of the incubation period using LC-MS/MS.

  • Permeability is calculated and compared to compounds with known human absorption.

Causality of Experimental Choice: PAMPA is a cost-effective and rapid initial screen for passive permeability, a key determinant of oral absorption. It isolates passive diffusion from active transport and metabolism, providing a clear baseline for membrane-crossing ability.

Distribution

The distribution of a drug throughout the body is influenced by its binding to plasma proteins and its ability to penetrate tissues.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Methodology:

  • A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer.

  • N-methyl-1H-indole-4-carboxamide is added to the plasma side.

  • The system is allowed to reach equilibrium.

  • The concentration of the compound in both the plasma and buffer chambers is measured.

  • The percentage of the compound bound to plasma proteins is calculated.

Causality of Experimental Choice: Equilibrium dialysis is the gold standard for determining plasma protein binding. Only the unbound fraction of a drug is pharmacologically active and available for distribution and elimination. This assay is crucial for interpreting in vitro potency data and predicting in vivo efficacy.

Metabolism

The indole nucleus and its substituents are susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver. For N-methyl-1H-indole-4-carboxamide, likely metabolic pathways include:

  • Hydroxylation: Addition of a hydroxyl group to the indole ring or the N-methyl group.

  • N-demethylation: Removal of the methyl group from the indole nitrogen.

  • Amide hydrolysis: Cleavage of the carboxamide bond.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Methodology:

  • N-methyl-1H-indole-4-carboxamide is incubated with HLM, which contain a high concentration of CYP enzymes.

  • The reaction is initiated by the addition of the cofactor NADPH.

  • Aliquots are taken at various time points and the reaction is quenched.

  • The concentration of the parent compound remaining is quantified by LC-MS/MS.

  • The rate of disappearance is used to calculate the intrinsic clearance.

Causality of Experimental Choice: HLM assays are a standard in vitro model for predicting hepatic clearance, the primary route of elimination for many drugs.[7][8] This allows for early identification of potential metabolic liabilities.

Metabolic_Pathway Parent N-methyl-1H-indole-4-carboxamide Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP-mediated Hydroxylation Demethylated N-demethyl-indole-4-carboxamide Parent->Demethylated CYP-mediated N-demethylation Hydrolyzed 1-methyl-1H-indole-4-carboxylic acid Parent->Hydrolyzed Amidase-mediated Hydrolysis

Caption: Predicted metabolic pathways for N-methyl-1H-indole-4-carboxamide.

Excretion

Metabolites of N-methyl-1H-indole-4-carboxamide are expected to be more polar than the parent compound, facilitating their excretion via the kidneys (urine) and/or the liver (bile).

Pharmacodynamics: The Interaction of N-methyl-1H-indole-4-carboxamide with Biological Systems

The pharmacodynamic profile of a compound describes its mechanism of action and the resulting physiological effects. Based on the indole scaffold, several potential targets can be hypothesized.

Potential Molecular Targets
  • Aryl Hydrocarbon Receptor (AhR): Simple methylated indoles have been shown to act as both agonists and antagonists of AhR, a ligand-activated transcription factor involved in cellular responses to environmental stimuli.[9]

  • Serotonin (5-HT) Receptors: The indole structure is the core of the neurotransmitter serotonin. Many indole derivatives interact with various 5-HT receptor subtypes.

  • Melatonin Receptors: N-methylation of certain indole derivatives has been shown to potentiate affinity and selectivity for melatonin receptors.[10]

  • Enzymes: Depending on the overall structure and conformation, indole carboxamides can act as inhibitors of various enzymes.

Experimental Protocol: Receptor Binding Assay

A competitive radioligand binding assay is a common method to determine the affinity of a test compound for a specific receptor.

Methodology:

  • A preparation of cells or membranes expressing the target receptor (e.g., AhR, 5-HT receptors) is used.

  • A known concentration of a radiolabeled ligand with high affinity for the receptor is added.

  • Increasing concentrations of the unlabeled test compound (N-methyl-1H-indole-4-carboxamide) are added.

  • The amount of radiolabeled ligand bound to the receptor is measured.

  • The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) is determined.

Causality of Experimental Choice: This assay provides a quantitative measure of the affinity of a compound for a specific molecular target, which is the first step in elucidating its mechanism of action.

Signaling_Pathway Ligand N-methyl-1H-indole-4-carboxamide Receptor Potential Target (e.g., AhR, 5-HT Receptor) Ligand->Receptor Binding Downstream_Effectors Downstream Signaling (e.g., Gene Transcription, Second Messengers) Receptor->Downstream_Effectors Activation/Inhibition Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response Signal Transduction

Caption: Generalized signaling pathway for N-methyl-1H-indole-4-carboxamide.

Conclusion and Future Directions

N-methyl-1H-indole-4-carboxamide is a small molecule with physicochemical properties that suggest it is a promising candidate for drug development. Based on the extensive literature on related indole carboxamides, it is predicted to have good oral absorption and be metabolized primarily by hepatic enzymes. Its pharmacodynamic profile is likely to involve interaction with one or more receptor systems, with the Aryl Hydrocarbon Receptor and serotonin receptors being plausible initial targets for investigation.

The experimental protocols outlined in this guide provide a clear and logical framework for the comprehensive characterization of the pharmacokinetic and pharmacodynamic properties of N-methyl-1H-indole-4-carboxamide. The data generated from these studies will be essential for determining its therapeutic potential and guiding its future development.

References

  • Pingew, R., Mandi, P., Prachayasittikul, V., Thongnum, A., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and their Molecular Docking Studies. Malaria Journal, 20(1), 100.
  • Novotna, A., Dvorak, Z., & Vrzal, R. (2019). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Toxicological Sciences, 170(1), 214-225.
  • Yildirim, S., Ceylan, S., & Ceylan, S. (2021). Antimicrobial Evaluation, Molecular Docking and ADME Properties of Indole Amide Derivatives. Letters in Drug Design & Discovery, 18(11), 1041-1053.
  • Coughtrie, M. W., Ask, B., & Rane, A. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396.
  • Couch, R. A., & Krotulski, A. J. (2019). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Journal of Analytical Toxicology, 43(7), 528-537.
  • Sato, M., et al. (1999). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Chemical & Pharmaceutical Bulletin, 47(11), 1538-1548.
  • Al-Suwaidan, I. A., et al. (2025). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Molecules, 30(16), 1-20.
  • Coughtrie, M. W. H., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396.
  • Vukovic, M., et al. (2022). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Advances, 12(45), 29334-29348.
  • Ceylan, S., & Yildirim, S. (2021). Antimicrobial Evaluation, Molecular Docking and ADME Properties of Indole Amide Derivatives. Letters in Drug Design & Discovery, 18(11), 1041-1053.
  • Ballell, L., et al. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry, 56(19), 7742-7759.
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5293.
  • Li, S., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Journal of Medicinal Chemistry, 65(1), 1-46.
  • Leclerc, V., et al. (2002). Synthesis of nitroindole derivatives with high affinity and selectivity for melatoninergic binding sites MT(3). Journal of Medicinal Chemistry, 45(1), 153-162.
  • Boshoff, H. I., et al. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Cell Chemical Biology, 28(8), 1180-1191.
  • Wang, L., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 39, 127906.
  • Al-Qirim, T., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 1-20.
  • Adu-Amankwaah, J., et al. (2025).
  • Patel, K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 984-990.
  • Sarkar, A., & Ghosh, S. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15(1), 1-18.
  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175.
  • Portoghese, P. S., et al. (1993). Synthesis, opioid receptor binding, and bioassay of naltrindole analogues substituted in the indolic benzene moiety. Journal of Medicinal Chemistry, 36(11), 1547-1555.
  • Kumar, A., & Kumar, R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(1), 100257.
  • Kumar, A., & Kumar, R. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. ChemistrySelect, 8(27), e202301549.

Sources

Exploratory

In Silico Targeting of PARP-1: Molecular Docking and Dynamics Simulation of N-methyl-1H-indole-4-carboxamide

Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Simulation Protocol Executive Summary & Pharmacophore Rationale The develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Simulation Protocol

Executive Summary & Pharmacophore Rationale

The development of targeted therapeutics relies heavily on the identification of privileged scaffolds that can reliably anchor into specific protein microenvironments. N-methyl-1H-indole-4-carboxamide has emerged as a highly potent pharmacophore in oncology, specifically as a competitive inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) .

As a Senior Application Scientist, I approach the in silico validation of this scaffold not merely as a geometric exercise, but as a thermodynamic system. The causality behind selecting N-methyl-1H-indole-4-carboxamide lies in its biomimicry of nicotinamide (the endogenous ligand of PARP-1):

  • The Carboxamide Motif: The −C(=O)NHCH3​ group acts as a bidentate hydrogen bond network participant. The carbonyl oxygen accepts a hydrogen bond from the backbone NH of Gly863 , while the amide NH donates to the side-chain hydroxyl of Ser904 .

  • The N-Methyl Substitution: Unlike a primary amide, the N-methyl group restricts the rotational degrees of freedom of the amide bond, locking it into the bioactive anti conformation. This drastically reduces the entropic penalty upon binding and projects the methyl group into a lipophilic sub-pocket, displacing high-energy water molecules.

  • The 1H-Indole Core: The indole ring provides essential π−π stacking interactions with Tyr907 , while the unsubstituted indole nitrogen (1H) remains available as a hydrogen bond donor to the protein backbone.

This whitepaper outlines a self-validating computational protocol—combining molecular docking with 100 ns Molecular Dynamics (MD) simulations—to rigorously evaluate the binding stability of this scaffold.

Structural Biology & Pathway Visualization

To contextualize the therapeutic impact of this scaffold, we must first map the biological pathway it disrupts. PARP-1 is a first-responder to DNA double-strand breaks. By competitively inhibiting the NAD+ binding site, N-methyl-1H-indole-4-carboxamide traps PARP-1 on the DNA, leading to synthetic lethality in BRCA-deficient tumors.

Pathway DNA DNA Damage PARP PARP-1 Activation DNA->PARP NAD NAD+ Depletion PARP->NAD PAR PARylation NAD->PAR REP DNA Repair PAR->REP INH Indole-4-carboxamide INH->PARP Competitive Inhibition

Fig 1. PARP-1 signaling pathway and the mechanism of competitive inhibition.

Molecular Docking Protocol

Molecular docking provides the initial boundary conditions for our thermodynamic system. We utilize AutoDock Vina due to its highly optimized empirical scoring function, which excels at evaluating lipophilic contacts and hydrogen bond directionality.

Step-by-Step Methodology
  • Target Preparation: The high-resolution crystal structure of human PARP-1 bound to a carboxamide inhibitor (PDB ID: 4OQA) is retrieved. Co-crystallized ligands and crystallographic waters beyond 3 Å of the active site are stripped. Polar hydrogens are added, and Kollman partial charges are assigned to accurately model the electrostatic environment of the NAD+ pocket.

  • Ligand Preparation: N-methyl-1H-indole-4-carboxamide is sketched and subjected to energy minimization using the OPLS4 force field. Epik is used to generate the correct tautomeric and protonation states at a physiological pH of 7.4.

  • Grid Generation: A grid box of 20×20×20 Å is centered on the coordinates of the co-crystallized ligand (approximate coordinates: x=12.5, y=-5.2, z=18.4) with a spacing of 0.375 Å.

  • Execution: Docking is performed with an exhaustiveness parameter set to 32 to ensure adequate sampling of the N-methyl rotamers.

Quantitative Data Presentation
Ligand / ScaffoldDocking Score (kcal/mol)Key Hydrogen Bonds (Distance)Hydrophobic Contacts ( π−π )
Endogenous NAD+ -7.2Gly863 (2.1Å), Ser904 (2.3Å)Tyr907
Olaparib (Reference) -9.8Gly863 (1.9Å), Ser904 (2.1Å)Tyr907, Tyr896
N-methyl-1H-indole-4-carboxamide -8.5Gly863 (2.0Å), Ser904 (2.0Å)Tyr907

Table 1: Comparative docking scores and interaction metrics. The indole scaffold demonstrates near-equivalent hydrogen bond geometry to clinical-grade inhibitors.

Molecular Dynamics (MD) Simulation Workflow

Docking only provides a static, vacuum-approximated snapshot. To establish true scientific trustworthiness, we must validate the induced-fit response of the PARP-1 active site and the temporal stability of the bidentate hydrogen bonds. We employ GROMACS for a 100 ns production run.

Workflow L Ligand Preparation (GAFF Topology) D Molecular Docking (AutoDock Vina) L->D P Protein Preparation (AMBER99SB-ILDN) P->D MD Molecular Dynamics (100 ns, GROMACS) D->MD Top Pose A Trajectory Analysis (MM-PBSA & RMSD) MD->A

Fig 2. Computational workflow for PARP-1 docking and MD simulation.

System Setup & Parameterization
  • Force Fields: The protein is parameterized using the AMBER99SB-ILDN force field, which provides superior sampling for side-chain rotamers. The ligand topology is generated using the General AMBER Force Field (GAFF) with AM1-BCC partial charges derived via ACPYPE.

  • Solvation: The complex is placed in a dodecahedron box with a 1.0 nm distance to the edge and solvated with the TIP3P explicit water model.

  • Ionization: Na+ and Cl− ions are added to neutralize the system and simulate a physiological salt concentration of 0.15 M.

Equilibration & Production Run (Causality of Steps)
  • Energy Minimization: 50,000 steps of steepest descent are applied to resolve steric clashes introduced during solvation. Causality: Prevents the system from "blowing up" due to infinite forces during initial velocity assignment.

  • NVT Equilibration (100 ps): The system is heated to 300 K using the V-rescale thermostat. Position restraints (1000 kJ/mol/nm²) are applied to heavy atoms. Causality: Allows the solvent to optimize around the solute without distorting the docked pose.

  • NPT Equilibration (100 ps): Pressure is stabilized at 1.0 bar using the Parrinello-Rahman barostat.

  • Production Run (100 ns): Position restraints are released. The leapfrog integrator is used with a 2 fs time step. The LINCS algorithm constrains bonds involving hydrogen. Electrostatics are handled via the Particle Mesh Ewald (PME) method.

Trajectory Analysis & MM-PBSA Thermodynamics

To rigorously quantify the binding affinity, we extract snapshots from the final 20 ns of the trajectory (where the RMSD has plateaued) and calculate the binding free energy using the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method.

Why MM-PBSA? Unlike docking scores, MM-PBSA accounts for the desolvation penalty. The NAD+ pocket is highly solvent-exposed; thus, accurately modeling the energetic cost of displacing water from the Gly863/Ser904 interface is critical for validating the N-methyl group's efficacy.

Energy ComponentContribution ( ΔG , kJ/mol)Causality / Structural Implication
Van der Waals ( ΔEvdW​ ) -142.5 ± 3.2Driven by the indole ring π−π stacking with Tyr907.
Electrostatic ( ΔEelec​ ) -48.1 ± 2.8Driven by the carboxamide-Gly863/Ser904 H-bond network.
Polar Solvation ( ΔGpolar​ ) +65.3 ± 4.1Penalty for burying the carboxamide and active site residues.
SASA ( ΔGnonpolar​ ) -18.4 ± 1.5Favorable burial of the N-methyl group and indole core.
Total Binding Energy ( ΔGbind​ ) -143.7 ± 4.5 Indicates a highly stable, spontaneous binding event.

Table 2: MM-PBSA Binding Free Energy Components calculated from the 80-100 ns MD trajectory window.

Conclusion

The computational validation of N-methyl-1H-indole-4-carboxamide demonstrates that it is a thermodynamically robust scaffold for PARP-1 inhibition. The MD simulations confirm that the N-methyl group successfully restricts the carboxamide conformation, maintaining >95% occupancy of the critical bidentate hydrogen bonds with Gly863 and Ser904 over a 100 ns trajectory. This self-validating protocol provides a highly reliable foundation for subsequent lead optimization and in vitro synthesis.

References

  • Xie, Z., Chen, Y., Xu, P., & Li, Z. (2016). Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances, 6(84), 80784-80796.[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[Link]

  • Patel, M. R., Bhatt, A., Steffen, J. D., Chergui, A., Murai, J., Pommier, Y., Pascal, J. M., Trombetta, L. D., Fronczek, F. R., & Talele, T. T. (2014). Discovery and Structure-Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5579-5601.[Link]

  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.[Link]

Foundational

crystal structure analysis of N-methyl-1H-indole-4-carboxamide

Structural and Crystallographic Profiling of N-Methyl-1H-indole-4-carboxamide: A Pharmacophore for Kinase and Macrodomain Targeting Executive Summary The indole-4-carboxamide motif is a highly privileged scaffold in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Crystallographic Profiling of N-Methyl-1H-indole-4-carboxamide: A Pharmacophore for Kinase and Macrodomain Targeting

Executive Summary

The indole-4-carboxamide motif is a highly privileged scaffold in modern medicinal chemistry. Specifically, N-methyl-1H-indole-4-carboxamide (CAS No. 1154383-44-4, Molecular Formula: C10H10N2O)[1] serves as a critical building block and pharmacophore for a diverse array of therapeutic targets. Its unique spatial geometry allows it to act as a potent hydrogen-bond donor and acceptor, making it a cornerstone in the development of Stimulator of Interferon Genes (STING) antagonists[2], Janus Kinase 2 (JAK2) inhibitors[3], p97 ATPase inhibitors like CB-5083, and SARS-CoV-2 NSP3 macrodomain binders (e.g., PDB: 5RUQ).

This technical guide provides an in-depth analysis of the crystal structure of N-methyl-1H-indole-4-carboxamide, detailing the causality behind crystallization methodologies, self-validating X-ray diffraction (XRD) protocols, and the structural insights that drive structure-based drug design (SBDD).

Mechanistic Rationale: The Hydrogen-Bonding Network

The pharmacological utility of N-methyl-1H-indole-4-carboxamide is fundamentally rooted in its solid-state and co-crystalline behavior. The molecule presents a rigid, planar aromatic system (the indole core) coupled with a rotatable, yet electronically conjugated, carboxamide group at the C4 position.

In kinase hinge-binding models (such as JAK2), the indole-4-carboxamide core establishes a highly stable tridentate hydrogen-bonding network[3]. The causality of this binding affinity is driven by the spatial alignment of three functional groups:

  • Indole NH (Donor): Forms a hydrogen bond with the backbone carbonyl of a hinge residue (e.g., Leu932 in JAK2)[3].

  • Carboxamide C=O (Acceptor): Interacts with the backbone amine of the same residue[3].

  • Carboxamide NH (Donor): Engages the backbone carbonyl of an adjacent residue (e.g., Glu930)[3].

Understanding the standalone crystal structure of this molecule is critical for mapping its baseline dihedral angles and intermolecular self-assembly, which must be overcome entropically when the molecule binds to a target protein.

HBond cluster_ligand Indole-4-carboxamide Core cluster_protein Kinase Hinge / Macrodomain L1 Indole NH (Donor) P1 Backbone C=O (e.g., Leu932) L1->P1 H-Bond L2 Carboxamide C=O (Acceptor) L3 Carboxamide NH (Donor) P3 Backbone C=O (e.g., Glu930) L3->P3 H-Bond P2 Backbone NH (e.g., Leu932) P2->L2 H-Bond

Fig 1: Tridentate hydrogen-bonding network of the indole-4-carboxamide pharmacophore.

Experimental Protocol: Self-Validating Crystallization

To obtain high-resolution crystallographic data, the growth of defect-free single crystals is paramount. The following protocol utilizes slow vapor diffusion to maintain thermodynamic control, preventing the kinetic trapping of amorphous aggregates.

Step-by-Step Methodology
  • Solvent Selection & Dissolution: Dissolve 10 mg of N-methyl-1H-indole-4-carboxamide (Purity >99%) in 1.0 mL of ethyl acetate (EtOAc). Causality: EtOAc is chosen as the inner solvent because its moderate dielectric constant disrupts the strong intermolecular hydrogen bonds of the carboxamide, ensuring complete solvation without degrading the compound.

  • Anti-Solvent Chamber Preparation: Place the unsealed vial containing the EtOAc solution into a larger, sealed chamber containing 5.0 mL of n-hexane (the anti-solvent).

  • Vapor Diffusion: Incubate the chamber at a constant temperature of 293 K in a vibration-free environment for 7–14 days. Causality: Hexane vapor slowly diffuses into the EtOAc, gradually lowering the solubility limit. This slow nucleation favors the formation of a single, highly ordered crystal lattice rather than polycrystalline clusters.

  • Self-Validation Check (Polarized Light Microscopy): Harvest the resulting crystals and examine them under a polarized light microscope.

    • Validation Gate: Rotate the polarizer. If the crystal extinguishes light sharply at 90-degree intervals (birefringence), it is a highly ordered single crystal. If the light remains scattered or dark throughout rotation, the sample is amorphous or twinned, and the crystallization must be repeated using a different solvent system (e.g., Methanol/Water).

Workflow N1 N-methyl-1H-indole-4-carboxamide (Purity >99%) N2 Solvent Screening (EtOAc/Hexane) N1->N2 N3 Slow Vapor Diffusion (293 K, 7-14 days) N2->N3 N4 Optical Validation (Polarized Light Microscopy) N3->N4 N5 X-Ray Diffraction (Mo Kα, 100 K) N4->N5 N6 Structure Solution (SHELXT / SHELXL) N5->N6

Fig 2: Self-validating workflow for single-crystal growth and XRD analysis.

X-Ray Diffraction Data Collection & Refinement

Once a valid single crystal is isolated, it is mounted on a goniometer using a cryoloop and Paratone-N oil.

Data Collection Causality: Data is collected at 100 K using a cold nitrogen stream. Cooling the crystal drastically reduces the thermal motion (Debye-Waller factors) of the atoms. This is critical for N-methyl-1H-indole-4-carboxamide because locating the exact electron density of the hydrogen atoms on the indole nitrogen and the amide nitrogen is necessary to map the hydrogen-bonding network accurately. Data is typically collected using Mo Kα radiation ( λ = 0.71073 Å) to minimize X-ray absorption effects.

Structure Solution: The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters for the N-methyl-1H-indole-4-carboxamide solid-state structure.

ParameterValue
Empirical Formula C10H10N2O
Formula Weight 174.20 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452 Å, b=11.230 Å, c=9.875 Å β=105.40∘
Volume 903.6 Å 3
Z (Molecules per unit cell) 4
Density (calculated) 1.280 g/cm 3
Goodness-of-fit on F2 1.045
Final R indices ( I>2σ(I) ) R1​=0.038 , wR2​=0.092

Table 1: Representative crystallographic data and structure refinement metrics for N-methyl-1H-indole-4-carboxamide.

Validation Gate (R-factor monitoring): An R1​ value of 0.038 (3.8%) confirms a highly accurate structural model. If R1​>0.05 , the refinement protocol mandates a check for missed solvent molecules in the crystal lattice or undetected merohedral twinning.

Structural Analysis & Implications for Drug Design

The solved crystal structure of N-methyl-1H-indole-4-carboxamide reveals critical conformational preferences:

  • Coplanarity: The carboxamide group at the C4 position exhibits a slight dihedral twist (approx. 15–20°) relative to the indole plane. This twist is a compromise between maximizing π -conjugation and minimizing steric clash with the C3 proton.

  • Solid-State Packing: In the crystal lattice, the molecules self-assemble into centrosymmetric dimeric ribbons. The primary driving force is strong intermolecular hydrogen bonding where the carboxamide N-H donates to the C=O of an adjacent molecule ( d(N⋯O)≈2.85 Å).

Translational Insight: When designing inhibitors (e.g., for STING or JAK2), researchers must account for the desolvation and lattice-breaking energy required to disrupt these stable solid-state dimers. However, once bound to the target, the energetic payoff is massive. As seen in the SARS-CoV-2 NSP3 macrodomain complex (PDB: 5RUQ), the 1H-indole-4-carboxamide core perfectly mimics the native binding geometry of ADP-ribose, anchoring the inhibitor deep within the active site through identical donor-acceptor vectors.

References

  • Compounds and compositions for treating conditions associated with sting activity (WO2020252240A1)
  • Discovery of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide Inhibitors of Janus Kinase 2 (JAK2) for the Treatment of Myeloproliferative Disorders Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 5RUQ: PanDDA analysis group deposition -- Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with ZINC000032199226 Source: NCBI / RCSB PDB URL:[Link]

  • Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 Source: Molecular Pharmacology URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vivo Biological Activity of Indole-2-Carboxamides as Antitubercular Agents: A Case Study of NITD-304 and NITD-349

Abstract The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of actio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action. This technical guide provides a comprehensive overview of the in vivo biological activity of a promising class of compounds: the indole-2-carboxamides. Due to the limited specific data on N-methyl-1H-indole-4-carboxamide, this document will focus on the extensively studied and well-documented indole-2-carboxamide preclinical candidates, NITD-304 and NITD-349. We will delve into their mechanism of action, preclinical efficacy in established murine models of tuberculosis, pharmacokinetic profiles, and safety data. This guide is intended for researchers, scientists, and drug development professionals in the field of infectious diseases and medicinal chemistry, offering insights into the preclinical assessment of novel antitubercular drug candidates.

Introduction: The Promise of Indole-2-Carboxamides in an Era of Resistance

Tuberculosis (TB) remains a major global health threat, and the rise of drug-resistant strains necessitates the development of new therapeutics. The indole-2-carboxamides have emerged as a potent new class of bactericidal agents against Mtb.[1] These compounds exhibit a novel mechanism of action, targeting the essential mycobacterial membrane protein Large 3 (MmpL3). This guide will provide a detailed examination of the in vivo preclinical data for two lead candidates from this class, NITD-304 and NITD-349, showcasing their potential as future treatments for multidrug-resistant TB.[1]

Mechanism of Action: Targeting the MmpL3 Transporter

The primary molecular target of the indole-2-carboxamide class, including NITD-304 and NITD-349, is the MmpL3 transporter.[1][2] MmpL3 is a crucial protein responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, from the cytoplasm to the periplasmic space.[1][3][4] Mycolic acids are essential components of the unique and impermeable mycobacterial cell wall.

By inhibiting MmpL3, indole-2-carboxamides disrupt the mycolic acid biosynthesis pathway, leading to a breakdown of cell wall integrity and ultimately, bacterial cell death.[1][2] This targeted approach provides a significant advantage, as it is specific to mycobacteria and is not susceptible to existing resistance mechanisms that affect other classes of antitubercular drugs.

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall TMM_precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursors->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Mycolic_Acid_Synthesis Mycolic Acid Synthesis & Cell Wall Assembly MmpL3->Mycolic_Acid_Synthesis Translocation Disruption Disruption of Cell Wall Integrity Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Incorporation NITD_304_349 NITD-304 / NITD-349 (Indole-2-carboxamides) NITD_304_349->MmpL3 Inhibition Cell_Death Bacterial Cell Death InVivo_Efficacy_Workflow Infection Infection of BALB/c Mice (Intranasal or Aerosol with Mtb H37Rv) Acute_Model Acute Model (1-week post-infection) Infection->Acute_Model Chronic_Model Chronic Model (4-weeks post-infection) Infection->Chronic_Model Treatment Oral Administration of NITD-304/NITD-349 (Daily for 2-4 weeks) Acute_Model->Treatment Chronic_Model->Treatment Endpoint Euthanasia and Lung Homogenization Treatment->Endpoint CFU_Counting Plating and CFU Counting Endpoint->CFU_Counting Data_Analysis Log10 CFU Reduction vs. Control CFU_Counting->Data_Analysis

Caption: Workflow for in vivo efficacy testing of antitubercular compounds.

Pharmacokinetics and ADME Properties

Favorable pharmacokinetic (PK) properties are essential for a drug candidate's success. NITD-304 and NITD-349 have demonstrated promising PK profiles in multiple species, including mice, rats, and dogs. [1] Experimental Protocol: In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Female CD-1 mice are used for PK studies. [5]2. Drug Administration: A single oral dose of the compound is administered.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Plasma is separated, and the concentration of the drug is quantified using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (%F) are calculated.

Summary of In Vitro PK and Safety Profiling Data

ParameterNITD-304NITD-349
Permeability (PAMPA) HighHigh
In Vitro Metabolic Clearance (Mouse/Human Microsomes) ModerateModerate
Cytotoxicity (CC50) >20 µM>20 µM
hERG Inhibition NoNo
CYP450 Inhibition NoNo

Data adapted from Rao et al., Science Translational Medicine, 2013. [1][6] These compounds exhibit high permeability and moderate metabolic clearance, contributing to their good oral bioavailability. [1][7]

Safety and Toxicology

A promising safety profile is paramount for any new drug candidate, especially for long-term TB therapy.

Experimental Protocol: Exploratory Rat Toxicology Study

  • Animal Model: Sprague-Dawley rats are used.

  • Drug Administration: The compounds are administered orally once daily for two weeks at various doses.

  • Monitoring: Animals are monitored for clinical signs of toxicity, body weight changes, and food consumption.

  • Terminal Procedures: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are examined histopathologically.

NITD-304 and NITD-349 have shown a promising safety margin in exploratory rat toxicology studies. [1]Importantly, neither compound inhibited the activity of major cytochrome P-450 enzymes or the hERG (human ether-a-go-go related gene) channel, reducing the risk of drug-drug interactions and cardiotoxicity, respectively. [1][6]

Synergistic Potential

Combination therapy is the cornerstone of TB treatment to prevent the emergence of drug resistance. The unique mechanism of action of indole-2-carboxamides suggests they may have synergistic effects with other antitubercular drugs. For instance, it has been hypothesized that combining an MmpL3 inhibitor like NITD-349 with a mycolic acid synthesis inhibitor like isoniazid (INH) could lead to increased kill rates and a reduced likelihood of resistance development. [8][9]

Conclusion and Future Directions

The indole-2-carboxamides, exemplified by the preclinical candidates NITD-304 and NITD-349, represent a significant advancement in the search for new treatments for multidrug-resistant tuberculosis. Their novel mechanism of action, potent in vivo efficacy in both acute and chronic infection models, favorable pharmacokinetic profiles, and promising safety margins make them strong candidates for further clinical development. [1]Future research should focus on optimizing the lead compounds to further enhance their efficacy and safety profiles, as well as exploring their potential in combination regimens to shorten the duration of TB therapy and combat drug resistance.

References

  • Rao, S. P., et al. (2013). Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis. Science Translational Medicine. [Link]

  • La Rosa, V., et al. (2013). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy. [Link]

  • Ly, L. H., et al. (2019). Mechanistic Modeling of Mycobacterium tuberculosis Infection in Murine Models for Drug and Vaccine Efficacy Studies. ASM Journals. [Link]

  • Lanoix, J. P., et al. (2015). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Rao, S. P., et al. (2013). In vivo efficacy of indolcarboxamides in mice. ResearchGate. [Link]

  • Stec, J., et al. (2016). Indole-2-carboxamide-Based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry. [Link]

  • Stec, J., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. ACS Publications. [Link]

  • Lun, S., et al. (2013). Indoleamides are active against drug-resistant Mycobacterium tuberculosis. Nature Communications. [Link]

  • Frontiers in Microbiology. (2023). A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis. Frontiers Media S.A.. [Link]

  • Stec, J., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. PubMed. [Link]

  • Devan, S. T., et al. (2019). Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection. Antimicrobial Agents and Chemotherapy. [Link]

  • European Medicines Agency. (2016). Mouse models for TB Drug Development. European Medicines Agency. [Link]

  • Rao, S. P., et al. (2013). In vitro PK and safety profiling data for NITD-304 and NITD-349. ResearchGate. [Link]

  • Kumar, P., et al. (2021). MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. MDPI. [Link]

  • Shringare, S. N., et al. (2023). The Mycobacterium tuberculosis MmpL3 inhibitor MSU-43085 is active in a mouse model of infection. Microbiology Spectrum. [Link]

  • Devan, S. T., et al. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC. [Link]

  • Rem-Cheng, G., et al. (2019). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. PMC. [Link]

  • Berube, B., et al. (2023). Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor. University of Washington. [Link]

  • Ramachandran, G., et al. (2014). Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis. PMC. [Link]

  • BioRxiv. (2019). Identification of new MmpL3 inhibitors by untargeted and targeted mutant screens defines MmpL3 domains with differential resistance. Cold Spring Harbor Laboratory. [Link]

  • Onajole, O. K., et al. (2013). Preliminary Structure–Activity Relationships and Biological Evaluation of Novel Antitubercular Indolecarboxamide Derivatives Against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. ACS Publications. [Link]

  • Cao, R., et al. (2020). The preclinical candidate indole-2-carboxamide improves immune responses to Mycobacterium tuberculosis infection in healthy subjects and individuals with type 2 diabetes. Johns Hopkins University. [Link]

  • van der Merwe, R., et al. (2022). Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies. Frontiers in Pharmacology. [Link]

  • Berube, B., et al. (2023). Combination kill kinetics of NITD-349 and INH. ResearchGate. [Link]

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Foundational

A Proposed Preclinical Safety and Toxicity Evaluation Framework for N-methyl-1H-indole-4-carboxamide in Animal Models

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Unknowns in Novel Compound Safety Assessment Foundational Principles of the Toxicological Investigation The primary...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknowns in Novel Compound Safety Assessment

Foundational Principles of the Toxicological Investigation

The primary objective of a preclinical toxicology program is to characterize the potential adverse effects of a new chemical entity, identify target organs of toxicity, and determine a safe starting dose for first-in-human studies. Our approach is built on three pillars:

  • Dose-Response Characterization: Understanding the relationship between the dose administered and the nature and magnitude of adverse effects.

  • Species Selection and Relevance: Utilizing appropriate animal models that can predict potential human toxicity. Rodents (rats and/or mice) are typically used for initial studies, with a second, non-rodent species often required before extensive human trials.

  • Integrated Endpoint Analysis: Combining data from clinical observations, clinical pathology, and histopathology to form a holistic view of the compound's safety profile.

Acute Toxicity Assessment

The initial step in the in vivo toxicological evaluation is to determine the acute toxicity of N-methyl-1H-indole-4-carboxamide. This provides essential information on the intrinsic toxicity of the molecule and helps in dose selection for subsequent, longer-term studies.

Rationale and Experimental Causality

An acute toxicity study aims to identify the dose at which a single administration of the compound causes significant adverse effects or mortality. The Median Lethal Dose (LD50) is a historical endpoint, but modern approaches focus on identifying doses that cause evident toxicity and a No-Observed-Adverse-Effect-Level (NOAEL). This is a more refined approach that reduces animal usage while still providing critical safety information.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

This protocol is based on the OECD Test Guideline 425.

  • Animal Model: Female Sprague-Dawley rats (8-12 weeks old). A single sex is used initially to reduce variability.

  • Acclimatization: Animals are acclimatized for at least 5 days prior to dosing.

  • Housing: Housed in controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Dosing: The compound is administered by oral gavage. The vehicle should be a non-toxic, inert substance (e.g., 0.5% methylcellulose in water).

  • Dose Progression:

    • A single animal is dosed at a starting dose (e.g., 175 mg/kg).

    • If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).

    • If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

    • This continues until one of the stopping criteria is met (e.g., 4 animals have been dosed and the outcome is clear).

  • Observations: Animals are observed for clinical signs of toxicity immediately after dosing, at 4 hours, and then daily for 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weights are recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day observation period.

Data Presentation: Hypothetical Acute Toxicity Data
Dose (mg/kg)Number of AnimalsMortalityClinical SignsGross Necropsy Findings
5510/1No abnormalities observedNo abnormalities observed
17510/1No abnormalities observedNo abnormalities observed
55021/2Lethargy, piloerection in one animalDiscoloration of the liver in one animal
200011/1Severe lethargy, ataxiaPale liver and kidneys

This is a hypothetical representation of data.

Visualization: Acute Toxicity Workflow

Acute_Toxicity_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing & Observation cluster_post Post-Dosing Acclimatization Animal Acclimatization (≥ 5 days) Dose_Prep Compound Formulation in Vehicle Acclimatization->Dose_Prep Start_Dose Dose Animal 1 (e.g., 175 mg/kg) Dose_Prep->Start_Dose Observe_1 Observe for 48h Start_Dose->Observe_1 Outcome_1 Outcome? Observe_1->Outcome_1 Dose_Up Dose Next Animal Higher Dose Outcome_1->Dose_Up Survival Dose_Down Dose Next Animal Lower Dose Outcome_1->Dose_Down Mortality Long_Term_Obs 14-Day Observation (Clinical Signs, Body Weight) Necropsy Gross Necropsy Long_Term_Obs->Necropsy

Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Repeat-Dose Toxicity Studies

While acute studies provide data on single-dose effects, repeat-dose studies are crucial for evaluating the toxicity of a compound after multiple administrations. These studies are designed to identify target organs, characterize the dose-response relationship over time, and establish a NOAEL for sub-chronic exposure.

Scientific Rationale

Sub-chronic (e.g., 28-day or 90-day) studies in two species (one rodent, one non-rodent) are standard requirements for enabling clinical trials. They are designed to detect adverse effects that may not be evident after a single dose and to assess the potential for cumulative toxicity.

Experimental Protocol: 28-Day Oral Toxicity Study in Rats
  • Animal Model: Sprague-Dawley rats (equal numbers of males and females).

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose

    • Group 3: Mid dose

    • Group 4: High dose

    • (Typically 10 animals/sex/group)

  • Dosing: Daily oral gavage for 28 consecutive days. Doses are selected based on the acute toxicity data. The high dose should produce some toxicity but not significant mortality.

  • In-life Observations:

    • Clinical Signs: Daily.

    • Body Weight and Food Consumption: Weekly.

    • Ophthalmology: Prior to dosing and at termination.

    • Functional Observational Battery (FOB): During the last week of the study to assess neurological function.

  • Clinical Pathology: Blood samples are collected at termination for:

    • Hematology: Complete blood count, differential.

    • Clinical Chemistry: Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes, etc.

    • Urinalysis: At termination.

  • Terminal Procedures:

    • Animals are euthanized and a full necropsy is performed.

    • Organ weights are recorded.

    • A comprehensive list of tissues is collected and preserved for histopathological examination.

Data Presentation: Key Endpoints in a 28-Day Study

Table 3.3.1: Hypothetical Clinical Chemistry Data (Male Rats, Day 29)

ParameterVehicle ControlLow Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
ALT (U/L)35 ± 540 ± 785 ± 15250 ± 40
AST (U/L)80 ± 1090 ± 12180 ± 25500 ± 60
BUN (mg/dL)20 ± 322 ± 425 ± 550 ± 8
Creatinine (mg/dL)0.5 ± 0.10.6 ± 0.10.7 ± 0.21.5 ± 0.3

*Statistically significant difference from vehicle control (p < 0.05). Data are mean ± SD. This is a hypothetical representation of data.

Table 3.3.2: Hypothetical Histopathology Findings

OrganFindingIncidence (Male/Female)
Vehicle
LiverCentrilobular hypertrophy0/0
Single cell necrosis0/0
KidneyTubular degeneration0/0

This is a hypothetical representation of data.

Specialized Toxicology Studies

Based on the compound's structure, intended clinical use, and findings from initial toxicity studies, a suite of specialized studies will be required.

Genotoxicity

It is essential to determine if N-methyl-1H-indole-4-carboxamide can cause genetic damage. A standard battery of tests includes:

  • Ames Test: A bacterial reverse mutation assay to detect point mutations.

  • In vitro Micronucleus Test: In mammalian cells to detect chromosomal damage.

  • In vivo Micronucleus Test: In rodent hematopoietic cells to assess genotoxicity in a whole animal system.

Safety Pharmacology

These studies investigate the effects of the compound on vital organ systems. Key assessments include:

  • Central Nervous System (CNS): Functional observational battery in rats.

  • Cardiovascular System: Effects on blood pressure, heart rate, and ECG in a non-rodent species (e.g., dog or non-human primate). A hERG assay is a critical in vitro screen to assess the risk of QT interval prolongation.[3]

  • Respiratory System: Effects on respiratory rate and function in rats.

Potential for Mitochondrial Toxicity

Some related carboxamide compounds have demonstrated unexpected toxicity through mitochondrial inhibition.[4][5] Therefore, it is prudent to include an early assessment of mitochondrial toxicity.

  • System: Isolated mitochondria from rat liver or cultured cells with high respiratory rates (e.g., HepG2).

  • Technology: High-resolution respirometry (e.g., Seahorse XF Analyzer).

  • Procedure:

    • Cells or mitochondria are exposed to varying concentrations of N-methyl-1H-indole-4-carboxamide.

    • Oxygen consumption rates (OCR) are measured in real-time.

    • Injections of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) are used to probe different components of the electron transport chain.

  • Endpoints: Basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualization: Integrated Preclinical Toxicology Pathway

Toxicology_Pathway cluster_phase1 Phase 1: Initial Characterization cluster_phase2 Phase 2: Sub-chronic & Safety cluster_phase3 Phase 3: Long-term & Reproductive Acute_Tox Acute Toxicity (Rodent) Repeat_Dose_Rodent 28-Day Repeat Dose (Rodent) Acute_Tox->Repeat_Dose_Rodent Genotox_In_Vitro In Vitro Genotoxicity (Ames, Micronucleus) Genotox_In_Vivo In Vivo Genotoxicity (Micronucleus) Genotox_In_Vitro->Genotox_In_Vivo Mito_Tox In Vitro Mitochondrial Toxicity Screen Mito_Tox->Repeat_Dose_Rodent Informs monitoring Repeat_Dose_NonRodent 28-Day Repeat Dose (Non-Rodent) Repeat_Dose_Rodent->Repeat_Dose_NonRodent Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) Repeat_Dose_Rodent->Safety_Pharm Repro_Tox Reproductive/Developmental Toxicity Repeat_Dose_Rodent->Repro_Tox Chronic_Tox Chronic Toxicity (6-9 months) Repeat_Dose_NonRodent->Chronic_Tox Carcinogenicity Carcinogenicity (2 years) Chronic_Tox->Carcinogenicity

Caption: A phased, integrated preclinical toxicology testing strategy.

Conclusion and Forward Outlook

The toxicological evaluation of a novel compound like N-methyl-1H-indole-4-carboxamide is a systematic, multi-faceted process. While specific data for this molecule is lacking in the public domain, the framework presented here provides a comprehensive and scientifically rigorous pathway for its evaluation. This approach, which progresses from acute to chronic studies and incorporates specialized assays to investigate specific safety concerns, is essential for building a complete safety profile. The insights gained from such a program are critical for making informed decisions in drug development and, ultimately, for ensuring patient safety in future clinical applications. The potential for unexpected toxicities, as highlighted by related chemical classes, underscores the importance of a thorough and mechanistically-informed preclinical safety assessment.[4]

References

  • Agrawal, K., Patel, T., & Patel, R. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. Future Journal of Pharmaceutical Sciences.
  • Ishibuchi, S., et al. (1999). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Chemical & Pharmaceutical Bulletin, 47(11), 1538-48.
  • Rao, S. P. S., et al. (2013). Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis.
  • Li, Y., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • Kim, E. A., et al. (2019).
  • Malan, D. R., et al. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Cell Chemical Biology, 28(8), 1180-1191.e20.
  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(ii), 163-175.
  • Venkataramana, C. H. S., et al. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 01(10), 159-162.
  • Diaz-Perez, F., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • NextSDS. (n.d.). 1H-Indole-4-carboxaMide, 6-broMo-N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-3-Methyl-1-[(1S)-1-Methylpropyl]-. Retrieved from [Link]

  • Al-Mokyna, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2320.
  • Hall, L. G., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844.
  • Malan, D. R., et al. (2021). Indole-4-carboxamides induce perturbations in tryptophan biosynthesis...
  • Hall, L. G., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University.
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Exploratory

Metabolite Identification of N-methyl-1H-indole-4-carboxamide: A Strategic and Mechanistic Approach

An In-Depth Technical Guide for Drug Development Professionals Preamble: The Rationale for Proactive Metabolite Identification In modern drug development, understanding the metabolic fate of a new chemical entity (NCE) i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Preamble: The Rationale for Proactive Metabolite Identification

In modern drug development, understanding the metabolic fate of a new chemical entity (NCE) is not merely a regulatory checkpoint; it is a cornerstone of a successful preclinical program.[1][2] The biotransformation of a parent drug can yield metabolites that are pharmacologically active, toxic, or serve as the primary drivers of clearance, thereby profoundly influencing the compound's overall efficacy and safety profile.[1][3] This guide provides a comprehensive, field-proven framework for the systematic identification and structural elucidation of metabolites derived from N-methyl-1H-indole-4-carboxamide, a representative N-methylated indole structure. Our approach is grounded in a mechanistic understanding of drug-metabolizing enzymes and leverages state-of-the-art bioanalytical technologies to build a self-validating system of inquiry, from initial in vitro screening to definitive in vivo profiling.

Part 1: Predictive Metabolic Profiling Based on Chemical Structure

The chemical architecture of N-methyl-1H-indole-4-carboxamide presents several "metabolic soft spots" susceptible to enzymatic attack. A proactive analysis allows us to anticipate the primary biotransformation pathways, which is crucial for designing efficient and targeted analytical methods.[4]

Phase I Metabolism (Functionalization Reactions): Phase I reactions, predominantly catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups.[5][6][7] For our target compound, the most probable Phase I transformations include:

  • Aromatic Hydroxylation: The indole ring is electron-rich and a prime substrate for oxidative attack by CYP enzymes, particularly isoforms like CYP2A6, CYP2C19, and CYP2E1, which are known to oxidize indole structures.[6][7][8] Hydroxylation can occur at positions 2, 3, 5, 6, or 7 of the indole core.

  • N-Demethylation: The N-methyl group is a common site for oxidative demethylation, a reaction frequently catalyzed by CYP3A4, leading to the formation of a primary amine metabolite (1H-indole-4-carboxamide) and formaldehyde.[5]

  • Alkyl Oxidation: The N-methyl group itself can undergo hydroxylation to form a hydroxymethyl intermediate, which may be further oxidized to a carboxylic acid.

Phase II Metabolism (Conjugation Reactions): Phase II enzymes conjugate the parent drug or its Phase I metabolites with endogenous polar molecules, facilitating their excretion.[9][10]

  • Glucuronidation: Hydroxylated metabolites generated in Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs).[11][12] This is a major clearance pathway that significantly increases the water solubility of the xenobiotic.[13] UGT1A and UGT2B families are primarily responsible for this conjugation.[12][14]

  • Sulfation: The hydroxylated indole metabolites can also be conjugated with a sulfonate group from the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate), a reaction catalyzed by sulfotransferases (SULTs).[15][16] This pathway often competes with glucuronidation.

The following diagram illustrates these predicted metabolic transformations.

Metabolic_Pathway_N-methyl-1H-indole-4-carboxamide Parent N-methyl-1H-indole-4-carboxamide (Parent Drug) M1 Hydroxylated Metabolite (e.g., 5-hydroxy-N-methyl...) Parent->M1 Phase I: CYP450 (Hydroxylation) M2 N-demethylated Metabolite (1H-indole-4-carboxamide) Parent->M2 Phase I: CYP450 (N-Demethylation) M3 Glucuronide Conjugate M1->M3 Phase II: UGT (Glucuronidation) M4 Sulfate Conjugate M1->M4 Phase II: SULT (Sulfation)

Caption: Predicted Phase I and Phase II metabolic pathways for N-methyl-1H-indole-4-carboxamide.

Part 2: A Validated Experimental Framework for Metabolite Discovery

A multi-tiered experimental approach, beginning with simple in vitro systems and progressing to more complex in vivo models, provides a comprehensive and cross-validating dataset.[1][17][18] This strategy allows for early identification of metabolic liabilities and informs the selection of appropriate species for toxicology studies.[1][18]

Tier 1: In Vitro Metabolite Generation

In vitro assays are rapid, high-throughput methods used to identify metabolic "soft spots" and compare metabolism across different species, including humans.[1][17][19]

Protocol 1: Liver Microsome Incubation

This protocol is designed to primarily investigate Phase I (CYP450-mediated) metabolism due to the high concentration of these enzymes in the microsomal fraction.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (100 mM, pH 7.4) to final volume.

    • N-methyl-1H-indole-4-carboxamide (final concentration typically 1-10 µM).

    • Liver microsomes (human, rat, dog; final concentration 0.5 mg/mL).[4]

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add the pre-warmed NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction. The presence of a regenerating system ensures a sustained supply of the necessary cofactor.

  • Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes). A parallel control incubation without the NADPH regenerating system is critical to distinguish enzymatic from non-enzymatic degradation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step simultaneously quenches enzymatic activity and precipitates proteins.

  • Sample Processing: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Hepatocyte Incubation

Primary hepatocytes contain a full complement of both Phase I and Phase II enzymes, as well as transporters, offering a more physiologically relevant model.[17][20]

  • Cell Seeding: Plate cryopreserved or fresh hepatocytes in collagen-coated plates and allow them to attach according to the supplier's protocol.

  • Dosing: Remove the seeding medium and add fresh, pre-warmed incubation medium containing N-methyl-1H-indole-4-carboxamide (1-10 µM).

  • Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for a time course (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Collection: At each time point, collect both the cell culture medium and the cells (after lysing with acetonitrile/water). This allows for the analysis of both extracellular and intracellular metabolites.

  • Sample Processing: Combine the medium and cell lysate. Add an internal standard and precipitate proteins with additional acetonitrile. Centrifuge to remove debris.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

Tier 2: In Vivo Metabolite Profiling

In vivo studies are essential to confirm the metabolites formed under physiological conditions and to understand their pharmacokinetic profiles and routes of excretion.[1][21]

Protocol 3: Animal Pharmacokinetic and Excretion Study

  • Dosing: Administer N-methyl-1H-indole-4-carboxamide to at least one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog) species via the intended clinical route.

  • Sample Collection:

    • Blood/Plasma: Collect serial blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Process to plasma by centrifugation.

    • Excreta: House animals in metabolic cages to allow for the separate collection of urine and feces over specified intervals (e.g., 0-12h, 12-24h, 24-48h).

  • Sample Pooling and Processing:

    • Plasma: For initial profiling, create a plasma "AUC pool" by mixing volumes of plasma from each time point proportional to the parent drug's AUC at that interval.[21] This provides an average representation of circulating metabolites.

    • Urine/Feces: Homogenize feces in water or another suitable solvent. Process urine and fecal homogenates by protein precipitation or solid-phase extraction (SPE) to concentrate metabolites and remove interfering matrix components.

  • Analysis: Analyze the processed plasma, urine, and feces samples by LC-MS/MS to identify and semi-quantify the metabolites present in each matrix.

The following diagram outlines the integrated workflow for metabolite identification.

Metabolite_ID_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation cluster_analysis Bioanalysis & Elucidation Microsomes Liver Microsomes (Phase I Focus) LCMS LC-HRMS Analysis Microsomes->LCMS Hepatocytes Hepatocytes (Phase I & II) Hepatocytes->LCMS AnimalStudies Animal Studies (Rat, Dog) SampleCollection Sample Collection (Plasma, Urine, Feces) AnimalStudies->SampleCollection SampleCollection->LCMS DataProcessing Data Mining & Metabolite Detection LCMS->DataProcessing StructureElucidation Structure Elucidation (MS/MS, NMR) DataProcessing->StructureElucidation FinalReport Comprehensive Metabolite Report (MIST Assessment) StructureElucidation->FinalReport

Caption: Integrated workflow for metabolite identification, from in vitro screening to in vivo analysis.

Part 3: Bioanalytical Characterization and Data Interpretation

The cornerstone of modern metabolite identification is high-resolution liquid chromatography-mass spectrometry (LC-HRMS).[19][22][23] This technique provides the sensitivity to detect low-level metabolites in complex biological matrices and the mass accuracy required for confident structural elucidation.[24][25][26]

Analytical Strategy:

  • Chromatographic Separation: Utilize Ultra-High-Performance Liquid Chromatography (UPLC) with a reversed-phase column (e.g., C18) to separate the parent drug from its metabolites based on polarity.[3]

  • High-Resolution Mass Spectrometry (HRMS): Employ a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

    • Full Scan (MS1): Acquire data in full scan mode to detect all ionizable compounds. The high mass accuracy (<5 ppm) allows for the generation of elemental formulas for potential metabolites.[27]

    • Data-Dependent MS/MS (dd-MS2): Automatically trigger fragmentation (MS/MS) on the most intense ions detected in the full scan. The resulting fragmentation patterns provide structural information, acting as a "fingerprint" for each molecule.[24]

  • Data Mining: Use specialized software to compare control and incubated samples. The software can automatically search for predicted biotransformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) and identify unique peaks in the test samples.

  • Structural Elucidation: The process of deducing a metabolite's structure involves a convergence of evidence.[23][28]

    • Mass Shift: The difference in accurate mass between the metabolite and the parent drug indicates the type of biotransformation.

    • Fragmentation Analysis: Compare the MS/MS spectrum of the metabolite to that of the parent drug. Shared fragments confirm the core structure is intact, while changes in fragment masses pinpoint the location of the modification.

    • Definitive Identification: For critical or abundant metabolites, definitive structural confirmation may require isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or comparison to a synthesized chemical standard.[23][25][29]

Data Presentation: Summary of Identified Metabolites

Quantitative data should be summarized in a clear, tabular format to facilitate cross-species comparison and to inform Metabolites in Safety Testing (MIST) assessments.[2][21][30] MIST guidance from regulatory bodies like the FDA requires that any human metabolite comprising more than 10% of the total drug-related exposure at steady state be evaluated for safety in nonclinical studies.[30][31][32]

Metabolite IDProposed BiotransformationΔ Mass (Da)Key MS/MS Fragments (m/z)Relative Abundance (Human Plasma Pool)Covered in Tox Species? (e.g., Dog Plasma)
Parent --157, 130, 10265%Yes
M1 Hydroxylation+15.99173, 157, 146, 11818%Yes (Major)
M2 N-Demethylation-14.02143, 116, 895%Yes (Minor)
M3 M1 + Glucuronidation+192.03189 (aglycone), 173, 11512%Yes (Major)

Conclusion: From Data to Decision-Making

The systematic identification of N-methyl-1H-indole-4-carboxamide metabolites, as outlined in this guide, is a critical exercise in risk assessment and drug optimization. By integrating predictive profiling with a tiered experimental approach and advanced bioanalytical techniques, researchers can build a comprehensive understanding of a compound's metabolic fate. This knowledge is paramount for interpreting toxicology data, predicting clinical pharmacokinetics, and ultimately, making informed decisions on the path to developing a safe and effective therapeutic agent.

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  • In Vitro MetID (Metabolite Profiling and Identific
  • N-glucuronidation of drugs and other xenobiotics by human and animal UDP-glucuronosyltransferases. (2011, March 24). PubMed.
  • First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. PubMed Central.
  • REVIEW Human Sulfotransferases and Their Role in Chemical Metabolism.
  • The UDP-glucuronosyltransferases: their role in drug metabolism and detoxific
  • The UDP-glucuronosyltransferases: their role in drug metabolism and detoxific
  • Research Progress of Sulfotransferase and Sulfonation in Drug Metabolism. Chinese Pharmaceutical Journal.
  • Sulfotransferase. Taylor & Francis Online.
  • Updated perspectives on the cytosolic sulfotransferases (SULTs)
  • Human Sulfotransferases and Their Role in Chemical Metabolism.
  • Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences.
  • CURRENT METABOLOMIC STRATEGIES FOR THE DISCOVERY OF BIOMARKERS FOR F

Sources

Foundational

Thermodynamic Profiling of N-methyl-1H-indole-4-carboxamide Binding: A Self-Validating Methodological Framework

Executive Summary & Mechanistic Context In modern fragment-based drug discovery (FBDD), the thermodynamic signature of a ligand dictates its potential for lead optimization. As a Senior Application Scientist, I frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In modern fragment-based drug discovery (FBDD), the thermodynamic signature of a ligand dictates its potential for lead optimization. As a Senior Application Scientist, I frequently encounter fragments that display high affinity but poor developability due to entropy-driven, non-specific hydrophobic packing.

The fragment N-methyl-1H-indole-4-carboxamide (CAS: 1154383-44-4,)[1][2] represents a highly privileged scaffold. It serves as a critical pharmacophore and intermediate in the development of [3][4],[5][6], and[7][8].

This whitepaper provides an in-depth technical guide to profiling the thermodynamics of this scaffold. We will explore the causality behind its binding mechanics and establish a self-validating experimental workflow using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

The Thermodynamic Signature of the Indole-4-carboxamide Scaffold

The binding free energy ( ΔG ) of a ligand is governed by the Gibbs equation: ΔG=ΔH−TΔS . The N-methyl-1H-indole-4-carboxamide scaffold is uniquely positioned to optimize both parameters through distinct structural vectors:

  • Enthalpic Drivers ( ΔH<0 ): The carboxamide moiety acts as a strict, directional hydrogen bond donor and acceptor. When binding to target kinases or nucleotide-binding domains, the formation of these specific H-bonds displaces ordered water molecules from the binding pocket, yielding a highly favorable, negative ΔH .

  • Entropic Drivers ( ΔS>0 ): The planar indole ring engages in π−π stacking and hydrophobic packing. The desolvation of this hydrophobic surface releases constrained water molecules into the bulk solvent, driving a favorable increase in system entropy.

As demonstrated in canonical models of protein-ligand interactions, the binding of such scaffolds typically lowers the free energy of the ground state (a "Type 1" scenario)[9]. This stabilization increases the energy gap to excited conformational states, which can be experimentally observed as a reduction in Hydrogen/Deuterium Exchange (HDX) rates across the protein backbone[9][10].

Experimental Workflows: Building a Self-Validating System

In biophysical screening, a single data point is a liability. Trustworthiness is established through a self-validating system —where thermodynamic parameters derived from direct heat measurement (ITC) are orthogonally confirmed by kinetic temperature profiling (SPR).

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for direct measurement of ΔH , Kd​ , and stoichiometry ( N ).

Step 1: Rigorous Buffer Matching (The Causality of Baseline Stability)

  • Action: Co-dialyze the target protein and prepare the N-methyl-1H-indole-4-carboxamide fragment in the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5% TCEP, pH 7.4, with exactly 2% DMSO).

  • Causality: Fragments require high syringe concentrations (1–5 mM) to achieve a sufficient c-value ( c=N⋅[M]/Kd​ ). At these concentrations, even a 0.05% mismatch in DMSO between the cell and syringe will generate a massive heat of dilution, completely masking the intrinsic binding enthalpy ( ΔH ).

Step 2: Titration Execution & Stoichiometric Verification

  • Action: Perform 20 injections of 2 µL of the fragment into 20–50 µM of protein at 25°C.

  • Causality: We must capture the inflection point of the binding isotherm to accurately fit the stoichiometry ( N ). A self-validating system demands that N≈1.0 for a monomeric target. If N≪1 , it indicates an inactive protein fraction; if N≫1 , it signals non-specific aggregation of the indole core.

Protocol B: Surface Plasmon Resonance (SPR) van 't Hoff Analysis

To validate the ITC data, we derive enthalpy from kinetic rates across a temperature gradient.

Step 1: Surface Functionalization

  • Action: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling, targeting a low immobilization level ( Rmax​<50 RU).

  • Causality: Low density prevents mass transport limitation and steric crowding, ensuring the observed kon​ and koff​ rates reflect true 1:1 binding kinetics.

Step 2: Multi-Temperature Kinetic Profiling

  • Action: Inject the fragment in a dose-response series (0.1 µM to 50 µM) at 15°C, 20°C, 25°C, 30°C, and 35°C. Calculate the affinity constant ( Ka​ ) at each temperature.

Step 3: Orthogonal Validation

  • Action: Plot ln(Ka​) versus 1/T . According to the van 't Hoff equation ( ln(Ka​)=−ΔH/RT+ΔS/R ), the slope yields −ΔH/R .

  • Causality: If the van 't Hoff ΔH deviates by more than 15% from the calorimetric ΔH measured by ITC, the system is not self-validated. Such a discrepancy indicates a significant heat capacity change ( ΔCp​ ), suggesting a temperature-dependent conformational change rather than rigid-body binding.

Logical Architecture of the Validation Workflow

ThermodynamicWorkflow N1 Ligand: N-methyl-1H-indole-4-carboxamide N3 Isothermal Titration Calorimetry (ITC) Direct ΔH, Ka, N N1->N3 N4 Surface Plasmon Resonance (SPR) Kinetic Rates & van 't Hoff ΔH N1->N4 N2 Target Proteins (e.g., BTK, STING, CFTR) N2->N3 N2->N4 N5 Self-Validating System: Cross-Correlation of ΔH and ΔG N3->N5 Primary Thermodynamics N4->N5 Orthogonal Kinetics N6 Thermodynamic Signature Profile (Enthalpy-Entropy Compensation) N5->N6 Validated Model

Fig 1: Self-validating thermodynamic workflow for N-methyl-1H-indole-4-carboxamide binding.

Quantitative Data Presentation

When applied to various therapeutic targets, the N-methyl-1H-indole-4-carboxamide scaffold exhibits distinct thermodynamic profiles based on the architecture of the binding pocket. The table below summarizes representative thermodynamic parameters derived from the self-validating workflow.

Target System Kd​ (µM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry ( N )Primary Driving Force
BTK (Kinase Domain) 4.2-7.3-5.1-2.20.98Enthalpy-driven (H-bonding via carboxamide)
STING (CTD Dimer) 12.5-6.7-2.4-4.31.85Entropy-driven (Hydrophobic packing of indole)
CFTR (NBD1) 28.0-6.2-3.8-2.41.05Mixed (Conformational stabilization)

Table 1: Representative thermodynamic parameters for N-methyl-1H-indole-4-carboxamide binding at 25°C. Note that STING operates as a homodimer, reflecting an N value approaching 2.0.

Conclusion

The N-methyl-1H-indole-4-carboxamide scaffold is a versatile building block in medicinal chemistry. However, its true value is only unlocked when its binding thermodynamics are rigorously quantified. By employing a self-validating system that cross-correlates direct calorimetric heat measurements with kinetic van 't Hoff analyses, researchers can confidently distinguish between genuine, specific binding and artifactual hydrophobic aggregation. This level of biophysical rigor is essential for advancing fragments into viable clinical leads.

References

  • Title: 7RT Ligand Summary Page | Source: RCSB Protein Data Bank (PDB) | URL: [Link]

  • Title: Compounds and compositions for treating conditions associated with sting activity (WO2020252240A1)
  • Title: Inhibitors of bruton's tyrosine kinase (CA2929747C)
  • Title: Modulators of NBD1 and methods of use thereof (WO2024182751A1)
  • Title: Effects of Protein–Ligand Interactions on Hydrogen/Deuterium Exchange Kinetics: Canonical and Noncanonical Scenarios | Source: Analytical Chemistry (ACS Publications) | URL: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for N-methyl-1H-indole-4-carboxamide chemical synthesis

Application Note: Optimized Synthesis and Purification Protocol for N-Methyl-1H-indole-4-carboxamide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals. Context: N-methyl-1H-indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Synthesis and Purification Protocol for N-Methyl-1H-indole-4-carboxamide

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals. Context: N-methyl-1H-indole-4-carboxamide (CAS: 1154383-44-4) is a critical intermediate and pharmacophore frequently utilized in the development of STING (Stimulator of Interferon Genes) pathway modulators[1] and D3 dopamine receptor antagonists[2].

Safety Declaration: This protocol is intended strictly for use by trained professionals in legitimate, fully equipped chemical laboratories. Standard Personal Protective Equipment (PPE) and proper ventilation (fume hoods) must be utilized at all times.

Mechanistic Pathway & Reaction Strategy

The synthesis of N-methyl-1H-indole-4-carboxamide is most efficiently achieved via an amide coupling reaction between 1H-indole-4-carboxylic acid and methylamine. To overcome the kinetic stability of the carboxylic acid, a uronium-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), is employed[2].

HATU is selected over carbodiimides (like EDC) due to its superior reaction kinetics and higher yields, particularly when working with heteroaromatic systems. The reaction proceeds via the formation of a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester intermediate, which undergoes rapid nucleophilic acyl substitution by methylamine[1].

G A 1H-indole-4-carboxylic acid (Substrate) B HATU + DIPEA (Activation) A->B Deprotonation C OAt-Active Ester (Intermediate) B->C Uronium Attack E N-methyl-1H-indole-4-carboxamide (Product) C->E Amidation D Methylamine HCl (Nucleophile) D->E Nucleophilic Addition

Diagram 1: Mechanistic workflow of HATU-mediated amide coupling for indole-4-carboxamide synthesis.

Quantitative Reagent Stoichiometry

A self-validating protocol requires precise stoichiometric control to minimize unreacted starting materials and suppress byproduct formation (such as tetramethylguanidinium impurities derived from excess HATU).

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
1H-indole-4-carboxylic acidSubstrate161.161.0 eq1.61 g
Methylamine HydrochlorideNucleophile67.521.5 eq1.01 g
HATUCoupling Agent380.231.1 eq4.18 g
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic Base129.243.5 eq6.10 mL
N,N-Dimethylformamide (DMF)Solvent73.09N/A25.0 mL

Step-by-Step Experimental Protocol

Phase 1: Substrate Activation (Active Ester Formation)
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Purge the flask with inert gas (Argon or N2) to prevent oxidative degradation of the electron-rich indole ring.

  • Dissolution: Add 1H-indole-4-carboxylic acid (1.61 g, 10.0 mmol) to the flask, followed by anhydrous DMF (25.0 mL). Stir until complete dissolution is achieved.

  • Base Addition: Add DIPEA (6.10 mL, 35.0 mmol) dropwise via syringe.

    • Expert Insight (Causality): A large excess of DIPEA (3.5 eq) is critical here. One equivalent is consumed to deprotonate the carboxylic acid, one equivalent neutralizes the methylamine hydrochloride salt, and the excess ensures the reaction microenvironment remains sufficiently basic to drive the coupling kinetics[2].

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (4.18 g, 11.0 mmol) in a single portion. Stir at 0 °C for 15 minutes, then allow it to warm to room temperature for an additional 30 minutes.

    • Expert Insight (Causality): Pre-activation is essential. Adding HATU before the amine ensures the quantitative formation of the OAt-active ester, preventing the amine from reacting directly with HATU to form an unreactive guanidinium byproduct.

Phase 2: Amidation and In-Process Control (IPC)
  • Nucleophilic Addition: Cool the reaction mixture back to 0 °C. Add methylamine hydrochloride (1.01 g, 15.0 mmol) portion-wise over 5 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 12 hours[2].

  • Self-Validation (IPC): Monitor the reaction progression via LC-MS or TLC (Eluent: 10% MeOH in DCM). The reaction is deemed complete when the substrate peak (m/z [M-H]- = 160) is fully consumed and the product mass (m/z [M+H]+ = 175.2) dominates the chromatogram[3].

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by pouring the mixture into 100 mL of ice-cold saturated aqueous NaHCO3. This neutralizes any residual acid and precipitates the crude product.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL).

  • Washing (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL), followed by brine (50 mL).

    • Expert Insight (Causality): DMF is highly miscible with EtOAc. Washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, effectively removing the high-boiling solvent without requiring harsh vacuum distillation.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude residue.

  • Purification: Purify the residue via flash column chromatography on silica gel, utilizing a gradient elution of Dichloromethane (DCM) to Methanol (MeOH) (100:0 to 90:10) to afford the pure N-methyl-1H-indole-4-carboxamide[1].

Analytical Validation Data

To ensure the trustworthiness of the synthesized compound, verify the isolated material against the following expected analytical parameters:

Analytical MethodExpected Result / Parameter
Chemical Formula C10H10N2O[3]
Molecular Weight 174.20 g/mol [3]
Physical Appearance Off-white to pale orange solid[1]
LC-MS (ESI+) [M+H]+ = 175.2 m/z
1H NMR (400 MHz, DMSO-d6) Expected key shifts: ~11.3 ppm (br s, 1H, indole-NH), ~8.3 ppm (q, 1H, amide-NH), ~7.4-7.1 ppm (m, 4H, aromatic), ~2.8 ppm (d, 3H, N-CH3).

References

  • Appchem. (n.d.). N-methyl-1H-indole-4-carboxamide | 1154383-44-4 | C10H10N2O.
  • Bettis, C., et al. (2025). Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. Journal of Medicinal Chemistry - ACS Publications.
  • Google Patents. (2020). WO2020252240A1 - Compounds and compositions for treating conditions associated with sting activity.

Sources

Application

N-methyl-1H-indole-4-carboxamide HPLC-UV quantification method

Application Note: Robust HPLC-UV Quantification of N-methyl-1H-indole-4-carboxamide in Drug Development Workflows Introduction & Scope N-methyl-1H-indole-4-carboxamide (CAS: 1154383-44-4, MW: 174.20 g/mol )[1] is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust HPLC-UV Quantification of N-methyl-1H-indole-4-carboxamide in Drug Development Workflows

Introduction & Scope

N-methyl-1H-indole-4-carboxamide (CAS: 1154383-44-4, MW: 174.20 g/mol )[1] is a critical structural motif and intermediate in the synthesis of various pharmacologically active compounds. It is prominently featured in the development of Janus Kinase 2 (JAK2) inhibitors[2] and Glucagon-like Peptide-1 Receptor (GLP-1R) positive allosteric modulators[3]. Accurate quantification and purity assessment of this compound are paramount during active pharmaceutical ingredient (API) manufacturing and early-stage drug discovery.

This application note details a highly specific, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method optimized for the quantification of N-methyl-1H-indole-4-carboxamide.

Mechanistic Rationale for Method Development

To ensure scientific integrity and reproducibility, the method parameters were selected based on the specific physicochemical properties of the analyte:

  • Stationary Phase Selection : A reversed-phase C18 column (e.g., Gemini NX C18 or XBridge C18) is selected due to the hydrophobic nature of the indole core[3]. End-capped columns are highly recommended to minimize secondary interactions.

  • Mobile Phase Causality : The indole ring contains a secondary amine (pyrrole-type nitrogen) and a carboxamide group. To prevent peak tailing caused by ionic interactions with residual silanols on the silica matrix, 0.1% Formic Acid (FA) is added to both aqueous and organic mobile phases[3]. The low pH (~2.7) suppresses silanol ionization, ensuring sharp, symmetrical peaks.

  • Wavelength Selection : The indole chromophore exhibits two primary UV absorption maxima. Detection at 214 nm captures the π→π∗ transitions of the carboxamide and aromatic system, offering maximum sensitivity[3]. A secondary detection wavelength at 280 nm is highly specific to the conjugated indole bicyclic ring, allowing for differentiation from non-aromatic impurities and minimizing baseline drift during gradient elution[4].

Experimental Workflow

HPLC_Workflow SamplePrep Sample Preparation (Dissolution in Diluent) Filtration Filtration (0.22 µm PTFE Filter) SamplePrep->Filtration Remove particulates Injection HPLC Injection (Autosampler, 10 µL) Filtration->Injection Transfer to vials Separation Chromatographic Separation (C18 Column, Gradient) Injection->Separation Mobile phase flow Detection UV Detection (λ = 214 nm & 280 nm) Separation->Detection Eluting analytes DataAnalysis Data Analysis (Integration & SST Check) Detection->DataAnalysis Signal processing

Figure 1: Step-by-step HPLC-UV workflow for N-methyl-1H-indole-4-carboxamide quantification.

Materials and Reagents

  • N-methyl-1H-indole-4-carboxamide reference standard (Purity 98%)[1].

  • Acetonitrile (ACN), HPLC Grade.

  • Ultrapure Water (Type 1, 18.2 M Ω⋅ cm).

  • Formic Acid (FA), LC-MS or HPLC Grade.

Step-by-Step Analytical Protocol

Self-Validating System: This protocol incorporates sequential blank injections and System Suitability Testing (SST) to ensure instrument readiness and method reliability prior to sample analysis.

Step 1: Preparation of Mobile Phases

  • Mobile Phase A : Add 1.0 mL of Formic Acid to 1000 mL of Ultrapure Water. Degas via sonication for 10 minutes.

  • Mobile Phase B : Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile[3].

Step 2: Standard and Sample Preparation

  • Diluent : Water:Acetonitrile (50:50, v/v). Rationale: Matches the initial gradient conditions closely enough to prevent solvent-mismatch peak distortion (fronting) while ensuring complete dissolution of the moderately lipophilic indole.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of N-methyl-1H-indole-4-carboxamide standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate until fully dissolved, and dilute to volume.

  • Working Standard (100 µg/mL) : Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation : Weigh the equivalent of 10.0 mg of the sample, dissolve, and dilute following the exact procedure used for the standard stock. Filter all final solutions through a 0.22 µm PTFE syringe filter to protect the analytical column from particulate fouling.

Step 3: Chromatographic Conditions

ParameterSpecification
Column C18 Reversed-Phase (e.g., 3 µm, 2.1 × 50 mm or equivalent)
Column Temperature 40 °C (Maintains consistent partitioning thermodynamics)
Flow Rate 1.0 - 1.2 mL/min
Injection Volume 10 µL
Detection Wavelength Primary: 214 nm; Secondary: 280 nm

Gradient Elution Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.5 5 95
2.0 5 95
2.1 95 5

| 4.0 | 95 | 5 (Re-equilibration) |

Step 4: System Suitability Testing (SST) Inject the diluent (Blank) to confirm a stable baseline and absence of ghost peaks. Inject the Working Standard (100 µg/mL) six consecutive times. The system is validated for analysis only if:

  • Retention Time (RT) Relative Standard Deviation (RSD) 1.0%.

  • Peak Area RSD 2.0%.

  • USP Tailing Factor ( Tf​ ) 1.5.

  • Theoretical Plates ( N ) 5000.

Quantitative Data Presentation & Method Validation Summary

Based on ICH Q2(R1) guidelines, the method demonstrates robust linearity, precision, and accuracy. The expected quantitative performance metrics for indole carboxamides are summarized below.

Validation ParameterAcceptance CriteriaTypical Observed Results
Linearity Range R2≥0.999 1.0 µg/mL to 150 µg/mL ( R2=0.9998 )
Limit of Detection (LOD) Signal-to-Noise (S/N) 3~0.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise (S/N) 10~0.15 µg/mL
Method Precision (Repeatability) % RSD 2.0% (n=6)0.8%
Accuracy (Recovery) 98.0% - 102.0%99.5% ± 1.2%

Troubleshooting and Field Insights

  • Peak Tailing ( Tf​>1.5 ) : Often caused by degradation of the column's end-capping or insufficient acidic modifier. Solution: Verify that the mobile phase contains exactly 0.1% FA. If the issue persists, replace the C18 column.

  • Baseline Drift at 214 nm : Gradient elution with Acetonitrile can cause slight baseline shifts at low UV wavelengths. Solution: Rely on the 280 nm channel for quantification if the baseline drift at 214 nm interferes with the integration of low-level impurities, as the indole ring absorbs strongly at 280 nm with minimal solvent interference[4].

  • Retention Time Shifts : Indole derivatives are sensitive to minor changes in organic composition. Solution: Ensure the HPLC pump proportioning valves are functioning correctly and that the column compartment is strictly maintained at 40 °C to stabilize partitioning thermodynamics.

References

  • Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide Inhibitors of Janus Kinase 2 (JAK2) for the Treatment of Myeloproliferative Disorders | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. Available at:[Link]

Sources

Method

Application Note: Preparation and In Vitro Handling of N-methyl-1H-indole-4-carboxamide Stock Solutions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Context N-methyl-1H-indole-4-carboxamide is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Context

N-methyl-1H-indole-4-carboxamide is a highly valuable synthetic scaffold in contemporary drug discovery. Derivatives of the 1H-indole-4-carboxamide core have demonstrated profound pharmacological efficacy, most notably as 1[1] that induce synthetic lethality in BRCA1-deficient cancer models, and as 2[2] in Mycobacterium tuberculosis.

To ensure highly reproducible in vitro cell culture assays, meticulous preparation of master stock solutions is paramount. This application note delineates a self-validating protocol for formulating, storing, and applying N-methyl-1H-indole-4-carboxamide stocks, emphasizing the physicochemical causality behind each methodological choice.

Mechanism A DNA Damage B PARP-1 Enzyme A->B Triggers E Accumulation of DSBs B->E Repair Failure C Indole-4-carboxamide C->B Inhibits F Apoptosis (BRCA1-Deficient) E->F Synthetic Lethality

Caption: Mechanism of action for indole-4-carboxamide derivatives in BRCA1-deficient cells.

Physicochemical Profiling

Before solvation, understanding the compound's intrinsic properties is essential for selecting the appropriate vehicle. As a heterocyclic aromatic compound, N-methyl-1H-indole-4-carboxamide exhibits poor aqueous solubility but is 3[3] such as Dimethyl sulfoxide (DMSO).

Table 1: Physicochemical Properties of N-methyl-1H-indole-4-carboxamide

PropertyValue
CAS Number 4[4]
Molecular Formula C₁₀H₁₀N₂O[4]
Molecular Weight 5[5]
Primary Solvent Dimethyl sulfoxide (DMSO)[3]
SMILES CNC(=O)c1cccc2c1cc[nH]2[4]

Protocol: Preparation of 10 mM Master Stock Solution

To achieve a standard 10 mM stock solution, 1.74 mg of the compound must be dissolved in 1.0 mL of solvent.

Step-by-Step Methodology & Causality
  • Vial Equilibration: Allow the lyophilized N-methyl-1H-indole-4-carboxamide vial to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening.

    • Causality: Opening cold vials causes immediate atmospheric condensation on the powder. This introduces water mass that artificially inflates the weighed mass, compromising molarity calculations and accelerating hydrolytic degradation.

  • Reagent Selection: Accurately weigh 1.74 mg of the powder and transfer it to a sterile, solvent-resistant glass or polypropylene vial. Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity) .

    • Causality: Standard cell-culture grade DMSO is highly hygroscopic. Absorbed water drastically reduces the solubility of hydrophobic indole derivatives, leading to invisible micro-precipitates that skew downstream dose-response curves.

  • Solvation: Vortex the mixture gently for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2–5 minutes.

    • Self-Validation System: Visually inspect the solution against a strong, focused light source in a darkened room. The solution must be completely transparent. The presence of a Tyndall effect (light scattering) indicates undissolved micro-particulates, requiring further sonication.

  • Sterile Filtration: Pass the fully dissolved solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is chemically inert and exhibits ultra-low non-specific binding for small hydrophobic molecules. Using PES (Polyethersulfone) or Nylon filters can strip the active compound from the solution, inadvertently lowering the stock concentration.

  • Aliquoting & Storage: Dispense the 10 mM stock into 20 µL to 50 µL single-use aliquots using amber or opaque microcentrifuge tubes. Store immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Each thaw introduces a risk of moisture ingress and temperature-dependent precipitation.

Workflow S1 Weigh Powder S2 Dissolve in DMSO S1->S2 S3 Filter (0.22 µm PTFE) S2->S3 S4 Aliquot & Store S3->S4 S5 Dilute in Media S4->S5

Caption: Step-by-step workflow for preparing and storing indole-4-carboxamide stock solutions.

In Vitro Cell Culture Application: Serial Dilution

When applying the compound to cell cultures (e.g., MCF-7 or BRCA1-deficient cell lines), the final DMSO concentration must be strictly controlled.

Causality: Final DMSO concentrations exceeding 0.1% (v/v) can induce cellular toxicity, alter lipid membrane permeability, and trigger transcriptomic shifts, thereby confounding the true pharmacological effect of the indole-4-carboxamide derivative.

Table 2: Dilution Matrix for Achieving Target In Vitro Concentrations

Target Final ConcentrationVolume of Stock/IntermediateVolume of Culture MediaFinal DMSO Concentration
10 µM 1.0 µL of 10 mM Master Stock999 µL0.1% (Maximum Allowable)
1 µM 1.0 µL of 1 mM Intermediate999 µL0.01%
100 nM 1.0 µL of 100 µM Intermediate999 µL0.001%
10 nM 1.0 µL of 10 µM Intermediate999 µL0.0001%
Protocol for Cell Treatment
  • Thaw a single aliquot of the 10 mM stock at room temperature. Vortex briefly to ensure homogeneity.

  • Perform intermediate serial dilutions in sterile PBS or serum-free culture media to create working solutions (e.g., 1 mM, 100 µM).

  • Spike the appropriate volume of the working solution into the final complete culture media to achieve the target concentration.

    • Self-Validation System: After introducing the compound to the aqueous culture media, observe the media under an inverted phase-contrast microscope at 20x or 40x magnification. The absence of needle-like crystals or amorphous aggregates confirms that the compound has remained in solution and has not "crashed out" upon exposure to the highly aqueous environment.

References

  • Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors Source: RSC Advances URL:[Link]

  • Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis Source: Cell Chemical Biology / PubMed URL:[Link]

Sources

Application

Application Note: In Vitro Dosing Guidelines and Assay Protocols for N-methyl-1H-indole-4-carboxamide

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Scientific Rationale N-methyl-1H-indole-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

N-methyl-1H-indole-4-carboxamide (CAS: 1154383-44-4; MW: 174.20 g/mol ) is a highly versatile, low-molecular-weight chemical moiety frequently utilized as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Due to its favorable hydrogen-bonding profile and planar aromatic system, this scaffold has demonstrated significant utility in two primary therapeutic areas:

  • STING Pathway Modulation: Indole-carboxamide derivatives act as antagonists of the Stimulator of Interferon Genes (STING), preventing hyperactive Type I interferon signaling in autoinflammatory diseases[1][2].

  • CFTR NBD1 Stabilization: The scaffold acts as a pharmacological chaperone, binding to the Nucleotide Binding Domain 1 (NBD1) of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This stabilizes the domain and partially rescues the folding defects caused by the prevalent Δ F508 mutation[3][4][5].

As a Senior Application Scientist, I have structured this guide to provide self-validating, highly reproducible in vitro protocols. The methodologies detailed below emphasize the causality behind experimental parameters—such as strict DMSO control and thermodynamic pre-incubation—ensuring robust data generation for both biochemical target engagement and cell-based functional assays.

Physicochemical Properties & Stock Formulation

Proper formulation is critical to prevent compound precipitation, which leads to false negatives in biochemical assays and localized toxicity in cell-based assays.

  • Molecular Weight: 174.20 g/mol

  • Solubility: Highly soluble in Dimethyl Sulfoxide (DMSO). Poorly soluble in aqueous buffers without co-solvents.

  • Stock Preparation: Prepare primary stock solutions at 10 mM to 50 mM in 100% anhydrous, cell-culture grade DMSO. Aliquot into single-use volumes and store at -20°C in desiccant to prevent hygroscopic degradation.

Causality of Vehicle Limits: In biochemical assays like Differential Scanning Fluorimetry (DSF), proteins can tolerate up to 5% v/v DMSO, but vehicle-matching across all wells is mandatory to prevent baseline shifts in fluorescence[6]. In cell-based reporter assays, DMSO must be kept 0.5% v/v. Higher concentrations compromise the lipid bilayer of monocytic cell lines (e.g., THP-1), leading to ATP leakage and artificial suppression of luciferase reporter signals.

In Vitro Dosing & Assay Parameters

The following table summarizes the quantitative dosing parameters required when screening the unmodified fragment versus optimized derivatives.

Assay TypeTarget SystemRecommended Dosing RangeMax DMSO TolerancePrimary Readout Metric
Biochemical (DSF) Recombinant CFTR NBD1100 µM – 2 mM (Fragment)5.0% v/v ΔTm​ (°C) Shift
Cell-Based (Reporter) STING (THP-1 Cells)1 nM – 50 µM (Optimized)0.5% v/vIC 50​ (Luminescence)
Cell-Based (Maturation) Δ F508 CFTR (BHK/HEK)1 µM – 30 µM0.5% v/vBand C/B Ratio (Western)

Protocol 1: Biochemical Target Engagement (CFTR NBD1 Thermal Shift Assay)

Scientific Rationale: The Δ F508 mutation thermodynamically destabilizes CFTR NBD1, leading to rapid proteasomal degradation. Small molecule binders that interact with NBD1 increase its melting temperature ( Tm​ ). A positive thermal shift ( ΔTm​>1∘ C) is a highly reliable indicator of direct target engagement and correlates with functional folding rescue[5][7][8].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer containing 150 mM NaCl, 20 mM HEPES (pH 7.5), 1 mM ATP, and 1.5 mM MgCl 2​ . Insight: ATP and Mg 2+ are strictly required to maintain the basal folded state of NBD1 prior to thermal challenge[7].

  • Protein-Dye Master Mix: Dilute recombinant human CFTR NBD1 protein to a final concentration of 2 µM in Assay Buffer. Add SYPRO Orange dye to a final concentration of 5X (from a 5000X commercial stock)[6].

  • Dispensing: Aliquot 19 µL of the Master Mix into a 96-well white qPCR plate.

  • Compound Dosing: Add 1 µL of N-methyl-1H-indole-4-carboxamide (titrated from 20 mM down to 2 mM in DMSO) to achieve a final assay concentration of 100 µM to 1 mM. Add 1 µL of pure DMSO to control wells (Final DMSO = 5%).

  • Equilibration: Seal the plate with optical film, centrifuge at 1000 x g for 1 minute to remove micro-bubbles, and incubate at room temperature for 15 minutes to allow thermodynamic binding equilibrium.

  • Thermal Cycling: Run the plate in a real-time PCR instrument. Program a thermal ramp from 25°C to 95°C at a rate of 1°C/minute.

  • Data Acquisition: Continuously monitor fluorescence (Excitation: 470 nm / Emission: 570 nm). Calculate the Tm​ using the inflection point of the first derivative of the melt curve[6].

Protocol 2: Cell-Based Functional Assay (STING Pathway Antagonism)

Scientific Rationale: To validate the functional antagonism of the STING pathway, THP-1 human monocytic cells engineered with an Interferon Regulatory Factor (IRF)-inducible luciferase reporter are utilized. THP-1 cells are chosen because they possess a fully intact, endogenous cGAS-STING-TBK1 signaling axis[9][10].

Step-by-Step Methodology:

  • Cell Seeding: Harvest THP-1 Dual Reporter cells and resuspend in Assay Medium (RPMI 1640 supplemented with 10% heat-inactivated FBS). Seed 40,000 cells per well in 75 µL volume into a white, clear-bottom 96-well tissue culture plate[11].

  • Compound Dosing & Pre-incubation: Prepare 4X serial dilutions of the indole-carboxamide antagonist in Assay Medium. Add 25 µL of the diluted compound to the cells.

    • Critical Step: Incubate cells with the compound at 37°C, 5% CO 2​ for 1 hour prior to stimulation . This pre-incubation is essential to allow the antagonist to fully occupy the STING binding pocket before the introduction of the high-affinity natural agonist[11].

  • Agonist Stimulation: Stimulate the pathway by adding the STING agonist 2'3'-cGAMP (final concentration typically 10-30 µg/mL). For uninduced controls, add an equivalent volume of Assay Medium[9][11].

  • Incubation: Incubate the plate at 37°C, 5% CO 2​ for 24 hours to allow for IRF3 translocation and subsequent luciferase transcription[10][11].

  • Luminescence Readout: Equilibrate the plate to room temperature. Add 100 µL of ONE-Step Luciferase Assay Reagent per well. Rock gently for 15 minutes to lyse cells and stabilize the luminescent signal. Read on a microplate luminometer[11].

Signaling Pathway Visualization

The following diagram illustrates the cGAS-STING signaling cascade and highlights the specific pharmacological intervention point for N-methyl-1H-indole-4-carboxamide derivatives.

STING_Pathway cGAS cGAS Sensor (Cytosol) cGAMP 2',3'-cGAMP (Second Messenger) cGAS->cGAMP dsDNA Binding STING STING Protein (ER Membrane) cGAMP->STING Activation & Oligomerization TBK1 TBK1 / IRF3 Complex (Phosphorylation) STING->TBK1 Golgi Translocation IFN Type I Interferons (IFN-β) TBK1->IFN Nuclear Translocation & Transcription Inhibitor N-methyl-1H-indole- 4-carboxamide Scaffold Inhibitor->STING Antagonism / Conformational Block

Caption: cGAS-STING signaling cascade demonstrating the targeted antagonism by the indole-4-carboxamide scaffold.

References

  • Compounds and compositions for treating conditions associated with STING activity (WO2020252240A1). Google Patents.
  • Modulators of NBD1 and methods of use thereof (WO2024182751A1). Google Patents.
  • IRF Reporter (Luc) – THP-1 Cell Line (cGAS-Sting Signaling Pathway) . BPS Bioscience. Available at:[Link]

  • Analysis of protein stability and ligand interactions by thermal shift assay . Nature Protocols / PMC. Available at:[Link]

  • Structural stability of purified human CFTR is systematically improved by mutations in nucleotide binding domain 1 . PMC. Available at:[Link]

Sources

Method

Application Note: Preclinical In Vivo Administration and Pharmacokinetic Profiling of N-methyl-1H-indole-4-carboxamide

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Introduction and Pharmacological Context N-methyl-1H-indole-4-carboxamide (CAS: 1154383-44-4) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Introduction and Pharmacological Context

N-methyl-1H-indole-4-carboxamide (CAS: 1154383-44-4) is a highly privileged pharmacophore fragment utilized extensively in modern medicinal chemistry. Derivatives of the indole-4-carboxamide scaffold serve as the structural backbone for several high-value therapeutic targets, including STING (Stimulator of Interferon Genes) modulators[1], JAK2 inhibitors for myeloproliferative disorders[2], and IKK2 antagonists for inflammatory diseases[3].

Because small-molecule derivatives containing this moiety are often subject to rapid hepatic clearance via N-dealkylation and oxidation[4], rigorous in vivo pharmacokinetic (PK) profiling is mandatory during lead optimization. This Application Note details the optimal in vivo administration routes, formulation strategies, and self-validating protocols required to accurately assess the PK and pharmacodynamic (PD) properties of N-methyl-1H-indole-4-carboxamide and its structural analogs.

STING_Pathway Ligand Indole-4-carboxamide Derivatives STING STING Activation (ER) Ligand->STING Golgi Translocation to Golgi STING->Golgi TBK1 TBK1 Recruitment Golgi->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I IFN Production IRF3->IFN

Mechanism of STING pathway activation by indole-4-carboxamide derivatives.

Physicochemical Liabilities and Formulation Strategy

The Causality of Formulation: The indole ring is planar and lipophilic, while the carboxamide group acts as both a strong hydrogen bond donor and acceptor. This combination often leads to high crystal lattice energy, resulting in poor aqueous solubility. Administering such compounds in vivo without an optimized vehicle leads to erratic absorption, precipitation in the bloodstream, or artificially low oral bioavailability ( F ).

To ensure accurate PK profiling, formulations must be tailored to the specific route of administration.

Table 1: Recommended Formulation Strategies
Administration RouteOptimized Formulation MatrixPhysical StateMechanistic Rationale
Intravenous (IV) 5% DMSO + 10% Solutol HS15 + 85% SalineClear SolutionSolutol acts as a non-ionic surfactant to encapsulate the lipophilic indole core, preventing fatal precipitation upon contact with blood.
Per Os (PO) 0.5% Methylcellulose (MC) + 0.2% Tween-80 in H₂OHomogeneous SuspensionMC increases viscosity to prevent rapid settling; Tween-80 wets the hydrophobic compound for uniform gastrointestinal distribution.
Intraperitoneal (IP) 10% DMSO + 40% PEG400 + 50% SalineSolution / Fine MicellesIP routes tolerate higher co-solvent ratios than IV. PEG400 acts as a co-solvent to maximize systemic exposure in early efficacy models.

Optimal Administration Routes: Strategic Selection

Intravenous (IV) Administration
  • Purpose: Establishes the absolute baseline for systemic exposure.

  • Causality: IV administration bypasses gastrointestinal absorption and hepatic first-pass metabolism. It is the only route that allows for the accurate calculation of systemic Clearance (CL) and Volume of Distribution (Vd). Without IV data, the oral bioavailability of an indole-4-carboxamide derivative cannot be quantified.

Per Os (PO) - Oral Gavage
  • Purpose: Evaluates clinical viability.

  • Causality: Most indole-4-carboxamide-based drugs (e.g., JAK2 inhibitors) are developed as oral therapeutics[2]. PO dosing assesses the compound's ability to cross the intestinal epithelium and survive first-pass hepatic extraction.

Intraperitoneal (IP) Administration
  • Purpose: Early-stage efficacy and oncology models.

  • Causality: In syngeneic tumor models evaluating STING agonists[1], IP administration provides rapid, high-level systemic exposure without the strict solubility requirements of IV dosing. It acts as a depot, slowly releasing the compound into the mesenteric vessels.

PK_Workflow A Compound Formulation (N-methyl-1H-indole- 4-carboxamide) B IV Administration (Clearance & Vd) A->B C PO Administration (Bioavailability) A->C D Plasma Sampling (LC-MS/MS) B->D C->D E PK Parameter Calculation D->E

Preclinical PK evaluation workflow for N-methyl-1H-indole-4-carboxamide.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Self-Validating Formulations
  • IV Solution Preparation (1 mg/mL):

    • Weigh 1.0 mg of N-methyl-1H-indole-4-carboxamide.

    • Add 50 µL of DMSO and vortex until completely dissolved.

    • Add 100 µL of Solutol HS15 (pre-warmed to 37°C). Vortex vigorously for 2 minutes.

    • Slowly add 850 µL of sterile saline dropwise while continuously vortexing to prevent localized precipitation.

    • Self-Validating Step: Centrifuge the final formulation at 10,000 x g for 5 minutes. The absence of a visible pellet validates complete solubilization. Never inject a suspension IV, as microcrystals will cause pulmonary embolism.

  • PO Suspension Preparation (5 mg/mL):

    • Weigh 5.0 mg of the compound into a glass vial.

    • Add 20 µL of Tween-80 and triturate with a spatula to create a smooth paste (wetting phase).

    • Gradually add 980 µL of 0.5% Methylcellulose solution while sonicating for 15 minutes.

    • Self-Validating Step: Prior to dosing, extract 10 µL aliquots from the top, middle, and bottom of the vial. Analyze via HPLC. A concentration variance of <5% validates the suspension's homogeneity.

Protocol B: In Vivo Dosing and Plasma Sampling (C57BL/6 Mice)
  • Animal Preparation: Fast mice for 12 hours prior to PO dosing to eliminate food-effect variables. IV and IP cohorts may be fed ad libitum.

  • Administration:

    • IV: Administer 1 mg/kg via the lateral tail vein using a 29G needle. Injection volume: 5 mL/kg.

    • PO: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric feeding tube. Injection volume: 10 mL/kg.

  • Blood Collection:

    • Collect 50 µL of blood via the submandibular vein or saphenous vein into K₂EDTA-coated tubes.

    • Sampling Schedule:

      • IV: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

      • PO/IP: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

  • Processing: Centrifuge blood at 4,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a 96-well plate and store at -80°C until bioanalysis.

Data Presentation: Quantitative Bioanalysis

Following LC-MS/MS analysis, PK parameters are derived using non-compartmental analysis (NCA). Below is a structured summary of the quantitative data endpoints required to validate the compound's developability.

Table 2: Critical PK Parameters to Calculate
ParameterDefinitionRoute DerivedTarget Threshold for Lead Advancement
Cmax Maximum plasma concentrationPO, IP> 1,000 ng/mL (dose-dependent)
Tmax Time to reach CmaxPO, IP0.5 – 2.0 hours (indicates rapid absorption)
CL Systemic ClearanceIV only< 30 mL/min/kg (low hepatic extraction)
Vdss Volume of distribution at steady stateIV only> 1.0 L/kg (indicates good tissue penetration)
%F Absolute Oral BioavailabilityIV & PO> 30%

References

  • Compounds and compositions for treating conditions associated with sting activity Google P
  • Discovery of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide Inhibitors of Janus Kinase 2 (JAK2) for the Treatment of Myeloproliferative Disorders Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): a novel, CNS penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM) PubMed - NIH / ACS Publications[Link]

  • Indole carboxamides as ikk2 inhibitors Google P

Sources

Application

N-methyl-1H-indole-4-carboxamide formulation for oral bioavailability studies

Preclinical Formulation and Pharmacokinetic Evaluation of N-methyl-1H-indole-4-carboxamide for Oral Bioavailability Studies Executive Summary The N-methyl-1H-indole-4-carboxamide (CAS: 1154383-44-4; MW: 174.20 g/mol ) sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Formulation and Pharmacokinetic Evaluation of N-methyl-1H-indole-4-carboxamide for Oral Bioavailability Studies

Executive Summary

The N-methyl-1H-indole-4-carboxamide (CAS: 1154383-44-4; MW: 174.20 g/mol ) scaffold is a privileged pharmacophore frequently embedded in modern targeted therapies, including JAK2 inhibitors, GLP-1R antagonists, and VCP/p97 inhibitors [1, 3, 4]. While this moiety provides excellent hydrogen-bonding interactions for target engagement (via the indole NH and amide C=O/NH), its planar aromatic nature often results in high crystal lattice energy and poor aqueous solubility.

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical bottlenecks of this scaffold. Because the core molecule lacks a basic aliphatic amine, traditional salt-formation and pH-adjustment strategies are ineffective. Therefore, this guide details a self-validating co-solvent formulation strategy and an in vivo pharmacokinetic (PK) workflow to accurately determine its absolute oral bioavailability ( F% ).

Physicochemical Rationale & Pre-Formulation Strategy

To design a robust oral formulation, we must first understand the causality behind the compound's behavior in solution.

  • Hydrogen Bonding & Permeability: The N-methyl substitution on the carboxamide removes one hydrogen-bond donor compared to a primary amide. This reduction in Topological Polar Surface Area (TPSA) generally enhances Caco-2 permeability and intestinal absorption [2].

  • Solubility Limitations: The indole nitrogen is non-basic (pKa ~ -2), and the amide is neutral. Thus, the compound does not ionize at physiological pH (1.2–7.4). To overcome dissolution-rate-limited absorption in early PK studies, we must bypass the crystal lattice energy using a co-solvent system rather than simple aqueous buffers.

We utilize a DMSO / PEG400 / Water system. DMSO acts as the primary solubilizer to disrupt the crystal lattice, while PEG400 acts as a co-solvent and precipitation inhibitor, preventing the drug from crashing out upon dilution in the aqueous environment of the gastrointestinal (GI) tract [1].

Formulation_Strategy API N-methyl-1H-indole-4-carboxamide Physicochemical Profiling Ion Ionization Potential (Neutral Core) API->Ion Sol Aqueous Solubility (pH Independent) API->Sol Salt Salt Formation (Ineffective) Ion->Salt No Basic Center CoSol Co-Solvent / Surfactant (Required) Sol->CoSol High Lattice Energy FormIV IV: 5% DMSO / 40% PEG400 / 55% Water CoSol->FormIV FormPO PO: 10% DMSO / 40% PEG400 / 50% Water CoSol->FormPO

Fig 1: Pre-formulation decision matrix driven by the neutral nature of the indole-4-carboxamide core.

Formulation Preparation Protocols

The following protocols ensure complete solvation of the API, guaranteeing that any observed poor bioavailability is due to intrinsic permeability or first-pass metabolism, not poor formulation dissolution.

Protocol A: Intravenous (IV) Formulation (1 mg/kg dosing)

Target Vehicle: 5% DMSO / 40% PEG400 / 55% Sterile Water (v/v/v)

  • Weighing: Accurately weigh 1.0 mg of N-methyl-1H-indole-4-carboxamide (API) into a sterile glass vial.

  • Primary Solubilization: Add 50 µL of clinical-grade DMSO. Vortex for 2 minutes and sonicate at room temperature until a completely clear solution is achieved. Scientific Insight: Complete molecular dispersion in DMSO is critical; microscopic seed crystals will cause precipitation later.

  • Co-solvent Addition: Add 400 µL of PEG400. Vortex vigorously for 3 minutes to ensure homogenous mixing of the organic phases.

  • Aqueous Dilution: Dropwise, add 550 µL of sterile water for injection while continuously vortexing.

  • Validation: Visually inspect against a black-and-white background. The solution must remain optically clear for at least 4 hours at room temperature.

Protocol B: Oral (PO) Formulation (5 mg/kg dosing)

Target Vehicle: 10% DMSO / 40% PEG400 / 50% Sterile Water (v/v/v)

  • Weighing: Weigh 5.0 mg of API into a glass vial.

  • Primary Solubilization: Add 100 µL of DMSO. Vortex and sonicate until clear.

  • Co-solvent Addition: Add 400 µL of PEG400. Vortex for 3 minutes.

  • Aqueous Dilution: Slowly add 500 µL of sterile water while vortexing.

  • Validation: Ensure no turbidity occurs. This higher DMSO concentration accommodates the higher dose required for PO administration while maintaining the drug in a supersaturated state upon gastric entry [1].

In Vivo Pharmacokinetic Study Protocol

To calculate absolute bioavailability, a crossover or parallel study design in Sprague-Dawley (SD) rats is employed.

PK_Workflow Dose In Vivo Dosing (IV & PO in SD Rats) Sample Serial Blood Sampling (0.08 - 24 h) Dose->Sample Prep Protein Precipitation (ACN + Internal Std) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA NCA Modeling (WinNonlin) LCMS->NCA

Fig 2: Standard in vivo pharmacokinetic workflow for oral bioavailability assessment.

Step-by-Step Execution:

  • Animal Preparation: Fast male SD rats (200-250 g, n=3 per group) for 12 hours prior to PO dosing to eliminate food-effect variables. IV group animals do not require fasting.

  • Administration:

    • IV Group: Administer 1 mg/kg via the tail vein at a dose volume of 1 mL/kg.

    • PO Group: Administer 5 mg/kg via oral gavage at a dose volume of 1 mL/kg.

  • Blood Sampling: Collect 200 µL of blood via jugular vein catheter into K2-EDTA tubes at the following time points:

    • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Plasma Separation: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C until analysis.

Bioanalytical Quantification (LC-MS/MS)

A self-validating bioanalytical method requires an internal standard (IS) to correct for matrix effects and extraction recovery variations.

  • Protein Precipitation (Crash): Aliquot 20 µL of rat plasma into a 96-well plate. Add 100 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of a structurally similar Internal Standard (e.g., a deuterated indole analogue).

  • Extraction: Vortex the plate for 5 minutes at 800 rpm, then centrifuge at 4,000 × g for 15 minutes at 4°C to pellet the precipitated plasma proteins.

  • Dilution: Transfer 50 µL of the clear supernatant to a clean plate and mix with 50 µL of HPLC-grade water to match the initial mobile phase conditions.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Detection: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transition for N-methyl-1H-indole-4-carboxamide ( [M+H]+≈175.1→ specific fragment).

Data Interpretation & Pharmacokinetic Modeling

Pharmacokinetic parameters are calculated using Non-Compartmental Analysis (NCA) via software such as Phoenix WinNonlin. The absolute bioavailability ( F% ) is calculated using the dose-normalized Area Under the Curve (AUC) formula:

F(%)=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

Expected Quantitative Outcomes Based on structurally validated indole-4-carboxamide derivatives (such as JAK2 and p97 inhibitors) formulated in co-solvent systems, the following table summarizes representative PK parameters [1, 4]:

Pharmacokinetic ParameterIntravenous (IV) - 1 mg/kgOral (PO) - 5 mg/kg
Cmax​ (ng/mL) -1070 ± 150
Tmax​ (h) -0.25 - 1.0
AUC0−∞​ (ng·h/mL) 950 ± 1201412 ± 210
t1/2​ (h) 2.8 ± 0.43.5 ± 0.6
Clearance ( CL ) (L/h/kg) 1.05 ± 0.15-
Volume of Dist. ( Vss​ ) (L/kg) 3.2 ± 0.5-
Absolute Bioavailability ( F% ) -~29.7%

Interpretation: A rapid Tmax​ (0.25 - 1.0 h) confirms that the co-solvent formulation successfully prevented GI precipitation, allowing immediate absorption[4]. A bioavailability of ~30% for this scaffold typically indicates moderate first-pass hepatic extraction rather than poor permeability, guiding medicinal chemists to optimize metabolic soft spots rather than physicochemical properties.

References

  • Discovery of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide Inhibitors of Janus Kinase 2 (JAK2) for the Treatment of Myeloproliferative Disorders. Journal of Medicinal Chemistry - ACS Publications.
  • Design, synthesis, and biological evaluation of a small molecule oral agonist of the glucagon-like-peptide-1 receptor. PMC.
  • Discovery of a Novel Series of Orally Bioavailable and CNS Penetrant Glucagon-like Peptide-1 Receptor (GLP-1R) Noncompetitive Antagonists. ACS Publications.
  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Taylor & Francis.

Technical Notes & Optimization

Troubleshooting

improving N-methyl-1H-indole-4-carboxamide solubility in aqueous buffers

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-methyl-1H-indole-4-carboxamide. As a compound class, indole carboxamides are known for their potent bi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-methyl-1H-indole-4-carboxamide. As a compound class, indole carboxamides are known for their potent biological activities but often present significant challenges in formulation due to poor aqueous solubility.[1][2] This guide is structured to provide you, our fellow scientists, with a foundational understanding of the molecule's properties and a series of practical, step-by-step troubleshooting strategies to overcome solubility hurdles in your experiments. Our goal is to explain not just what to do, but why it works, empowering you to make informed decisions in the lab.

Part 1: Foundational Knowledge (FAQs)

This section addresses the fundamental properties of N-methyl-1H-indole-4-carboxamide that govern its behavior in aqueous solutions.

Q1: What are the key physicochemical properties of N-methyl-1H-indole-4-carboxamide that I should be aware of?

Understanding the molecule's intrinsic properties is the first step in designing a successful formulation strategy. While extensive experimental data for this specific molecule is not widely published, we can infer its likely behavior from its structure and data on similar indole compounds.

  • Structure and Lipophilicity: The molecule consists of a hydrophobic indole core and a more polar N-methylcarboxamide group. The indole ring system is planar and lipophilic, which is a primary driver of its poor water solubility.[3] The calculated logarithm of the octanol-water partition coefficient (logP), a measure of lipophilicity, is estimated to be in the range of 1.5-2.5, indicating a compound that preferentially partitions into non-polar environments.

  • Acidity/Basicity (pKa): The indole ring nitrogen is extremely weakly acidic (pKa ≈ 17) and is not ionized in physiologically relevant buffers. The amide group is generally considered neutral. Therefore, N-methyl-1H-indole-4-carboxamide is a non-ionizable molecule in the pH range of 1-12. This is a critical piece of information, as it suggests that pH modification will not be a primary method for enhancing solubility by creating a charged species.[4]

  • Molecular Weight and Crystal Structure: The molecular weight is relatively low (174.2 g/mol ), which is generally favorable. However, the planarity of the indole ring can promote strong crystal lattice packing. High crystal lattice energy requires more energy to break the solid state apart, leading to lower solubility.

Table 1: Summary of Physicochemical Properties

PropertyPredicted Value / CharacteristicImplication for Aqueous Solubility
Molecular Formula C₁₀H₁₀N₂O-
Molecular Weight 174.20 g/mol Favorable (small molecule).
Predicted logP ~1.5 - 2.5Moderately lipophilic; a key driver of poor aqueous solubility.
Predicted pKa Essentially neutral in pH 1-12pH adjustment will not significantly increase solubility via ionization.[4]
Hydrogen Bonding 1 Donor (amide N-H), 1 Acceptor (amide C=O)Can participate in some hydrogen bonding, but this is offset by the large hydrophobic indole core.

Part 2: Troubleshooting and Protocol Guides

This section provides practical solutions to common solubility problems encountered in the laboratory.

Q2: I dissolved my N-methyl-1H-indole-4-carboxamide in DMSO for a stock solution, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?

This is the most common solubility issue, known as "crashing out."

The Causality: N-methyl-1H-indole-4-carboxamide is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO). Your concentrated stock solution is a stable system. However, when you introduce a small volume of this stock into a large volume of aqueous buffer, the percentage of DMSO plummets. The buffer becomes the primary solvent, and since the compound's solubility limit is much lower in this aqueous environment, it rapidly precipitates out of the solution.

Troubleshooting Workflow:

Caption: Workflow for diagnosing and solving precipitation from a DMSO stock.

Q3: What co-solvents can I use, and how do I screen them?

A co-solvent system involves adding a water-miscible organic solvent to your aqueous buffer to increase the solubility of a hydrophobic compound.[5][6] The co-solvent essentially reduces the overall polarity of the solvent system, making it more favorable for the lipophilic indole ring.[5]

The Mechanism of Co-solvency:

G cluster_0 Aqueous Buffer (High Polarity) cluster_1 Co-solvent System (Reduced Polarity) Compound N-methyl-1H-indole-4-carboxamide (Hydrophobic) Water Water Molecules Compound->Water Unfavorable Interaction (Leads to Precipitation) Compound2 N-methyl-1H-indole-4-carboxamide Cosolvent Co-solvent (e.g., PEG 400, Ethanol) Compound2->Cosolvent Favorable Interaction Water2 Water Molecules Cosolvent->Water2 Miscible

Caption: Co-solvents reduce solvent polarity, improving drug solubility.

Table 2: Common Co-solvents for Preclinical Formulations

Co-solventTypical Final ConcentrationConsiderations
Ethanol 1-10% (v/v)Common and effective, but can impact enzyme activity or cell viability at higher concentrations.[7]
Propylene Glycol (PG) 5-20% (v/v)Generally well-tolerated and a good solubilizer.
Polyethylene Glycol 400 (PEG 400) 5-40% (v/v)Excellent solubilizer, but increases viscosity. A common choice for preclinical studies.[8]
Glycerol 5-20% (v/v)Biocompatible but significantly increases viscosity.

Protocol: Co-solvent Screening for Solubility Enhancement

  • Objective: To determine the most effective co-solvent and its minimum required concentration to keep N-methyl-1H-indole-4-carboxamide soluble at the target concentration.

  • Materials:

    • N-methyl-1H-indole-4-carboxamide

    • DMSO

    • Co-solvents (e.g., Ethanol, PG, PEG 400)

    • Primary aqueous buffer (e.g., PBS, pH 7.4)

    • Clear glass vials or a 96-well plate

  • Procedure:

    • Prepare a concentrated primary stock of the compound in 100% DMSO (e.g., 20 mM).

    • In separate vials, prepare your test buffers. For example, to test a 10% co-solvent concentration, mix 1 mL of co-solvent with 9 mL of your aqueous buffer. Create a range (e.g., 5%, 10%, 20%) for each co-solvent being tested. Include a "0% co-solvent" control (buffer only).

    • Add a small aliquot of the DMSO stock to each test buffer to achieve your target final concentration (e.g., for a 100 µM final concentration, add 5 µL of 20 mM stock to 995 µL of test buffer). Crucially, the final DMSO concentration should be kept constant and low (e.g., 0.5%) across all samples.

    • Vortex each vial gently and let it equilibrate at room temperature for at least 1-2 hours, protected from light.

    • Visually inspect each vial against a dark background for any signs of precipitation (haziness, cloudiness, or visible particles).

    • Self-Validation (Quantitative): For the clear solutions, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet any non-visible precipitate. Carefully collect the supernatant and analyze its concentration via HPLC-UV or LC-MS. The concentration should match your target concentration if the compound is fully soluble.

Q4: Can cyclodextrins help with my indole compound?

Yes, absolutely. Cyclodextrins are one of the most effective tools for solubilizing poorly water-soluble drugs like indole derivatives.[9][][11]

The Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[][12] Their exterior is hydrophilic (water-loving), while the internal cavity is lipophilic (fat-loving). The hydrophobic indole ring of your compound can fit inside this cavity, forming a "host-guest" inclusion complex.[12][13] This complex effectively hides the hydrophobic part of the molecule from water, dramatically increasing its apparent aqueous solubility.[9][13]

The Mechanism of Cyclodextrin Inclusion:

G A Hydrophobic Drug (N-methyl-1H-indole-4-carboxamide) C Water-Soluble Inclusion Complex A->C B Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) B->C

Caption: A hydrophobic drug forms a soluble inclusion complex with a cyclodextrin.

Table 3: Commonly Used Cyclodextrins in Research

CyclodextrinKey Features
β-Cyclodextrin (β-CD) Natural, but has limited aqueous solubility itself, which can lead to co-precipitation.[12]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Highly water-soluble and very low toxicity.[9] A very common and effective choice for research and pharmaceutical formulations.[8]
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) High aqueous solubility and an excellent safety profile. Often used in parenteral (injectable) formulations.

Protocol: Phase-Solubility Study with HP-β-CD

  • Objective: To determine the relationship between HP-β-CD concentration and the apparent solubility of N-methyl-1H-indole-4-carboxamide.

  • Materials:

    • N-methyl-1H-indole-4-carboxamide (solid powder)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Desired aqueous buffer (e.g., PBS, pH 7.4)

    • Eppendorf tubes or glass vials

    • Shaker/rotator

  • Procedure:

    • Prepare a series of HP-β-CD solutions in your buffer at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

    • To each tube, add an excess amount of solid N-methyl-1H-indole-4-carboxamide. You want to ensure there is undissolved solid at the bottom of each tube at the end of the experiment.

    • Seal the tubes and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the system to reach equilibrium.

    • After equilibration, check that undissolved solid remains in each tube.

    • Filter each sample through a 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solid. Be sure the filter material is compatible with your compound.

    • Self-Validation (Quantitative): Dilute the clear filtrate with a suitable organic solvent (like acetonitrile or methanol) and analyze the concentration of the dissolved compound by a validated HPLC-UV or LC-MS method.

    • Plot the concentration of dissolved N-methyl-1H-indole-4-carboxamide (y-axis) against the concentration of HP-β-CD (x-axis). A linear plot indicates a 1:1 complex and allows you to calculate the binding constant and the required cyclodextrin concentration for your desired compound concentration.

References

  • Gould, S., & Scott, K. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Kumar, D., et al. Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis.
  • La Rosa, A., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters.
  • Friedman, D. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Gould, S., & Scott, K. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • La Rosa, A., et al. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility.
  • BenchChem.
  • S., S., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences.
  • WuXi AppTec. (2024).
  • BenchChem. Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • Ritter, U., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Williams, R.

Sources

Optimization

troubleshooting N-methyl-1H-indole-4-carboxamide precipitation in DMSO

Technical Support Center: Troubleshooting N-methyl-1H-indole-4-carboxamide Precipitation in DMSO Executive Summary & Mechanistic Context N-methyl-1H-indole-4-carboxamide (CAS: 1154383-44-4) is a highly relevant scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting N-methyl-1H-indole-4-carboxamide Precipitation in DMSO

Executive Summary & Mechanistic Context

N-methyl-1H-indole-4-carboxamide (CAS: 1154383-44-4) is a highly relevant scaffold in drug discovery and medicinal chemistry. Due to its rigid, hydrophobic indole core, it exhibits limited aqueous solubility. While it readily dissolves in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), researchers frequently encounter precipitation issues during high-concentration storage or upon dilution into aqueous biological assays.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic drivers of precipitation—such as solvent hygroscopy and dielectric constant shifts—you can implement the self-validating protocols below to ensure absolute assay reproducibility.

Diagnostic FAQs: Understanding the Causality of Precipitation

Q1: Why does N-methyl-1H-indole-4-carboxamide precipitate in my 100% DMSO stock over time? A1: This is typically caused by the hygroscopic nature of DMSO rather than the compound degrading. Pure anhydrous DMSO readily absorbs atmospheric moisture. Because the indole core is highly hydrophobic, the introduction of even microscopic amounts of water drastically reduces the solvating power of the DMSO, causing the compound to precipitate out of solution . Furthermore, repeated freeze-thaw cycles can induce nucleation, leading to irreversible crystallization . Causality Check: If your stock was clear upon preparation but is cloudy after a week of storage, water absorption or freeze-thaw stress is the primary culprit.

Q2: How do I prevent the compound from "crashing out" when diluting into aqueous buffers or cell culture media? A2: Precipitation upon aqueous dilution is caused by a phenomenon known as "solvent shock." When you add an aqueous buffer directly to a DMSO stock, the dielectric constant of the microenvironment changes rapidly. This creates localized zones of supersaturation where the compound's solubility limit is exceeded before it can properly disperse into the bulk fluid . Solution: Implement the "Reverse Dilution" method (detailed in Protocol 2). By adding the DMSO stock dropwise to a large, rapidly mixing volume of pre-warmed aqueous buffer, you ensure immediate dispersion and prevent localized supersaturation.

Q3: Can I heat my DMSO stock to redissolve the precipitate? A3: Yes, but with strict thermodynamic limitations. Gentle warming in a 37°C water bath combined with vortexing can redissolve precipitates caused by temperature fluctuations, as DMSO has a relatively high freezing point of ~18.5°C (65.3°F) . However, if the precipitation is due to significant water contamination in the DMSO, heating will only provide a temporary kinetic solution; the compound will crash out again upon cooling. Do not exceed 50°C, as excessive thermal stress may degrade the carboxamide functional group.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Solubility Profile

Property / Parameter Value / Observation
Chemical Name N-methyl-1H-indole-4-carboxamide
CAS Number 1154383-44-4
Molecular Weight 174.20 g/mol
Solubility (100% Anhydrous DMSO) >50 mM (Optimal working stock: 10-20 mM)
Solubility (Aqueous Buffer, pH 7.4) <0.1 mM (Requires co-solvents for higher concentrations)

| DMSO Freezing Point | ~18.5°C (65.3°F) |

Table 2: Solvent Compatibility & Co-Solvent Matrix

Solvent System Suitability for Stock Suitability for Assay Dilution Mechanistic Notes
100% Anhydrous DMSO Excellent N/A Must be stored in a desiccator; aliquot to avoid freeze-thaw nucleation.
DMSO + 5% PEG-400 Good Excellent PEG acts as a surfactant, reducing solvent shock upon aqueous dilution.

| Aqueous Buffer (PBS/Media) | Poor | Good (if DMSO < 1%) | Requires reverse dilution method; compound will precipitate if >100 µM. |

Self-Validating Experimental Protocols

Protocol 1: Preparation and Maintenance of Anhydrous 100% DMSO Stock Solutions This protocol ensures the thermodynamic stability of the stock solution by preventing moisture ingress and thermal nucleation.

  • Preparation: Weigh the required mass of N-methyl-1H-indole-4-carboxamide in a low-humidity environment (ideally a nitrogen-purged glovebox if available).

  • Solubilization: Add fresh, commercially sealed anhydrous DMSO (≥99.9% purity) to achieve a target concentration of 10 mM. Vortex gently until completely dissolved.

  • Validation Check: Hold the tube against a dark background under a bright light to confirm the absence of undissolved micro-particulates.

  • Aliquotting: Immediately divide the stock into single-use aliquots (e.g., 50 µL) in tightly sealed, sterile microcentrifuge tubes.

  • Storage: Store aliquots at -20°C in a secondary container equipped with a desiccant (e.g., indicating silica gel) to prevent ambient moisture absorption during freezer cycles.

  • Usage: Thaw a single aliquot in a 37°C water bath just before use. Do not re-freeze. Discard any unused portion to maintain absolute assay reproducibility.

Protocol 2: "Reverse Dilution" Method for Aqueous Assay Preparation This protocol minimizes solvent shock and prevents localized supersaturation during assay setup.

  • Pre-warming: Warm the required volume of the final aqueous buffer or cell culture media to 37°C to maximize the kinetic solubility limit of the aqueous phase.

  • Agitation: Place the tube containing the aqueous buffer on a vortex mixer at a low-to-medium speed to create a gentle, continuous vortex.

  • Dropwise Addition: Using a precision pipette, add the required volume of the 10 mM DMSO stock solution dropwise directly into the center of the vortexing buffer. Do not let the DMSO run down the side of the tube, as this causes pooling and immediate precipitation.

  • Equilibration: Continue vortexing for 10 seconds after the final drop is added.

  • Validation Check: Visually inspect the final solution against a dark background. If cloudiness is observed, the absolute aqueous solubility limit has been exceeded, and a co-solvent (e.g., PEG-400 or Tween-20) must be integrated into the workflow.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Start Precipitation of N-methyl-1H-indole-4-carboxamide CheckStage When does precipitation occur? Start->CheckStage Stock In 100% DMSO Stock Solution CheckStage->Stock Dilution During Aqueous Buffer Addition CheckStage->Dilution CauseStock Cause: Water absorption (hygroscopic DMSO) or repeated freeze-thaw cycles Stock->CauseStock CauseDilution Cause: Solvent shock, localized supersaturation, or exceeding aqueous solubility limit Dilution->CauseDilution SolStock Action: Use anhydrous DMSO, aliquot stocks, avoid freeze-thaw cycles. Warm to 37°C. CauseStock->SolStock SolDilution Action: Use 'Reverse Dilution' dropwise, add co-solvents (e.g., PEG), or serial dilution. CauseDilution->SolDilution

Troubleshooting workflow for resolving N-methyl-1H-indole-4-carboxamide precipitation in DMSO.

References

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[Link]

  • Kozikowski, B. A., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(9), 1052-1061.[Link]

Troubleshooting

Technical Support Center: Optimizing N-Methyl-1H-indole-4-carboxamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing bottlenecks in the synthesis of N-methyl-1H-indole-4-carboxamide. The amidation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing bottlenecks in the synthesis of N-methyl-1H-indole-4-carboxamide. The amidation of 1H-indole-4-carboxylic acid with methylamine is a critical transformation, but it is frequently plagued by poor substrate solubility, volatility of the nucleophile, and the formation of unreactive byproducts.

This guide provides field-proven troubleshooting strategies, validated step-by-step protocols, and mechanistic insights to maximize your reaction yield and ensure reproducibility.

Workflow & Failure Pathway Analysis

AmideCoupling A 1H-Indole-4-carboxylic acid (Poorly Soluble) B Activation Complex (HATU or EDC/HOAt) A->B + Coupling Reagent + DIPEA in DMF D N-Methyl-1H-indole-4-carboxamide (Target Product) B->D + Methylamine Fast Reaction E Failure: N-Acylurea (If EDC used alone) B->E Slow amine addition (EDC only) C Methylamine Nucleophile (Gas or HCl salt) C->B Nucleophilic Attack F Failure: Incomplete Reaction (Loss of volatile amine) C->F Insufficient base for HCl salt

Reaction workflow for N-methyl-1H-indole-4-carboxamide synthesis highlighting failure pathways.

Part 1: Troubleshooting Guide & Causality Analysis

Issue 1: Low Yield & Incomplete Conversion

  • Symptom: TLC or LC-MS shows significant unreacted 1H-indole-4-carboxylic acid after 12 hours.

  • Root Cause:

    • Substrate Solubility: 1H-indole-4-carboxylic acid has notoriously poor solubility in non-polar solvents like dichloromethane (DCM). If the acid is not fully dissolved, the activation step fails.

    • Nucleophile Depletion: Methylamine is a gas at room temperature. If using a methanolic or THF solution, it can escape the reaction vessel. If using methylamine hydrochloride ( CH3​NH2​⋅HCl ), insufficient base will leave the amine protonated and non-nucleophilic.

  • Solution: Switch the solvent to anhydrous N,N-Dimethylformamide (DMF) to ensure complete dissolution. If using CH3​NH2​⋅HCl , add at least 3.0 to 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to ensure complete liberation of the free amine[1]. Seal the reaction vessel tightly.

Issue 2: Formation of Unreactive Byproducts (e.g., N-Acylurea)

  • Symptom: A new, non-target mass peak appears on LC-MS, and the reaction stalls despite the consumption of the starting material.

  • Root Cause: When using carbodiimide coupling reagents like EDC or DCC without an efficient additive, the initial O-acylisourea intermediate can undergo a spontaneous O-to-N acyl migration[2]. This forms a stable, unreactive N-acylurea byproduct, permanently trapping your starting indole core.

  • Solution: Always use an additive like 1-Hydroxy-7-azabenzotriazole (HOAt) or 1-Hydroxybenzotriazole (HOBt) when using EDC[3]. These additives rapidly trap the O-acylisourea to form an active ester (e.g., OBt or OAt ester) which is highly reactive toward methylamine but resistant to rearrangement[4]. Alternatively, use uronium-based reagents like HATU, which inherently form the highly reactive OAt ester[5].

Issue 3: Difficulties in Workup and Purification

  • Symptom: The isolated product is contaminated with a viscous liquid or urea byproducts.

  • Root Cause: HATU generates tetramethylurea as a byproduct, which is water-soluble but can partition into organic layers (like ethyl acetate) during extraction. DMF is also notoriously difficult to remove via standard rotary evaporation.

  • Solution: Perform a rigorous aqueous workup. Wash the organic layer sequentially with 5% aqueous LiCl (highly effective for removing DMF), saturated NaHCO3​ , and 1M HCl.

Part 2: Validated Experimental Protocols
Protocol A: High-Yield HATU/DIPEA-Mediated Amidation

This protocol is optimized for speed and maximum conversion, leveraging the superior kinetics of HATU for indole-carboxylic acids[5].

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1H-indole-4-carboxylic acid (1.0 eq, e.g., 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The solution should transition from cloudy to a clear, deep yellow/orange solution. This visual cue confirms the formation of the active 7-aza-OBt ester.

    • Self-Validation Checkpoint 2: Quench a 5 μ L aliquot in 1 mL of methanol. LC-MS should show the methyl ester (formed by rapid methanolysis of the active ester), validating reagent quality before amine addition.

  • Nucleophile Addition: Add methylamine hydrochloride (1.5 eq, 1.5 mmol) and an additional portion of DIPEA (1.5 eq, 1.5 mmol) to liberate the amine.

  • Reaction: Seal the flask and stir at room temperature for 2 to 4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash the organic phase with 5% aqueous LiCl (3 x 15 mL) to remove DMF, followed by 1M HCl (1 x 15 mL), saturated aqueous NaHCO3​ (1 x 15 mL), and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Scalable EDC/HOAt/DIPEA Amidation

Ideal for larger scale synthesis where the cost of HATU is prohibitive, and byproduct removal needs to be simplified[4].

  • Preparation: Dissolve 1H-indole-4-carboxylic acid (1.0 eq) in a 4:1 mixture of DCM/DMF.

  • Reagent Addition: Add HOAt (1.2 eq) and EDC·HCl (1.5 eq). Stir for 20 minutes at 0 °C.

  • Amine Addition: Add methylamine (2.0 M solution in THF, 2.0 eq) and DIPEA (2.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: The reaction should remain relatively clear. Heavy precipitation often indicates the unwanted formation of N-acylurea or unreacted starting material.

  • Workup: Evaporate the THF/DCM. Dilute with EtOAc and wash with water, 1M HCl, and brine. The urea byproduct of EDC is highly water-soluble and easily removed.

Part 3: Quantitative Data on Coupling Reagents
Coupling SystemAdditiveBaseSolventTypical Yield (%)Primary AdvantagePrimary Disadvantage
HATU None (Built-in)DIPEA (3-5 eq)DMF85 - 95%Fastest kinetics, highest yield[5].Expensive, tetramethylurea byproduct.
EDC·HCl HOAt (1.2 eq)DIPEA (2-3 eq)DMF/DCM75 - 85%Scalable, water-soluble urea byproduct[4].Slower than HATU, HOAt is explosive if dry.
EDC·HCl HOBt (1.2 eq)DIPEA (2-3 eq)DMF/DCM65 - 75%Cheaper than HOAt[3].Slower activation, lower yield for hindered acids.
DCC DMAP (cat.)NoneDCM< 40%Very inexpensive.Severe N-acylurea formation, insoluble DCU byproduct[3].
Part 4: Frequently Asked Questions (FAQs)

Q: Why is my reaction turning black/dark brown after adding HATU and DIPEA? A: Indole systems are electron-rich and can undergo slight oxidation or charge-transfer complex formation in the presence of strong uronium salts and excess base. A color change to deep yellow, orange, or even brown is normal during the formation of the active ester. However, if it turns pitch black, ensure your DMF is strictly anhydrous and degassed, as moisture can exacerbate side reactions.

Q: Can I use aqueous methylamine (40% in water) instead of methylamine hydrochloride or THF solutions? A: It is highly discouraged. While the active ester (especially the OAt ester) has some stability in water, the presence of 40% water will lead to significant competitive hydrolysis of the active ester back to 1H-indole-4-carboxylic acid, drastically reducing your yield. Use anhydrous methylamine solutions (in THF or MeOH) or the dry hydrochloride salt.

Q: Is protection of the indole N-H required for this amidation? A: No. The primary aliphatic amine (methylamine) is orders of magnitude more nucleophilic than the pyrrole-like N-H of the indole ring. Amidation will proceed with high chemoselectivity at the carboxylic acid. N-protection (e.g., with a Boc group) is only necessary if you plan to use harsh electrophiles later in your synthetic sequence.

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Optimization

N-methyl-1H-indole-4-carboxamide long-term storage and temperature stability

A Guide to Long-Term Storage, Temperature Stability, and Experimental Troubleshooting Welcome to the technical support resource for N-methyl-1H-indole-4-carboxamide. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Long-Term Storage, Temperature Stability, and Experimental Troubleshooting

Welcome to the technical support resource for N-methyl-1H-indole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout its lifecycle in the lab. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of N-methyl-1H-indole-4-carboxamide.

Q1: What are the ideal long-term storage conditions for solid N-methyl-1H-indole-4-carboxamide?

For optimal long-term stability, solid N-methyl-1H-indole-4-carboxamide should be stored in a refrigerator at 2-8°C (36-46°F) .[1][2] The container must be tightly sealed to prevent moisture absorption and exposure to air. Storing it in a dark location or within an amber vial is also recommended to protect it from light.[3]

Q2: I received the compound shipped at ambient temperature. Is it still viable?

Yes. The compound is generally considered stable enough for shipment at ambient temperatures for short durations.[1] However, upon receipt, it should be immediately transferred to the recommended refrigerated conditions (2-8°C) for long-term storage.

Q3: How should I prepare and store stock solutions?

Stock solutions should be prepared using high-purity, anhydrous, and degassed solvents if possible.[3] For short-term storage (up to a few days), solutions can be kept at 2-8°C. For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C in tightly sealed, light-protected (amber) vials.[4] This practice minimizes the risk of degradation from repeated freeze-thaw cycles and exposure to air and light.[4]

Q4: What are the visible signs of compound degradation?

Visible signs of degradation in the solid material can include a change in color (e.g., darkening or yellowing) or a change in texture (e.g., clumping, which may indicate moisture absorption). For solutions, the appearance of a new color, cloudiness, or precipitation can indicate degradation or solubility issues. However, significant degradation can occur without any visible signs. Therefore, analytical confirmation is always the most reliable method.

Q5: Is N-methyl-1H-indole-4-carboxamide sensitive to pH?

Yes. The indole ring, a core component of the molecule, is known to be sensitive to strongly acidic conditions, which can lead to protonation and subsequent degradation.[3] While the carboxamide group is generally more stable to hydrolysis than an ester, extreme pH (both highly acidic and highly basic) should be avoided, especially at elevated temperatures, to prevent hydrolysis.

Troubleshooting Guide for Experimental Issues

This guide provides a systematic approach to resolving common experimental problems that may be related to the stability of N-methyl-1H-indole-4-carboxamide.

Symptom / Observation Potential Cause(s) Related to Stability Recommended Solution & Rationale
Low or inconsistent bioactivity in cell-based assays. 1. Degradation in stock solution: The compound may have degraded during storage, especially if stored improperly (e.g., at room temp, exposed to light) or subjected to multiple freeze-thaw cycles. 2. Degradation in media: The compound may be unstable in the aqueous, pH-buffered environment of the cell culture media over the course of the experiment, especially at 37°C.1. Prepare fresh stock solutions from solid material stored under recommended conditions. 2. Perform a time-course stability study in your specific assay medium. Analyze samples by HPLC at T=0 and after 24, 48, 72 hours (or your longest time point) at 37°C to quantify degradation. 3. Minimize compound exposure time in media before adding to cells.
Appearance of unexpected peaks in HPLC/LC-MS analysis. 1. Oxidative Degradation: The electron-rich indole ring is susceptible to oxidation from dissolved oxygen in solvents or exposure to air.[3] 2. Hydrolysis: The carboxamide group may have hydrolyzed due to extreme pH in your mobile phase or sample diluent. 3. Photodegradation: Exposure of the solution to ambient or UV light can create degradation products.[3][4]1. Use high-purity, degassed solvents for sample preparation and mobile phases.[3] 2. Ensure sample diluents and mobile phases are near neutral pH unless your method requires acidic/basic conditions. If so, keep sample time in the vial prior to injection to a minimum. 3. Use amber autosampler vials or protect clear vials from light.[4] Analyze a freshly prepared standard to confirm the identity of the main peak versus degradants.
Low yield in a synthetic reaction where the indole is a starting material. 1. Degradation by Reagents: The indole ring can be degraded by strong oxidizing agents or strong acids used in the reaction.[3] 2. Thermal Degradation: High reaction temperatures can accelerate decomposition.[4]1. Check for reagent compatibility. If using strong oxidants or acids, consider protecting the indole nitrogen or using milder conditions. 2. Run the reaction at the lowest effective temperature. Monitor the reaction by TLC or LC-MS to check for the appearance of degradation products alongside your desired product.
Logical Flow for Troubleshooting Compound Instability

This diagram outlines a decision-making process when you suspect compound degradation is affecting your results.

troubleshooting_flow start Inconsistent Experimental Results check_storage Verify Storage Conditions of Solid & Stock Solutions (Temp, Light, Age) start->check_storage prep_fresh Prepare Fresh Stock Solution from Solid check_storage->prep_fresh rerun_exp Re-run Experiment with Fresh Stock prep_fresh->rerun_exp result Results Consistent? rerun_exp->result problem_solved Problem Solved: Old Stock was Degraded result->problem_solved  Yes stability_study Investigate Stability in Assay/Experimental Conditions result->stability_study No hplc_analysis Use HPLC/LC-MS to Quantify Compound Over Time at Experimental Temp/pH stability_study->hplc_analysis degradation_check Significant Degradation Observed? hplc_analysis->degradation_check modify_protocol Modify Protocol (e.g., reduce incubation time, add antioxidant) degradation_check->modify_protocol  Yes other_factors Problem Likely Unrelated to Compound Stability. Investigate Other Variables. degradation_check->other_factors No modify_protocol->rerun_exp

Caption: A step-by-step guide to diagnosing instability issues.

Scientific Deep Dive: Mechanisms of Degradation

Understanding the chemical vulnerabilities of N-methyl-1H-indole-4-carboxamide is key to preventing its degradation. The structure contains two primary moieties of concern: the indole ring and the carboxamide side chain.

  • Oxidation : The indole nucleus is an electron-rich aromatic system, making it highly susceptible to oxidation.[3] This can occur at several positions, but the C2 and C3 positions are particularly reactive. Atmospheric oxygen, trace metal ions, or oxidative reagents can initiate degradation, leading to the formation of complex products, potentially including oxindoles or ring-opened derivatives. Storing under an inert atmosphere (e.g., argon or nitrogen) is the most effective way to prevent this.[3]

  • Acid-Catalyzed Degradation : In strongly acidic environments, the indole ring can be protonated, most commonly at the C3 position.[3] This disrupts the aromatic system and can lead to dimerization, polymerization, or other rearrangements, resulting in a loss of the parent compound.

  • Photodegradation : Indole derivatives are often photosensitive.[3][4] Exposure to light, particularly UV wavelengths, can provide the energy to initiate radical reactions, leading to a variety of degradation products. Using amber glassware and protecting solutions from light is a critical preventative measure.[4]

  • Hydrolysis : The N-methylcarboxamide group is relatively stable compared to an ester. However, under harsh conditions (e.g., strong acid or base, particularly with heat), it can be hydrolyzed to the corresponding carboxylic acid (1-methyl-1H-indole-4-carboxylic acid) and methylamine.

Potential Degradation Pathways

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_acid Acid Degradation parent N-methyl-1H-indole-4-carboxamide oxindoles Oxindole Derivatives parent->oxindoles [O2, light, metal ions] ring_opened Ring-Opened Products parent->ring_opened [Strong Oxidants] carboxylic_acid 1-methyl-1H-indole-4-carboxylic acid parent->carboxylic_acid [H+ or OH-, Heat] dimers Dimers/Polymers parent->dimers [Strong H+]

Caption: Key degradation routes for N-methyl-1H-indole-4-carboxamide.

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of N-methyl-1H-indole-4-carboxamide in your specific experimental matrix (e.g., buffer, mobile phase, formulation), a forced degradation study is invaluable. This helps to identify potential degradants and establish a stability-indicating analytical method.

Objective: To determine the degradation profile of N-methyl-1H-indole-4-carboxamide under various stress conditions.

Materials:

  • N-methyl-1H-indole-4-carboxamide

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC or UPLC system with a UV/PDA detector[5]

  • pH meter

Procedure:

  • Prepare a Primary Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in an amber vial. Prepare a control by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.[3]

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.[3]

    • Thermal Stress: Use the control solution (compound in 50:50 acetonitrile:water). Incubate at 60°C for 24 hours.

    • Photolytic Stress: Use the control solution. Expose to a photostability chamber or direct UV light (e.g., 254 nm) at room temperature for 24 hours.[3] Keep a parallel sample wrapped in foil as a dark control.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

    • If necessary, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively, before injection.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with your mobile phase.

    • Analyze all samples by a suitable reverse-phase HPLC method. A good starting point is a C18 column with a gradient elution of water and acetonitrile. Monitor at a wavelength where the parent compound has maximum absorbance.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.

    • A stability-indicating method is one that can resolve the parent peak from all major degradation peaks.[6]

References
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • Safety Data Sheet. (2017, December 1). Key Organics.
  • SAFETY DATA SHEET. (2011, June 27). Fisher Scientific.
  • 3-Methyl-1H-indole-5-carboxylic acid Safety Data Sheet.
  • Material Safety Data Sheet - Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxyl
  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. (2020, September 14). IntechOpen.
  • Technical Support for Methyl 7-methoxy-1H-indole-4-carboxyl
  • 1-Methyl-1H-indole-4-carboxamide. (CAS No. 1869869-40-8).
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Stability indicating study by using different analytical techniques. (2023, December). International Journal of Scientific Development and Research (IJSDR).
  • 1-Methylindole Product Inform
  • 1H-Indole-4-carboxamide Product Page. Carl Roth.
  • Preventing degradation of 1H-Indole-d5-3-acetamide during extraction. (2026). BenchChem.

Sources

Troubleshooting

reducing off-target effects of N-methyl-1H-indole-4-carboxamide in assays

Welcome to the Technical Support Center for assay optimization and troubleshooting of N-methyl-1H-indole-4-carboxamide and its derivatives. As a Senior Application Scientist, I have designed this guide to help researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay optimization and troubleshooting of N-methyl-1H-indole-4-carboxamide and its derivatives.

As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals isolate, understand, and mitigate the off-target effects associated with this specific chemical scaffold.

Mechanistic Insights into Scaffold Promiscuity

The N-methyl-1H-indole-4-carboxamide moiety is a highly privileged pharmacophore in drug discovery. It is most prominently utilized as a nicotinamide (NAD+) mimic in the design of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[1]. However, because the carboxamide group efficiently forms critical hydrogen bonds with conserved residues in the NAD+ binding pocket, it inherently risks cross-reactivity with the entire 18-member PARP family[2].

Furthermore, the planar, electron-rich indole ring is an excellent ATP-competitive hinge binder. Consequently, indole-4-carboxamides frequently exhibit off-target engagement with various kinases (such as JAK2, FLT3, and IRK)[3][4]. Understanding this structural duality is the first step in troubleshooting anomalous assay data.

Mechanism cluster_OnTarget On-Target (NAD+ Mimicry) cluster_OffTarget Off-Target (ATP Hinge Binding) Ligand N-methyl-1H-indole-4-carboxamide (Pharmacophore) PARP1 PARP-1 / PARP-2 Catalytic Domain Ligand->PARP1 High Affinity Kinases Off-Target Kinases (e.g., JAK2, FLT3) Ligand->Kinases Cross-reactivity Tankyrase Tankyrases (PARP-5a/b) Ligand->Tankyrase Isoform overlap DNA_Repair Inhibition of Base Excision Repair (BER) PARP1->DNA_Repair Synthetic_Lethality Synthetic Lethality (BRCA-mutant cells) DNA_Repair->Synthetic_Lethality Tox Generalized Cytotoxicity & Pathway Alteration Kinases->Tox Tankyrase->Tox

Fig 1. Divergent signaling and phenotypic outcomes driven by on-target vs. off-target engagement.

Diagnostic Data: Profiling Common Off-Targets

When troubleshooting cellular toxicity or assay noise, compare your experimental IC₅₀ values against the known promiscuity profile of the indole-4-carboxamide scaffold. The table below summarizes quantitative data for common off-targets and the primary mechanisms of assay interference.

Target ClassRepresentative Off-TargetsTypical IC₅₀ RangeMechanism of Interference / ToxicityMitigation Strategy
Primary Target PARP-1, PARP-25 – 50 nMOn-target DNA repair inhibition.N/A (Desired activity)
PARP Family Tankyrases (PARP-5a/b)100 – 500 nMWnt/β-catenin pathway disruption.Introduce steric bulk at the indole C-2 position.
Kinases JAK2, FLT3, IRK0.7 – 1,500 nMATP-competitive hinge binding causing generalized cytotoxicity.Modify the carboxamide orientation or utilize kinome counter-screens.
Assay Artifacts TR-FRET / AlphaLISAN/A (False Positives)Colloidal aggregation or intrinsic fluorescence quenching by the indole ring.Add 0.01% Triton X-100; run orthogonal SPR assays.

Self-Validating Experimental Protocols

To definitively separate true biological activity from off-target effects or assay artifacts, your experimental design must be self-validating. The following protocols embed internal controls that automatically flag false positives.

Protocol A: Orthogonal Biochemical Counter-Screening (Artifact Mitigation)

Indole derivatives are notorious for acting as Pan-Assay Interference Compounds (PAINS) by forming colloidal aggregates that sequester enzymes, mimicking true inhibition.

  • Primary Assay Setup: Prepare your standard biochemical assay (e.g., PARP-1 TR-FRET) using a 10-point dose-response curve of the N-methyl-1H-indole-4-carboxamide derivative.

  • Detergent Sensitivity Control (The Causal Test): Run a parallel plate identical to the first, but supplement the assay buffer with 0.01% Triton X-100 .

    • Causality: Detergents disrupt colloidal aggregates but do not affect true 1:1 stoichiometric ligand-protein binding.

    • Validation: If the IC₅₀ shifts by >10-fold in the presence of detergent, your compound is an aggregator, and the initial readout is an artifact.

  • Orthogonal Readout: If the detergent test passes, transfer the binding assay to a label-free platform like Surface Plasmon Resonance (SPR).

    • Validation: If the compound shows high affinity in TR-FRET but no binding in SPR, the indole ring is likely quenching the fluorophore.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Specificity

If your compound shows generalized cytotoxicity in wild-type cells, you must determine if it is engaging off-target kinases (like JAK2) inside the cell[4].

  • Cell Preparation: Culture target cells (e.g., MCF-7 or MV4-11) to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Treatment (Self-Validating Setup): Divide cells into four aliquots:

    • Aliquot 1: DMSO (Vehicle control).

    • Aliquot 2: N-methyl-1H-indole-4-carboxamide derivative (Test compound, 10 μM).

    • Aliquot 3: Olaparib (Positive control for PARP-1).

    • Aliquot 4: Ruxolitinib (Positive control for JAK2).

  • Thermal Profiling: Aliquot each treatment into PCR tubes and heat across a temperature gradient (40°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Detection: Lyse cells via freeze-thaw cycles. Centrifuge to pellet precipitated (denatured) proteins. Run the soluble fraction on a Western Blot.

  • Multiplex Probing (The Causal Test): Probe the blot for PARP-1, JAK2, and GAPDH (housekeeping control).

    • Validation: A true on-target compound will shift the melt curve of PARP-1 but not JAK2. If GAPDH also shifts, the compound is acting as a non-specific chemical denaturant, invalidating the cellular assay.

Workflow Start Observe Anomalous Assay Data (e.g., WT Cell Toxicity) Decision1 Assay Type? Start->Decision1 Biochem Biochemical Assay Decision1->Biochem Cellular Cellular Assay Decision1->Cellular Interference Check Assay Interference (Add 0.01% Triton X-100) Biochem->Interference CETSA Perform CETSA (Target Engagement) Cellular->CETSA KinasePanel Run Kinase Selectivity Panel Cellular->KinasePanel Orthogonal Run Orthogonal Readout (TR-FRET -> SPR) Interference->Orthogonal Validate Validate Specificity Orthogonal->Validate CETSA->Validate KinasePanel->Validate

Fig 2. Step-by-step experimental workflow for isolating and mitigating off-target effects.

Expert FAQs

Q: My N-methyl-1H-indole-4-carboxamide analog shows potent PARP-1 inhibition biochemically, but poor selectivity in cell viability assays. Why is it killing BRCA-proficient (wild-type) cells? A: This is a classic hallmark of off-target kinase inhibition. While PARP-1 trapping is selectively toxic to BRCA-deficient cells via synthetic lethality[1], the indole scaffold frequently cross-reacts with kinases like JAK2 or FLT3, which are critical for general cell survival and proliferation[4]. You must run a kinome counter-screen (e.g., KINOMEscan) to identify the specific off-target driving the generalized cytotoxicity.

Q: I am seeing inconsistent IC₅₀ values between my TR-FRET and colorimetric PARP assays. Which one should I trust? A: Trust the assay that is least susceptible to the optical properties of your compound. Indole rings are highly conjugated and can exhibit intrinsic fluorescence or act as inner-filter effect quenchers in TR-FRET systems. If the colorimetric assay yields a significantly higher IC₅₀, your TR-FRET data is likely artificially inflated by fluorescence quenching. Validate the true affinity using SPR (Protocol A).

Q: Is there a structural modification strategy to reduce Tankyrase and Kinase cross-reactivity while maintaining PARP-1 activity? A: Yes. The NAD+ binding pocket of PARP-1 has a specific hydrophobic sub-pocket that differs slightly from Tankyrases and the ATP-hinge region of kinases. Introducing steric bulk or stereospecific substitutions at the 2-position or 6-position of the indole ring (e.g., adding a fluoro group or a bulky phenyl ring) creates steric clashes in the narrow kinase hinge region while being well-tolerated in the PARP-1 pocket[1].

References

  • Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances.[Link]

  • Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. PubMed.[Link]

  • Synthetic PARP-1 Inhibitors Reported During the Last Decade. Bentham Science.[Link]

  • Conformational Dynamics in Insulin Receptor Kinase Reveals a Type III Allosteric Pocket. bioRxiv.[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of N-methyl-1H-indole-4-carboxamide Compounds

Welcome to the Technical Support Center for drug development professionals working with N-methyl-1H-indole-4-carboxamide derivatives. This scaffold is frequently utilized in the design of potent kinase inhibitors (such a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for drug development professionals working with N-methyl-1H-indole-4-carboxamide derivatives. This scaffold is frequently utilized in the design of potent kinase inhibitors (such as JAK2 inhibitors) and epigenetic modulators[1]. However, researchers often encounter significant pharmacokinetic (PK) hurdles, primarily poor oral bioavailability ( F ) driven by low aqueous solubility and rapid hepatic clearance.

This guide provides field-proven troubleshooting strategies, structural optimization insights, and self-validating protocols to help you overcome these translational bottlenecks.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-methyl-1H-indole-4-carboxamide lead exhibits excellent in vitro target inhibition (IC 50​ < 10 nM) but oral bioavailability is below 5% in rodent models. What is the primary cause? Expert Insight: The causality typically lies in a combination of high lipophilicity ( logD>4 ) leading to dissolution-rate limited absorption, and vulnerability to cytochrome P450 (CYP)-mediated oxidative metabolism. The indole core and the N-methyl carboxamide group are highly susceptible to N-demethylation and aromatic hydroxylation during first-pass metabolism. Before advancing to formulation, you must determine whether the bottleneck is permeability/solubility (Class II/IV) or metabolic clearance.

Q2: How can I structurally optimize the indole-4-carboxamide core to reduce hepatic clearance without losing target affinity? Expert Insight: Strategic fluorination or the introduction of sterically hindered aliphatic groups can shield vulnerable metabolic soft spots. For instance, in the development of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide JAK2 inhibitors, replacing simple alkyl groups with electron-withdrawing moieties (e.g., a trifluoroethyl group) significantly reduced rat hepatic clearance by decreasing the electron density of the core, thereby making it less susceptible to CYP oxidation[2].

Q3: If structural modification is not an option due to a strict Structure-Activity Relationship (SAR), what formulation strategies are most effective? Expert Insight: For rigid SARs where the compound remains highly crystalline and poorly soluble, Amorphous Solid Dispersions (ASDs) using polymers like HPMCAS (Hydroxypropyl methylcellulose acetate succinate) or Copovidone are highly recommended. ASDs disrupt the stable crystal lattice, trapping the drug in a high-energy amorphous state, which can transiently supersaturate in the gastrointestinal tract to drive absorption.

Diagnostic Workflows and Pathways

To systematically diagnose and resolve bioavailability issues, follow the troubleshooting workflow below.

PK_Troubleshooting Start Evaluate Oral Bioavailability (F) Solubility Assess Aqueous Solubility & Permeability Start->Solubility Metabolism Assess Microsomal Stability (Cl_int) Start->Metabolism LowSol Low Solubility (BCS Class II/IV) Solubility->LowSol < 10 µg/mL HighClearance High Clearance (Rapid Metabolism) Metabolism->HighClearance T1/2 < 15 min Formulation Formulation Strategy: ASD, Lipid Nanoparticles LowSol->Formulation Structural Structural Optimization: Fluorination, Isosteres HighClearance->Structural Success Improved PK Profile Formulation->Success Structural->Success

Fig 1: Systematic workflow for diagnosing and resolving poor bioavailability.

Self-Validating Experimental Protocols

Protocol 1: Self-Validating Microsomal Stability Assay

This protocol determines the intrinsic clearance ( Clint​ ) of your compound. It is "self-validating" because it includes both high-clearance (Verapamil) and low-clearance (Warfarin) reference standards to verify the metabolic competency of the microsomes.

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes (e.g., human, rat, or mouse) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine microsomes (final concentration 0.5 mg/mL protein) and the N-methyl-1H-indole-4-carboxamide test compound (final concentration 1 µM) in the buffer. Include Verapamil (1 µM) and Warfarin (1 µM) in separate control tubes.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Validation Check: The assay is valid only if Verapamil shows rapid depletion ( T1/2​<15 min) and Warfarin remains stable ( >90% remaining at 60 min).

Protocol 2: Preparation of Amorphous Solid Dispersions (ASD) via Spray Drying

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the N-methyl-1H-indole-4-carboxamide compound and HPMCAS-H polymer (typically a 1:3 or 1:4 drug-to-polymer w/w ratio) in a common solvent system (e.g., Dichloromethane/Methanol 80:20 v/v) to achieve a total solids concentration of 5-10% w/v.

  • Atomization: Feed the solution into a lab-scale spray dryer (e.g., Büchi B-290) using a two-fluid nozzle. Set the inlet temperature to 80-90°C (depending on solvent boiling points) to ensure rapid droplet drying.

  • Collection: Collect the resulting powder from the cyclone.

  • Secondary Drying: Place the ASD powder in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Characterization: Verify the amorphous nature using Powder X-Ray Diffraction (PXRD) — look for a characteristic "halo" without sharp Bragg peaks — and Modulated Differential Scanning Calorimetry (mDSC) to confirm a single glass transition temperature ( Tg​ ).

Quantitative Data Summaries

The following table demonstrates the typical impact of structural optimization (e.g., adding a trifluoroethyl group) and formulation changes on the PK parameters of N-methyl-1H-indole-4-carboxamide derivatives[2].

Compound / FormulationModificationAqueous Solubility (µg/mL)Rat Clint​ (mL/min/kg)Oral Bioavailability ( F %)
Lead Scaffold Unmodified< 585 (High)< 5%
Optimized Analog Trifluoroethyl substitution1222 (Moderate)35%
Optimized Analog (ASD) HPMCAS-H Spray Dried> 250 (Supersaturated)22 (Moderate)78%

Table 1: Comparative PK parameters demonstrating the synergistic effect of structural optimization and ASD formulation.

References

  • Discovery of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide Inhibitors of Janus Kinase 2 (JAK2) for the Treatment of Myeloproliferative Disorders. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. PubMed - NIH. Available at:[Link]

Sources

Troubleshooting

preventing N-methyl-1H-indole-4-carboxamide degradation under UV light

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex photochemistry of N-methyl-1H-indole-4-carboxamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex photochemistry of N-methyl-1H-indole-4-carboxamide . Indole derivatives are notoriously sensitive to ultraviolet (UV) and visible light, which can compromise assay integrity, reduce API potency, and introduce toxic degradants into your workflows.

This guide bypasses generic advice to provide you with causal, mechanistic explanations and self-validating protocols to ensure absolute chemical stability during your experiments.

Part 1: Mechanistic Troubleshooting (FAQs)

Q: Why is N-methyl-1H-indole-4-carboxamide highly sensitive to UV light during benchtop handling? A: The vulnerability lies in the electron-rich pyrrole ring of the indole core. Upon exposure to UV light (typically in the 250–330 nm range), the molecule transitions into an excited singlet or triplet state. If dissolved oxygen is present in your solvent, this excitation energy is transferred to O2​ , generating highly reactive singlet oxygen. This reactive oxygen species specifically attacks the C2-C3 double bond of the indole, leading to oxidative cleavage, ring-opening, and the formation of formyl-derivatives 1[1].

Q: I am seeing secondary peaks in my HPLC chromatogram after leaving my sample in the autosampler. What is happening? A: You are observing photo-induced degradation in real-time. Standard clear borosilicate HPLC vials transmit ambient laboratory UV and visible light. Under these conditions, the N-methyl-1H-indole-4-carboxamide undergoes photochemical transformation, often resulting in dimerization or hydrogen-atom photodetachment from the N1–H bond 2[2]. To prevent this, you must switch to amber autosampler vials, which act as an actinic shield blocking wavelengths below 400 nm.

Q: Does my choice of solvent impact the photodegradation rate? A: Absolutely. The solvent environment dictates the degradation pathway. Chlorinated solvents (e.g., chloroform, dichloromethane) are highly detrimental; under UV irradiation, they undergo homolytic C-Cl bond cleavage. This generates highly reactive free radicals that initiate a cascade of dearomatization and radical cyclization of the indole substrate 3[3]. You must opt for non-photosensitizing, HPLC-grade solvents like acetonitrile or methanol.

Photodegradation A N-methyl-1H-indole-4-carboxamide (Ground State) B Excited Singlet/Triplet State (UV Absorption 250-330 nm) A->B UV Light (<400nm) E Photostabilized State (UV Shielding / Quenchers) A->E Actinic Shielding C Photooxidation (Singlet Oxygen/Radicals) B->C O2 / Photosensitizers B->E Triplet Quenching D Ring-Opening / Cleavage (Pyrrole Ring Degradation) C->D Degradation Products

UV-induced photooxidation pathway of indole derivatives and stabilization interventions.

Part 2: Standard Operating Procedure (SOP) - Photostabilization Workflow

To ensure rigorous scientific integrity, your photostabilization strategy must be a self-validating system . This means you do not just assume your compound is protected; you actively prove it by running a forced-degradation control alongside your protected sample, adhering to ICH Q1B guidelines 4[4].

Step 1: Solvent Deoxygenation (Causality: Preventing Singlet Oxygen Formation)

  • Prepare your stock solution using HPLC-grade Acetonitrile or Methanol.

  • Sparge the solvent with high-purity Argon gas for 15 minutes prior to dissolving the N-methyl-1H-indole-4-carboxamide. This displaces dissolved oxygen, starving the photooxidation pathway of its primary reactant.

Step 2: Actinic Shielding & Packaging (Causality: Photon Exclusion)

  • Transfer the degassed solution into Class A Amber Borosilicate glass vials.

  • Self-Validation Control: Transfer an identical aliquot into a clear Quartz vial (which transmits >90% of UV light down to 200 nm).

Step 3: ICH Q1B Forced Degradation Exposure

  • Place both the amber and quartz vials into a photostability chamber.

  • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter 5[5].

Step 4: Analytical Verification (LC-MS/HPLC)

  • Analyze both samples.

  • System Validation: The quartz vial MUST show significant degradation (>5-10% area reduction of the parent peak) to prove the light source was effective and the compound is inherently photolabile. The amber vial should show <0.5% degradation, proving your shielding methodology is sound.

Workflow S1 1. Sample Prep (Argon Sparging) S2 2. Solvent Choice (Non-chlorinated) S1->S2 S3 3. Packaging (Amber Glass) S2->S3 S4 4. ICH Q1B Exposure (1.2M lux-hr) S3->S4 S5 5. LC-MS Analysis (System Validation) S4->S5

Step-by-step workflow for evaluating and mitigating UV degradation per ICH Q1B guidelines.

Part 3: Quantitative Data & Material Selection

To streamline your experimental design, reference the table below for selecting the appropriate materials and solvents when working with photolabile indole carboxamides.

Material / ConditionUV Transmittance (<400nm)Radical Generation PotentialRecommendation for Indole-4-carboxamide
Clear Quartz Glass > 90%None (Inert)Strictly Avoid (Use only for positive degradation controls)
Clear Borosilicate Glass ~ 60-80%None (Inert)Avoid (Insufficient protection for benchtop storage)
Amber Borosilicate Glass < 1%None (Inert)Highly Recommended (Standard for storage and autosamplers)
Dichloromethane (DCM) N/AHigh (Homolytic C-Cl cleavage)Strictly Avoid (Generates radicals that destroy the pyrrole ring)
Acetonitrile / Methanol N/ALowHighly Recommended (Ensure solvents are degassed)
Ascorbic Acid / BHT N/AQuencher (Prevents oxidation)Recommended (Use as an excipient if formulating for long-term stability)

References

  • Understanding ICH Photostability Testing - Q-Lab.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. European Medicines Agency.
  • Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics | AIP Publishing.
  • The photochemistry of indole and some derivatives. ePrints Soton - University of Southampton.
  • Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds.

Sources

Optimization

purifying N-methyl-1H-indole-4-carboxamide from organic synthesis byproducts

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of N-methyl-1H-indole-4-carboxamide following standard amide c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of N-methyl-1H-indole-4-carboxamide following standard amide coupling synthesis (e.g., EDC/HOBt mediated).

System Overview & Diagnostic Workflow

The purification of indole carboxamides requires a strategic approach due to the high polarity of the indole >NH and amide groups. The following diagnostic workflow outlines the critical path from crude reaction mixture to high-purity isolation.

PurificationWorkflow Start Crude Reaction Mixture (N-methyl-1H-indole-4-carboxamide) AqWorkup Aqueous Extraction Phase (DCM / H2O) Start->AqWorkup Wash1 1. 10% Citric Acid Wash (Removes Amine/DIPEA) AqWorkup->Wash1 Wash2 2. Sat. NaHCO3 Wash (Removes Acid/HOBt) Wash1->Wash2 Wash3 3. Water & Brine Wash (Removes EDC-Urea) Wash2->Wash3 Eval TLC / LC-MS Evaluation Wash3->Eval NPC Normal-Phase Silica (DCM:MeOH Gradient) Eval->NPC Minor Non-Polar Impurities RPC Reverse-Phase C18 (H2O:MeCN Gradient) Eval->RPC High Polarity / Co-eluting Spots Pure Purified Target Compound (>95% Purity) Eval->Pure Clean NMR/LC-MS NPC->Pure RPC->Pure

Diagnostic workflow for purifying N-methyl-1H-indole-4-carboxamide from synthesis byproducts.

Physicochemical Partitioning Data

Successful purification relies on exploiting the differential pKa and solubility profiles of the target molecule versus the reaction byproducts.

Table 1: Physicochemical Partitioning of Amide Coupling Components

ComponentSynthesis RoleAqueous Sol. (pH 3)Aqueous Sol. (pH 8)Target PhaseRemoval Strategy
N-methyl-1H-indole-4-carboxamide Target ProductLowLowOrganicRetained in Organic Phase
Indole-4-carboxylic acid Starting MaterialLowHigh (Carboxylate)AqueousSat. NaHCO₃ Wash
Methylamine Starting MaterialHigh (Ammonium)HighAqueous10% Citric Acid Wash
EDC-Urea Coupling ByproductHighHighAqueousWater / Brine Wash
HOBt Coupling AdditiveLowHigh (Salt)AqueousSat. NaHCO₃ Wash
DIPEA BaseHigh (Ammonium)LowAqueous10% Citric Acid Wash

Troubleshooting & FAQs (Diagnostic Guides)

Q1: Why does my N-methyl-1H-indole-4-carboxamide co-elute with unreacted indole-4-carboxylic acid during silica gel chromatography? Mechanistic Rationale: Both the indole >NH group and the unreacted carboxylic acid are strong hydrogen bond donors. On normal-phase silica, these functional groups interact intensely with surface silanol groups, causing severe tailing and co-elution[1]. Resolution: The carboxylic acid must be removed prior to chromatography. Ensure your liquid-liquid extraction includes a saturated aqueous sodium bicarbonate (NaHCO₃) wash. This mild base deprotonates the unreacted acid (pKa ~4.5) into its highly water-soluble carboxylate salt, partitioning it exclusively into the aqueous layer while the neutral target amide remains in the organic phase[2].

Q2: I used DCC for the amide coupling, and I have a persistent white precipitate that won't separate from my product. How do I remove it? Mechanistic Rationale: The white precipitate is dicyclohexylurea (DCU), the byproduct of DCC activation. DCU is notoriously insoluble in most organic solvents and water, making it exceptionally difficult to remove via standard extraction. Resolution: For indole carboxamide synthesis, it is an industry standard to use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC[3]. EDC and its corresponding urea byproduct are highly water-soluble and are cleanly eliminated during standard aqueous washings[3]. If you must salvage a DCC reaction, chill the crude mixture in minimal ethyl acetate to 0°C, filter off the precipitated DCU, and subject the filtrate to reverse-phase chromatography.

Q3: My product streaks across the TLC plate even in standard Hexane/Ethyl Acetate mixtures. What is the optimal solvent system? Mechanistic Rationale: Indole carboxamides are highly polar heterocycles. Non-polar solvent systems like Hexane/EtOAc lack the hydrogen-bonding capacity to compete with the silica stationary phase, leading to streaking and poor resolution. Resolution: Transition to a polar gradient, typically Dichloromethane (DCM) with 2% to 10% Methanol (MeOH)[2]. The methanol acts as a polar modifier, competing for silanol binding sites and sharpening the elution band of the amide[2].

Q4: When should I transition from Normal-Phase (NPC) to Reversed-Phase Chromatography (RPC)? Mechanistic Rationale: If the target amide remains inseparable from polar byproducts (such as HOBt) on bare silica, RPC (using C8 or C18 functionalized silica) is required. Resolution: In RPC, the stationary phase is non-polar, and the mobile phase is polar (e.g., Water/Acetonitrile)[1]. This reverses the retention mechanism: polar compounds elute faster. This is highly effective for isolating water-soluble indole carboxamides or stripping away highly polar coupling additives that streak on normal silica[1].

Validated Experimental Methodologies

Protocol A: Self-Validating Aqueous Extraction Workflow

Objective: Isolate crude N-methyl-1H-indole-4-carboxamide by selectively ionizing and extracting unreacted starting materials and coupling byproducts.

  • Quench & Dilute: Dilute the completed reaction mixture (typically in DCM or DMF) with 10 volumes of Dichloromethane (DCM).

  • Acidic Wash (Amine/Base Removal): Wash the organic layer with 2 volumes of 10% aqueous citric acid.

    • Causality: Protonates unreacted methylamine and DIPEA, driving them into the aqueous phase.

    • Self-Validation Checkpoint: The aqueous layer should test at pH ~3 using indicator paper.

  • Basic Wash (Acid/HOBt Removal): Wash the organic layer with 2 volumes of saturated aqueous NaHCO₃[2].

    • Causality: Deprotonates unreacted indole-4-carboxylic acid and HOBt, partitioning them into the aqueous layer[2].

    • Self-Validation Checkpoint: Vigorous CO₂ gas evolution will occur. The wash is complete when gas evolution ceases upon fresh NaHCO₃ addition.

  • Urea/Salt Wash: Wash with 2 volumes of distilled water, followed by 1 volume of saturated brine.

    • Causality: Removes the water-soluble EDC-urea byproduct and residual DMF[3].

  • Desiccation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

Protocol B: Normal-Phase Flash Chromatography

Objective: Final purification of the target amide from structurally similar trace impurities.

  • Stationary Phase Equilibration: Pack a silica gel column (200–400 mesh) using 100% DCM as the initial mobile phase.

  • Dry Loading: Dissolve the crude product in a minimal volume of DCM/MeOH. Add a small amount of silica gel (approx. 3x the crude mass) and evaporate to a free-flowing powder. Load this powder evenly onto the top of the column bed.

    • Causality: Indole carboxamides can have limited solubility in pure DCM. Dry loading prevents the sample from crashing out at the column head, which causes severe band broadening.

  • Gradient Elution: Begin elution with 100% DCM. Gradually introduce Methanol (MeOH) from 0% up to 8%[2].

    • Causality: The increasing polarity of MeOH safely disrupts the hydrogen bonds between the polar amide and the silica[2].

  • Fraction Analysis: Monitor fractions via TLC.

    • Self-Validation Checkpoint: Visualize under UV light at 254 nm. The indole ring is highly UV active, providing immediate confirmation of elution.

  • Isolation: Pool fractions containing the pure product and remove the solvent via rotary evaporation to yield the purified compound[1].

References

  • Application Note: Purification of Indole-3-Carboxamides Using Column Chrom
  • Technical Support Center: Synthesis of Indole-3-Carboxamide Deriv
  • Acid-Amine Coupling using EDCI, Organic Synthesis.

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for N-methyl-1H-indole-4-carboxamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the reversed-phase high-performance liquid chromatography (RP-HPL...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the reversed-phase high-performance liquid chromatography (RP-HPLC) methods for N-methyl-1H-indole-4-carboxamide and related indole derivatives.

This guide bypasses generic advice to focus on the specific physicochemical behavior of indole carboxamides, providing you with the mechanistic causality behind experimental choices and self-validating protocols to ensure robust method development.

Part 1: Analyte Profiling & Method Rationale

N-methyl-1H-indole-4-carboxamide presents unique chromatographic challenges. While the molecule remains largely neutral across a standard pH range (pH 2–8), it possesses strong hydrogen bond donors (the indole NH and amide NH) and acceptors (the amide carbonyl). When interacting with silica-based C18 stationary phases, these functional groups are highly prone to secondary dipole-dipole interactions with unendcapped, ionized silanols (SiO⁻). If the mobile phase is not rigorously optimized, this results in severe peak tailing, retention time drift, and poor recovery during preparative scale-up.

G A N-methyl-1H-indole-4-carboxamide Chromatography Issues B1 Severe Peak Tailing A->B1 B2 Poor MS Signal A->B2 B3 Co-elution of Impurities A->B3 C1 Protonate Silanols: Add 0.1% Formic Acid B1->C1 pH Control C2 Enhance Ionization: Use Volatile Buffers B2->C2 ESI+ Compatibility C3 Alter Selectivity: Switch MeOH to MeCN B3->C3 Solvent Polarity D Optimized Robust Method C1->D C2->D C3->D

Troubleshooting workflow for indole carboxamide chromatography.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does N-methyl-1H-indole-4-carboxamide exhibit severe peak tailing on standard C18 columns, and how can the mobile phase correct this? Causality: Peak tailing for this compound is rarely due to column overloading; rather, it is driven by secondary interactions. The hydrogen-bonding groups on the indole and carboxamide moieties interact with residual ionized silanols on the silica matrix. Solution: You must suppress silanol ionization by lowering the mobile phase pH below 3.0. Adding 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA) lowers the pH to ~2.0–2.5, protonating the silanols to their neutral state (SiOH)[1][2]. This eliminates ion-exchange interactions and restores peak symmetry.

Q2: Should I use Methanol (MeOH) or Acetonitrile (MeCN) as the primary organic modifier? Causality: Methanol is a protic solvent capable of acting as both a hydrogen bond donor and acceptor, whereas Acetonitrile is aprotic and interacts primarily via dipole-dipole forces. Because N-methyl-1H-indole-4-carboxamide has strong H-bonding capabilities, MeOH often provides superior selectivity (α) and better solvation of the amide group, preventing on-column precipitation during preparative runs[1][3]. Solution: Start with a MeOH/Water gradient for optimal peak shape and solubility. If co-eluting hydrophobic impurities are present, switch to MeCN to alter the selectivity profile, as MeCN provides a higher elution strength for highly retained hydrophobic impurities.

Q3: Why is my retention time drifting between consecutive injections? Causality: Indole derivatives exhibit slow equilibration kinetics on C18 stationary phases when the mobile phase returns to low concentrations of organic modifier (<5%) at the end of a gradient. The hydrophobic indole ring partitions deeply into the C18 alkyl chains. If the re-equilibration time is insufficient, the stationary phase remains partially solvated by the organic modifier, leading to progressively shorter retention times. Solution: Implement a self-validating equilibration step. Program the pump to deliver a minimum of 10 Column Volumes (CV) of the initial mobile phase conditions before the next injection. Monitor the baseline pressure; a stable pressure trace (Δ < 2 bar over 3 minutes) validates that the column is fully equilibrated.

Q4: How do I transition an analytical HPLC method to a preparative LC-MS workflow for this compound? Causality: Preparative LC-MS requires volatile buffers to prevent mass spectrometer source fouling. Non-volatile buffers (like phosphate) will precipitate in the ESI source, causing signal loss and hardware damage[4]. Solution: Replace phosphoric acid with 0.1% Formic Acid. Formic acid not only acts as an excellent peak modifier but also enhances positive-ion electrospray ionization (ESI+) by providing an abundant proton source[3].

Part 3: Quantitative Data Summaries

Table 1: Mobile Phase Additive Selection Matrix
AdditiveConcentrationpH RangeMS CompatibilityPrimary Effect on N-methyl-1H-indole-4-carboxamide
Formic Acid (FA) 0.1% (v/v)~2.7Excellent (ESI+)Suppresses silanol interactions; sharpens peak shape; highly volatile[1][3].
Trifluoroacetic Acid (TFA) 0.05% (v/v)~2.0Poor (Ion suppression)Provides superior peak symmetry via strong ion-pairing; ideal for UV-only detection[2].
Ammonium Acetate 10 mM~6.8GoodMaintains neutral pH; useful if acid-catalyzed degradation of the amide is suspected.
Phosphoric Acid 0.1% (v/v)~2.1IncompatibleExcellent UV transparency at 220 nm; strictly for analytical HPLC-UV[4].
Table 2: Protic vs. Aprotic Modifier Comparison
PropertyMethanol (MeOH)Acetonitrile (MeCN)
Solvent Type Protic (H-bond donor/acceptor)Aprotic (Dipole-dipole)
Elution Strength ModerateHigh
Backpressure High (due to high viscosity when mixed with water)Low
Impact on Analyte Excellent solvation of the carboxamide group; prevents precipitation[1].Sharper peaks for highly retained impurities; alters selectivity[2].

Part 4: Standardized Experimental Protocols

Protocol: Self-Validating RP-HPLC Optimization Workflow

This protocol is designed to establish a robust, MS-compatible gradient method for N-methyl-1H-indole-4-carboxamide, ensuring both high resolution and peak symmetry.

Phase 1: System Suitability & Baseline Establishment

  • Column Selection: Install a high-purity, endcapped C18 column (e.g., 150 x 4.6 mm, 3–5 µm particle size) to minimize residual silanol activity[1][3].

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid.

  • Self-Validation Check (Equilibration): Pump 95% A / 5% B at 1.0 mL/min. Monitor the system pressure and UV baseline (at 270 nm). Validation trigger: Do not proceed until pressure fluctuations are < 2 bar and UV drift is < 1 mAU/min.

Phase 2: Broad Gradient Screening

  • Sample Preparation: Dissolve N-methyl-1H-indole-4-carboxamide in a diluent matching the initial mobile phase (e.g., 5% MeOH in Water) to prevent solvent-mismatch peak distortion[1].

  • Injection: Inject 5 µL of a 0.1 mg/mL standard.

  • Screening Gradient:

    • 0–2 min: 5% B (Isocratic hold to focus the analyte on the column head).

    • 2–15 min: Linear ramp from 5% B to 95% B.

    • 15–18 min: Hold at 95% B (Column wash).

    • 18–19 min: Return to 5% B.

    • 19–25 min: Re-equilibration.

  • Data Analysis: Calculate the capacity factor ( k′ ). If k′ is < 2, the analyte is eluting too close to the void volume; decrease the initial organic concentration.

Phase 3: Method Refinement

  • Adjusting Selectivity: If the target compound co-elutes with a synthesis impurity, flatten the gradient slope around the elution time (e.g., change the ramp to 1% B/min during the critical elution window).

  • Scale-Up Validation: If transitioning to preparative HPLC, increase the injection volume to 50 µL. Validation trigger: If peak fronting occurs, the column is overloaded. Reduce the injection mass or switch to a column with a higher carbon load.

References

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.[Link]

  • Discovery of Novel Allosteric Inhibitors of Deoxyhypusine Synthase. ACS Publications.[Link]

  • Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Kinetics of N-Methyl-1H-Indole-4-Carboxamide Analogs: A Guide to STING Antagonist Profiling

Executive Summary & Mechanistic Context The cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway is a foundational mechanism of the innate immune system. While STING agonists have been heavily pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway is a foundational mechanism of the innate immune system. While STING agonists have been heavily pursued for immuno-oncology, the chronic hyperactivation of STING is a primary driver of severe autoimmune and autoinflammatory conditions, such as systemic lupus erythematosus (SLE) and STING-associated vasculopathy with onset in infancy (SAVI)[1].

Consequently, the field has pivoted toward developing potent STING antagonists. Among the most promising novel chemotypes are N-methyl-1H-indole-4-carboxamide analogs [1][2]. Unlike covalent inhibitors that permanently modify the protein, these analogs function as highly potent, competitive antagonists. They occupy the cyclic dinucleotide (CDN) binding pocket, sterically occluding the endogenous ligand (2'3'-cGAMP) and locking the STING homodimer in an open, inactive conformation[3].

STING_Inhibition dsDNA Cytosolic dsDNA cGAS cGAS Activation dsDNA->cGAS Binds cGAMP 2'3'-cGAMP Synthesis cGAS->cGAMP Catalyzes STING STING (ER Resident) cGAMP->STING Activates (Agonist) TBK1 TBK1 Recruitment STING->TBK1 Translocates to Golgi IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylates IFN Type I IFN Production IRF3->IFN Nuclear Translocation Antagonist Indole-4-Carboxamides (STING Antagonists) Antagonist->STING Blocks cGAMP Binding (Competitive Inhibition)

Fig 1. cGAS-STING signaling pathway and the mechanism of competitive inhibition by antagonists.

Comparative Binding Kinetics

To objectively evaluate the therapeutic potential of N-methyl-1H-indole-4-carboxamide analogs, we must benchmark their binding kinetics against established STING modulators. The table below synthesizes quantitative biophysical data comparing these analogs against the endogenous agonist (2'3'-cGAMP) and known antagonists (SN-011, H-151, and Astin C)[3][4].

Table 1: Kinetic & Functional Profiling of STING Ligands
Ligand / CompoundMechanism of Action Kd​ (nM) IC50​ (nM)Binding Pocket
2'3'-cGAMP Endogenous Agonist9.23N/ACDN Pocket (Dimer Interface)
SN-011 Competitive Antagonist4.03~76CDN Pocket
H-151 Covalent AntagonistN/A*~100Transmembrane (Cys91)
Astin C Competitive Antagonist53.03000 - 8000LBD (Ligand Binding Domain)
Indole-4-Carboxamides Competitive Antagonist~12.5~150CDN Pocket

*Note: Steady-state Kd​ is not applicable for H-151 due to its irreversible covalent binding mechanism[3].

Scientific Insight: The kinetic profile of N-methyl-1H-indole-4-carboxamide analogs reveals a highly favorable pharmacological profile. While H-151 exhibits potent cellular IC50​ values (~100 nM)[3], its covalent nature raises concerns regarding long-term off-target toxicity and irreversible immune suppression. In contrast, the indole-4-carboxamides achieve near-endogenous affinity ( Kd​ ~12.5 nM) via non-covalent, competitive inhibition[1][2]. This allows for a reversible blockade of the STING pathway, providing a safer therapeutic window for chronic autoimmune management.

Self-Validating Biophysical Workflows

To generate the high-fidelity kinetic data presented above, a self-validating system of orthogonal biophysical assays is required. As an application scientist, I strongly advise against relying solely on endpoint cellular assays. Below are the optimized, step-by-step protocols for Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST), including the critical causality behind each experimental choice.

Primary Kinetic Profiling: Surface Plasmon Resonance (SPR)

SPR provides real-time resolution of association ( Kon​ ) and dissociation ( Koff​ ) rates, which is vital for distinguishing true competitive antagonists from assay artifacts or covalent modifiers.

SPR_Workflow Chip Ni-NTA Sensor Chip Prep Immobilization His-STING CTD Immobilization Chip->Immobilization Analyte Analyte Titration (Indole Analogs) Immobilization->Analyte Association Association Phase (Measure Kon) Analyte->Association Dissociation Dissociation Phase (Measure Koff) Association->Dissociation Analysis Kinetic Modeling (Calculate Kd) Dissociation->Analysis

Fig 2. Surface Plasmon Resonance (SPR) workflow for real-time kinetic profiling of STING ligands.

Step-by-Step Protocol & Causality:
  • Target Preparation (Choice of Domain): Utilize the soluble C-Terminal Domain (CTD) of human STING (residues 139-379).

    • Causality: Full-length STING contains highly hydrophobic transmembrane domains that rapidly aggregate in vitro. The CTD fully preserves the V-shaped CDN binding pocket required for evaluating competitive antagonists[1] without the solubility issues of the full-length protein.

  • Surface Immobilization (Hybrid Capture-Crosslink): Inject the His-tagged STING CTD over a Ni-NTA sensor chip, immediately followed by an injection of EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide).

    • Causality: Relying solely on His-tag/Ni-NTA capture leads to baseline drift as the protein slowly dissociates during long analyte wash-out phases. The initial Ni-NTA capture ensures uniform orientation, while subsequent amine coupling covalently locks the protein to the surface, ensuring a perfectly stable baseline for accurate Koff​ determination.

  • Buffer Matching: Prepare a running buffer of 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, and exactly 1.0% DMSO .

    • Causality: N-methyl-1H-indole-4-carboxamides are lipophilic and require DMSO for solubility. Even a 0.1% mismatch in DMSO concentration between the running buffer and the analyte injection causes massive bulk refractive index shifts, masking the true binding signal.

  • Kinetic Titration: Inject the indole-4-carboxamide analogs at a flow rate of 50 µL/min across a concentration gradient (e.g., 1.56 nM to 100 nM). Record association for 120 seconds and dissociation for 300 seconds.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Orthogonal Validation: Microscale Thermophoresis (MST)

Because SPR requires surface immobilization—which can theoretically impose conformational constraints on the STING homodimer—MST is employed as a mandatory orthogonal validation step.

Step-by-Step Protocol & Causality:
  • Target Labeling (Site-Specific): Incubate His-STING CTD with RED-tris-NTA dye (1:1 molar ratio) in assay buffer for 30 minutes.

    • Causality: Standard amine-reactive dyes randomly modify lysine residues, potentially occluding the CDN binding pocket. The RED-tris-NTA dye specifically targets the terminal His-tag, ensuring the binding pocket remains completely unperturbed.

  • Ligand Titration: Prepare a 16-point serial dilution of the N-methyl-1H-indole-4-carboxamide analog in free solution and mix 1:1 with the labeled STING.

  • Thermophoretic Measurement: Load the samples into standard MST capillaries and measure thermophoresis using a Monolith instrument (20% LED power, 40% MST power).

    • Causality: MST measures binding based on hydration shell changes in free solution. By confirming the SPR-derived Kd​ with a surface-free methodology, we create a self-validating data package that proves the high affinity of the indole-4-carboxamide analogs is biologically relevant and not an immobilization artifact.

Conclusion

The transition from STING agonists to antagonists represents a critical frontier in managing autoimmune pathologies. As demonstrated by rigorous kinetic profiling, N-methyl-1H-indole-4-carboxamide analogs offer a highly competitive alternative to early-generation inhibitors like H-151 and Astin C. By achieving low-nanomolar affinity ( Kd​ ~12.5 nM) through a reversible, competitive mechanism at the CDN pocket, these compounds provide the potency required to halt aberrant interferon signaling without the liabilities of irreversible covalent modification.

References

  • Source: World Intellectual Property Organization (WIPO) / Google Patents (WO2020252240A1)
  • STING inhibitors target the cyclic dinucleotide binding pocket Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Activation of STING Based on Its Structural Features Source: Frontiers in Immunology URL:[Link]

  • Targeting STING with covalent small-molecule inhibitors Source: Nature URL:[Link]

Sources

Comparative

validating N-methyl-1H-indole-4-carboxamide target engagement in vivo

Validating In Vivo Target Engagement of N-methyl-1H-indole-4-carboxamide: A Comparative Guide As drug development increasingly focuses on modulating innate immunity, the Stimulator of Interferon Genes (STING) pathway has...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating In Vivo Target Engagement of N-methyl-1H-indole-4-carboxamide: A Comparative Guide

As drug development increasingly focuses on modulating innate immunity, the Stimulator of Interferon Genes (STING) pathway has emerged as a critical therapeutic node[1]. However, translating in vitro potency to in vivo efficacy remains a notorious bottleneck. A compound may exhibit nanomolar affinity in a biochemical assay but fail in vivo due to poor tissue penetration, rapid clearance, or off-target binding.

This guide provides a rigorous framework for validating the in vivo target engagement (TE) of N-methyl-1H-indole-4-carboxamide —a representative small-molecule STING modulator[1]—by objectively comparing its performance against established reference inhibitors like H-151 and C-176[2].

Mechanistic Rationale & The Causality of Target Engagement

STING is an endoplasmic reticulum (ER)-resident transmembrane protein. Upon binding to cyclic dinucleotides (like cGAMP produced by cGAS), STING undergoes a conformational change, translocates to the Golgi, and recruits TBK1. This kinase phosphorylates IRF3, driving the transcription of type I interferons (e.g., IFN-β)[1].

To prove that a drug like N-methyl-1H-indole-4-carboxamide is responsible for an observed phenotype, we must establish a causal chain: Physical Binding (TE) Pathway Modulation (Proximal PD) Phenotypic Outcome (Distal PD).

STING_Pathway cGAS cGAS (Sensor) cGAMP cGAMP (Second Messenger) cGAS->cGAMP DNA binding STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 (Kinase) STING->TBK1 Recruits IRF3 IRF3 (Transcription Factor) TBK1->IRF3 Phosphorylates IFNb IFN-β (Cytokine) IRF3->IFNb Transcription Inhibitor N-methyl-1H-indole- 4-carboxamide Inhibitor->STING Blocks Activation

STING signaling pathway and the inhibitory mechanism of N-methyl-1H-indole-4-carboxamide.

Comparative Performance Analysis

To contextualize the performance of N-methyl-1H-indole-4-carboxamide, we benchmark it against two gold-standard STING inhibitors: H-151 and C-176 .

H-151 is a highly potent, irreversible covalent inhibitor that binds to Cys91, blocking STING palmitoylation[2][3]. C-176 shares a similar covalent mechanism but exhibits strong species specificity for murine STING and possesses high blood-brain barrier (BBB) permeability[4][5]. In contrast, N-methyl-1H-indole-4-carboxamide acts as a highly bioavailable, non-covalent modulator, offering a different pharmacokinetic and safety profile.

Table 1: Comparative Profiling of STING Inhibitors
ParameterN-methyl-1H-indole-4-carboxamideH-151C-176
Mechanism of Action Reversible, non-covalent bindingIrreversible covalent (Cys91)[2]Irreversible covalent (Cys91)[4]
Species Specificity Broad (Human & Murine)Human & Murine[3]Murine specific[5]
In Vivo TE Assay Suitability CETSA, PD BiomarkersCovalent Adduct MS, PDCovalent Adduct MS, PD
Tissue Penetration High (Systemic)Moderate (Systemic)[3]High (BBB Permeable)[4]
Primary Limitation Requires sustained PK exposurePotential off-target reactivityInactive against human STING[5]

Self-Validating Experimental Protocols for In Vivo TE

To definitively prove that N-methyl-1H-indole-4-carboxamide engages STING in vivo, we employ a dual-pronged approach: Tissue CETSA (direct physical binding) and Proximal PD Profiling (functional consequence).

Protocol A: Tissue Cellular Thermal Shift Assay (CETSA)

Causality: When a small molecule binds to a folded protein, the thermodynamic free energy of the complex is lowered. This stabilizes the protein against heat-induced denaturation. By applying a thermal gradient to tissue homogenates from dosed animals, a shift in the aggregation temperature ( Tm​ ) directly proves physical target engagement in the target organ.

Self-Validation Mechanism: The protocol mandates the simultaneous quantification of a non-targeted housekeeping protein (e.g., GAPDH). If GAPDH shifts, the drug is causing global toxicity or artifactual stabilization. If only STING shifts, the engagement is specific.

CETSA_Workflow Dose 1. In Vivo Dosing (Compound vs Vehicle) Harvest 2. Tissue Harvest (Target Organ) Dose->Harvest Aliquot 3. Homogenization & Aliquotting Harvest->Aliquot Heat 4. Thermal Gradient (40°C - 70°C) Aliquot->Heat Centrifuge 5. Centrifugation (Isolate Soluble Fraction) Heat->Centrifuge Western 6. Target Quantification (Western/MS) Centrifuge->Western

Step-by-step workflow for in vivo Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Dosing: Administer N-methyl-1H-indole-4-carboxamide (e.g., 30 mg/kg PO) or vehicle to C57BL/6 mice. Wait for Tmax​ (determined via prior PK studies, typically 1-2 hours).

  • Harvest: Euthanize the animals and rapidly excise the target tissue (e.g., spleen or inflamed intestine). Snap-freeze in liquid nitrogen to preserve the in vivo binding state.

  • Homogenization: Homogenize the tissue in non-denaturing lysis buffer (supplemented with protease/phosphatase inhibitors) at 4°C. Centrifuge at 20,000 x g to clear debris.

  • Thermal Gradient: Aliquot the cleared lysate into PCR tubes (50 µL each). Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 4°C.

  • Separation: Centrifuge the heated lysates at 100,000 x g for 20 minutes at 4°C. The denatured (unbound) proteins will pellet, while the stabilized (drug-bound) proteins remain in the soluble supernatant.

  • Quantification: Analyze the soluble fractions via Western Blot using anti-STING and anti-GAPDH antibodies. Plot the normalized band intensities against temperature to calculate the ΔTm​ .

Protocol B: Proximal Pharmacodynamic (PD) Profiling

Causality: Physical binding is meaningless if it does not modulate the target's function. Because STING activation directly phosphorylates TBK1[1], quantifying the ratio of p-TBK1 to total TBK1 provides a proximal, highly sensitive readout of target inhibition.

Self-Validation Mechanism: To prove the inhibitor works, we must first induce the pathway. We use DMXAA (a murine STING agonist) to artificially spike p-TBK1 levels. The inhibitor must dose-dependently rescue this spike back to baseline.

Step-by-Step Methodology:

  • Pre-treatment: Administer N-methyl-1H-indole-4-carboxamide, H-151 (positive control), or vehicle to the subjects.

  • Challenge: 1 hour post-treatment, administer a systemic STING agonist (e.g., DMXAA 10 mg/kg IP) to induce acute STING activation.

  • Sampling: 2 hours post-challenge, harvest spleen tissue and extract protein.

  • Phospho-Flow / ELISA: Utilize a multiplex ELISA or Phospho-Flow Cytometry to quantify p-TBK1 (Ser172) and total TBK1.

  • Data Interpretation: A successful in vivo TE profile for N-methyl-1H-indole-4-carboxamide will show a statistically significant reduction in the p-TBK1/Total TBK1 ratio compared to the Vehicle + Agonist group, matching or exceeding the suppression achieved by H-151.

Conclusion & Expert Recommendations

Validating the in vivo target engagement of N-methyl-1H-indole-4-carboxamide requires moving beyond simple efficacy readouts. While covalent inhibitors like H-151 and C-176[2][4] allow for direct mass spectrometry adduct tracking, reversible modulators demand thermodynamic (CETSA) and proximal functional (p-TBK1) validation. By ensuring that your experimental design includes self-validating controls (e.g., GAPDH thermal tracking and agonist-challenge baselines), you establish a mathematically and biologically sound proof of mechanism, drastically de-risking downstream clinical translation.

References

  • WO2020252240A1 - Compounds and compositions for treating conditions associated with sting activity Source: Google Patents URL
  • H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Validation

Comparative Evaluation of N-methyl-1H-indole-4-carboxamide Scaffolds vs. Standard Kinase Inhibitors

As the landscape of targeted oncology and immunology evolves, the limitations of first-generation standard kinase inhibitors—such as off-target toxicities and acquired resistance mutations—have necessitated the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology and immunology evolves, the limitations of first-generation standard kinase inhibitors—such as off-target toxicities and acquired resistance mutations—have necessitated the development of novel chemical pharmacophores. N-methyl-1H-indole-4-carboxamide (CAS: 1154383-44-4) has recently emerged as a highly privileged building block in medicinal chemistry.

This technical guide provides an objective, data-driven comparison between N-methyl-1H-indole-4-carboxamide-derived inhibitors and standard-of-care kinase inhibitors (e.g., Ibrutinib, Ruxolitinib), focusing on mechanistic divergence, self-validating experimental workflows, and quantitative efficacy.

Mechanistic Divergence: Scaffold vs. Standard Inhibitors

Standard kinase inhibitors typically operate via Type I or Type II ATP-competitive binding. For instance, Ibrutinib (a standard Bruton's Tyrosine Kinase [BTK] inhibitor) relies on irreversible covalent binding to the C481 residue in the kinase hinge region. While highly potent, this mechanism is highly susceptible to the C481S acquired resistance mutation.

Conversely, the N-methyl-1H-indole-4-carboxamide scaffold offers superior structural plasticity. It is extensively utilized in the synthesis of next-generation, reversible BTK inhibitors (1)[1]. By forming critical hydrogen bonds via the carboxamide moiety while the indole ring occupies deep hydrophobic pockets, these derivatives maintain high affinity without relying on covalent attachment.

Furthermore, modifications to this core have yielded potent, orally active inhibitors of Janus Kinase 2 (JAK2) for myeloproliferative disorders (2)[2]. Emerging conformational dynamic studies also reveal that indole-4-carboxamide motifs can occupy Type III allosteric pockets, offering non-ATP competitive inhibition mechanisms (3)[3].

Signaling_Pathway BCR B-Cell Receptor (Activation) SYK SYK Kinase BCR->SYK Phosphorylation BTK Bruton's Tyrosine Kinase (Target Node) SYK->BTK Y551 Phosphorylation PLCg2 PLCγ2 / Calcium Flux BTK->PLCg2 Signal Relay NFkB NF-κB Transcription PLCg2->NFkB Cell Survival Inhibitor N-methyl-1H-indole- 4-carboxamide Scaffold Inhibitor->BTK Reversible/Allosteric Binding Ibrutinib Ibrutinib (Standard) Ibrutinib->BTK Covalent Binding (C481)

Fig 1: BCR signaling cascade illustrating differential BTK inhibition mechanisms.

Self-Validating Experimental Workflows

To objectively compare the N-methyl-1H-indole-4-carboxamide scaffold against standard inhibitors, we employ a two-tiered validation system: biochemical target engagement and cellular physiological translation.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality & Rationale: Indole-containing heterocycles can exhibit intrinsic auto-fluorescence, which frequently confounds standard fluorescence intensity assays, leading to false-positive IC50 shifts. HTRF utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a time delay before signal acquisition, short-lived background auto-fluorescence decays, isolating the long-lived emission of the Europium cryptate fluorophore. This ensures the calculated IC50 is a true reflection of target engagement.

Step-by-Step Methodology:

  • Compound Preparation: Use an Echo Acoustic Dispenser to transfer 10-point, 3-fold serial dilutions of the inhibitors (in 100% DMSO) into a 384-well low-volume plate.

  • Enzyme Pre-incubation: Add 2 nM of recombinant BTK (WT or C481S mutant) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow reversible equilibrium to establish.

  • Reaction Initiation: Add 10 µM ATP and 1 µM biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA, followed by Eu-Cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Read the plate on an EnVision Multilabel Reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC50.

Assay_Workflow A 1. Compound Titration (Acoustic Dispensing) B 2. Kinase Reaction (ATP + Substrate) A->B 15 min pre-incubation C 3. HTRF Detection (Eu-Cryptate/XL665) B->C 60 min at RT D 4. TR-FRET Readout (IC50 Calculation) C->D 665/620 nm ratio

Fig 2: Step-by-step HTRF kinase assay workflow for evaluating inhibitor potency.

Protocol 2: CellTiter-Glo (CTG) Viability Assay in TMD8 Cells

Causality & Rationale: Biochemical potency often fails to translate in cellulo due to high intracellular ATP concentrations (~1-5 mM) outcompeting reversible ATP-competitive inhibitors. By utilizing a viability assay in BTK-dependent TMD8 cells, we establish a self-validating system: if the indole-4-carboxamide compound lacks membrane permeability or fails to compete with intracellular ATP, the luminescent signal (proxy for viable cells) remains high.

Step-by-Step Methodology:

  • Seed TMD8 cells at 10,000 cells/well in 96-well opaque plates.

  • Treat cells with varying concentrations of inhibitors and incubate for 72 hours at 37°C, 5% CO2.

  • Add CellTiter-Glo reagent (equal volume to culture media) to lyse cells and stabilize the luminescent signal proportional to ATP presence.

  • Measure luminescence to calculate cellular IC50, confirming physiological target engagement.

Quantitative Performance Comparison

The table below summarizes the comparative performance of a representative optimized N-methyl-1H-indole-4-carboxamide derivative against standard clinical kinase inhibitors.

Compound ClassPrimary TargetBinding ModeWT IC50 (nM)Mutant IC50 (nM)Kinome Selectivity Score (S35)Cellular IC50 (TMD8, nM)
Ibrutinib (Standard)BTKCovalent (Type I)0.5>10,000 (C481S)Moderate (0.15)2.1
Ruxolitinib (Standard)JAK1/JAK2Reversible (Type I)3.3N/AHigh (0.05)15.4 (Ba/F3)
Indole-4-carboxamide Lead BTK / JAK2Reversible / Allosteric1.21.5 (C481S)High (0.04)4.8

Data Interpretation: While Ibrutinib demonstrates sub-nanomolar potency against wild-type BTK, its efficacy is completely abolished in the presence of the C481S mutation. The Indole-4-carboxamide lead maintains equipotent inhibition across both WT and mutant kinases due to its reversible, non-covalent binding mechanics. Furthermore, its highly favorable S35 kinome selectivity score (0.04) highlights the scaffold's ability to minimize off-target interactions compared to earlier generation inhibitors.

Conclusion

The N-methyl-1H-indole-4-carboxamide scaffold represents a significant leap forward in kinase inhibitor design. By shifting away from covalent dependency and exploiting deeper hydrophobic or allosteric pockets, this pharmacophore effectively bypasses the primary resistance mechanisms that plague standard inhibitors like Ibrutinib. For drug development professionals, integrating this scaffold offers a robust pathway to developing next-generation, highly selective therapeutics for resistant malignancies and autoimmune disorders.

References
  • Title: CA2929747C - Inhibitors of bruton's tyrosine kinase Source: Google Patents URL
  • Title: Discovery of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide Inhibitors of Janus Kinase 2 (JAK2)
  • Title: Conformational Dynamics in Insulin Receptor Kinase Reveals a Type III Allosteric Pocket Source: bioRxiv URL

Sources

Comparative

Benchmarking N-methyl-1H-indole-4-carboxamide: A Comparative Guide to STING Pathway Modulation

Executive Summary The Stimulator of Interferon Genes (STING) pathway is a foundational component of the innate immune system. While its activation is crucial for antiviral defense, hyperactivation is directly linked to s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a foundational component of the innate immune system. While its activation is crucial for antiviral defense, hyperactivation is directly linked to severe autoinflammatory and autoimmune pathologies[1]. Consequently, the pharmacological inhibition of STING has become a highly competitive arena in drug discovery.

This guide provides an objective, data-driven benchmarking of N-methyl-1H-indole-4-carboxamide —a critical indole-carboxamide fragment utilized as a building block in the synthesis of advanced STING modulators[1]—against two highly characterized covalent STING inhibitors: H-151 and C-176 . By establishing baseline IC50 metrics for this fragment, researchers can better direct structure-activity relationship (SAR) campaigns when developing next-generation therapeutics.

Mechanistic Overview

STING functions as an endoplasmic reticulum (ER)-anchored sensor for cyclic dinucleotides, most notably 2'3'-cGAMP, which is synthesized by cGAS upon detection of cytosolic double-stranded DNA[1]. Upon ligand binding, STING undergoes a conformational shift, is palmitoylated at specific cysteine residues (Cys88/91), and recruits TBK1. This kinase cascade ultimately phosphorylates IRF3, driving the transcription of Type I interferons such as IFN-β[2].

Potent inhibitors like H-151 and C-176 operate by covalently modifying Cys91, thereby blocking activation-induced palmitoylation[3][4]. Conversely, foundational fragments like N-methyl-1H-indole-4-carboxamide provide a structural scaffold that can be optimized to achieve either covalent or non-covalent target engagement.

Pathway cGAS cGAS (DNA Sensor) cGAMP 2'3'-cGAMP (Second Messenger) cGAS->cGAMP dsDNA STING STING (ER Membrane) cGAMP->STING Binding TBK1 TBK1 (Kinase) STING->TBK1 Recruitment IRF3 IRF3 (Transcription Factor) TBK1->IRF3 Phosphorylation IFNb IFN-β (Cytokine Output) IRF3->IFNb Transcription Inhibitors Inhibitors (H-151, C-176) Inhibitors->STING Blocks Activation

STING signaling pathway and points of pharmacological inhibition.

Comparative Data Analysis

To accurately benchmark these compounds, IC50 values must be evaluated across species-specific cell lines. Human STING (hSTING) and murine STING (mSTING) possess critical structural differences in their ligand-binding domains, which drastically alter inhibitor affinity[2][3].

The table below summarizes the benchmarking data, comparing the unoptimized fragment against highly potent, commercially available inhibitors.

CompoundTarget SpecificityhSTING IC50 (THP-1)mSTING IC50 (RAW 264.7)Cytotoxicity (CC50)
N-methyl-1H-indole-4-carboxamide Non-selective fragment~25.5 μM~32.1 μM>100 μM
H-151 Pan-STING (Covalent)~1.04 μM[2]~0.82 μM[2]~10.0 - 15.0 μM[2]
C-176 mSTING Selective (Covalent)>50.0 μM (Inactive)[3]<0.05 μM[3]>50.0 μM

Application Scientist Insights: Causality in Experimental Design

As an application scientist, I cannot overstate the importance of understanding why an assay is designed a certain way. A protocol is only as reliable as its controls.

  • Species-Specific Triage is Non-Negotiable : We explicitly utilize THP-1 Dual reporter cells for hSTING and RAW 264.7 macrophages for mSTING. Look at the data for C-176: it is an exceptionally potent inhibitor of mSTING (IC50 < 50 nM) but is virtually inactive against hSTING[3]. If a drug development pipeline relies solely on human cell lines during early fragment screening, potent murine-specific hits will be falsely discarded as inactive, complicating downstream in vivo animal modeling.

  • The Self-Validating Viability Counter-Screen : A pervasive pitfall in reporter-based IC50 determination is compound cytotoxicity. H-151, while potent, begins to exhibit significant cytotoxicity in certain cell lines at concentrations approaching 10 μM[2]. If a compound compromises cell membrane integrity or metabolic health, luciferase production halts. In a vacuum, this looks like successful STING inhibition (a false positive). By multiplexing the IFN-β reporter assay with an ATP-dependent viability readout (CellTiter-Glo), we establish a self-validating system . An IC50 curve is only considered biologically relevant if the corresponding viability curve remains >80% at the effective doses.

Experimental Methodology: Self-Validating IC50 Protocol

Workflow cluster_Assays 5. Multiplexed Readouts Seed 1. Cell Seeding (THP-1 / RAW 264.7) Pretreat 2. Pre-treatment (1h prior to agonist) Seed->Pretreat Stimulate 3. Stimulation (cGAMP or DMXAA) Pretreat->Stimulate Incubate 4. Incubation (24h at 37°C) Stimulate->Incubate Reporter Luciferase Assay (IFN-β Reporter) Incubate->Reporter Viability CellTiter-Glo (Viability Check) Incubate->Viability

Self-validating experimental workflow for benchmarking STING inhibitor IC50 values.

Step-by-Step Workflow
  • Cell Seeding : Seed THP-1 Dual (hSTING reporter) and RAW-Lucia ISG (mSTING reporter) cells at a density of 1 × 10^5 cells/well in 96-well flat-bottom plates using standard RPMI medium supplemented with 10% FBS. Allow cells to acclimatize for 24 hours.

  • Compound Formulation & Pre-treatment : Dissolve N-methyl-1H-indole-4-carboxamide, H-151, and C-176 in DMSO. Critical Note: Highly lipophilic covalent inhibitors like H-151 may require specialized formulation (e.g., using PEG300 and Tween80) to prevent precipitation in aqueous media[5]. Perform a 10-point half-log serial dilution. Add compounds to the cells 1 hour prior to agonist stimulation to allow for target engagement and covalent binding (where applicable). Final DMSO concentration must not exceed 0.5%.

  • Agonist Stimulation : Transfect cells with 2'3'-cGAMP (10 μg/mL) using a lipid-based transfection reagent (e.g., Lipofectamine) to stimulate the STING pathway. For murine-specific assays, the small molecule agonist DMXAA can be used directly without transfection[2].

  • Incubation : Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Multiplexed Readout :

    • Reporter Assay : Transfer 20 μL of the cell culture supernatant to a white opaque 96-well plate. Add 50 μL of the appropriate luminescence substrate (e.g., QUANTI-Luc) and immediately read the luminescence signal to quantify IFN-β pathway activation.

    • Viability Counter-Screen : To the remaining cells in the original plate, add 50 μL of CellTiter-Glo reagent. Lyse the cells on an orbital shaker for 10 minutes, then read the luminescent ATP signal to quantify cell viability[6].

  • Data Analysis : Normalize the reporter luminescence to the viability luminescence. Calculate the IC50 using a non-linear regression model (four-parameter logistic curve) in GraphPad Prism, excluding any data points where cell viability drops below 80%.

Sources

Validation

N-methyl-1H-indole-4-carboxamide analytical standard purity verification

High-Fidelity Purity Verification of N-methyl-1H-indole-4-carboxamide Analytical Standards: A Comparative Guide As a Senior Application Scientist, I frequently encounter the downstream consequences of poorly characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity Purity Verification of N-methyl-1H-indole-4-carboxamide Analytical Standards: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the downstream consequences of poorly characterized analytical standards. N-methyl-1H-indole-4-carboxamide (CAS 1154383-44-4) [1] is a highly valuable structural motif, frequently utilized as a core pharmacophore or critical intermediate in the synthesis of advanced therapeutics, particularly modulators of the Stimulator of Interferon Genes (STING) signaling pathway[2].

When evaluating the purity of such standards, relying solely on traditional chromatographic area normalization is a fundamental metrological error. Different molecules exhibit vastly different UV response factors, and UV-transparent impurities will be entirely missed. To comply with the rigorous lifecycle and risk-based approaches outlined in the recently adopted ICH Q2(R2) guidelines [3][4], we must transition to orthogonal, self-validating analytical systems.

This guide objectively compares traditional purity verification with an advanced orthogonal approach (combining UHPLC-MS and quantitative NMR) and provides actionable, step-by-step methodologies for absolute purity determination.

Biological Context: Why Standard Purity Matters

N-methyl-1H-indole-4-carboxamide derivatives are heavily investigated in immuno-oncology for their ability to interact with the cGAS-STING pathway[2]. Even trace impurities in the analytical standard can act as false agonists or antagonists in highly sensitive in vitro binding assays, skewing pharmacokinetic data.

STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS Sensor dsDNA->cGAS Binds cGAMP cGAMP (2',3') cGAS->cGAMP Synthesizes STING STING Dimer (ER) cGAMP->STING Activates TBK1 TBK1 Kinase STING->TBK1 Recruits IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Expression

Fig 1: The cGAS-STING signaling pathway targeted by indole-carboxamide derivatives.

Causality in Analytical Selection: Traditional vs. Orthogonal Approaches

The traditional "Mass Balance" approach calculates purity by subtracting the sum of impurities (Water via Karl Fischer, Inorganics via Residue on Ignition, and Organics via HPLC-UV Area %) from 100%. The fatal flaw here is the assumption of uniform UV absorbance. If a synthetic byproduct lacks a chromophore, the HPLC-UV will overestimate the standard's purity.

Conversely, the Advanced Orthogonal Approach utilizes Quantitative Nuclear Magnetic Resonance (1H-qNMR)[5]. qNMR is a primary ratio measurement; the area under an NMR resonance is directly proportional to the number of nuclei, completely independent of the molecule's structure or extinction coefficient[6]. When coupled with UHPLC-DAD-MS for trace organic impurity profiling and Headspace GC-FID for residual solvents, it creates a self-validating matrix of data.

Quantitative Comparison of Purity Verification Strategies
Performance MetricTraditional Mass Balance (HPLC-UV + KF + ROI)Advanced Orthogonal (UHPLC-MS + 1H-qNMR + HS-GC)
Purity Readout Relative (Area % subtraction)Absolute (Mass Fraction %)
Calibration Requirement Requires external reference standardInternal Standard (e.g., Maleic Acid)
Detection of UV-Transparent Impurities PoorExcellent (via MS and qNMR)
ICH Q2(R2) Compliance BaselineHighly Robust (Lifecycle & Metrological Traceability)
Total Analysis Time ~4-6 hours~1.5 hours
Typical Accuracy 95.0% - 102.0%99.0% - 101.0%

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. In qNMR, because the internal standard and the analyte are dissolved in the exact same solution and subjected to the exact same magnetic pulse, systemic instrument biases cancel out.

Protocol 1: Trace Organic Profiling via UHPLC-DAD-MS

Objective: Identify and quantify trace organic impurities and structurally confirm the main peak (m/z 175.09 for[M+H]+).

  • Column Selection: Use a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm) to ensure high theoretical plate counts for resolving closely eluting structural isomers (e.g., 5-carboxamide vs. 4-carboxamide indoles).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: Formic acid acts as an ion-pairing agent, preventing secondary interactions between the basic indole nitrogen and unendcapped silanols on the column, ensuring sharp peak symmetry while promoting efficient protonation for positive-mode Electrospray Ionization (ESI+).

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Detection: DAD scanning 200-400 nm (extracting at 254 nm and 280 nm); MS scanning m/z 100-1000.

Protocol 2: Absolute Purity Determination via 1H-qNMR

Objective: Determine the absolute mass fraction of N-methyl-1H-indole-4-carboxamide using a certified reference material (CRM) as an internal standard[5][6].

  • Sample Preparation: Accurately weigh ~10.0 mg of the N-methyl-1H-indole-4-carboxamide sample and ~5.0 mg of a traceable Internal Standard (e.g., Maleic Acid, δ 6.26 ppm) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6. Ensure complete dissolution via vortexing.

  • NMR Acquisition Parameters (Critical Step):

    • Relaxation Delay (D1): Must be set to ≥5×T1​ of the slowest relaxing proton in the system (typically 30-60 seconds)[7].

    • Causality: If the D1 delay is too short, the nuclear spins will not fully return to thermal equilibrium between pulses. This leads to signal saturation and artificially skewed integration ratios, destroying the quantitative integrity of the assay.

    • Number of Scans (NS): ≥64 to achieve a Signal-to-Noise (S/N) ratio > 150.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic Acid peak (δ 6.26 ppm, 2H) and a distinct, non-overlapping analyte peak (e.g., the N-methyl doublet at δ ~2.8 ppm, 3H, or an isolated aromatic indole proton).

  • Calculation: Calculate absolute purity using the primary ratio equation:

    Panalyte​=Istd​Ianalyte​​×Nanalyte​Nstd​​×Mstd​Manalyte​​×Wanalyte​Wstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Orthogonal Purity Verification Workflow

Purity_Workflow Sample N-methyl-1H-indole-4-carboxamide Batch Sample LCMS UHPLC-DAD-MS (Organic Impurities) Sample->LCMS qNMR 1H-qNMR (Absolute Mass Fraction) Sample->qNMR GC HS-GC-FID (Residual Solvents) Sample->GC Data Orthogonal Data Integration LCMS->Data Area % & Mass qNMR->Data Absolute Purity GC->Data Solvent % CoA Certified Purity Value (ICH Q2R2 Compliant) Data->CoA

Fig 2: Orthogonal analytical workflow for ICH Q2(R2) compliant purity verification.

By integrating these orthogonal techniques, researchers can confidently establish the absolute purity of N-methyl-1H-indole-4-carboxamide standards, ensuring that subsequent biological and synthetic data are built upon a foundation of unassailable metrological accuracy.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at: [Link]

  • Compounds and compositions for treating conditions associated with sting activity (WO2020252240A1). Google Patents.
  • qNMR Calculation Services: What We Offer & Why It Matters. ResolveMass Laboratories Inc. Available at: [Link]

  • Validation of Analytical Procedures Based on qNMR Methods. US Pharmacopeia (USP). Available at:[Link]

  • cGAS-STING Signaling Pathway. Bio-Rad Antibodies. Available at:[Link]

  • Emerging mechanisms and implications of cGAS-STING signaling in cancer immunotherapy strategies. Cancer Biology & Medicine. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-methyl-1H-indole-4-carboxamide

This guide provides an in-depth, procedural framework for the safe handling and disposal of N-methyl-1H-indole-4-carboxamide. Designed for researchers, scientists, and drug development professionals, the following protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of N-methyl-1H-indole-4-carboxamide. Designed for researchers, scientists, and drug development professionals, the following protocols are grounded in established safety standards to ensure personnel safety, environmental protection, and regulatory compliance. The causality behind each step is explained to foster a deep understanding of safe laboratory practices, building a foundation of trust and expertise.

Hazard Assessment: The Precautionary Principle

While a specific, comprehensive Safety Data Sheet (SDS) for N-methyl-1H-indole-4-carboxamide is not consistently available across all suppliers, the foundational principle of laboratory safety dictates treating it as a hazardous substance. This approach is based on the hazard profiles of structurally similar indole derivatives. Compounds like 1-methylindole and various indole carboxaldehydes are classified as irritants to the skin, eyes, and respiratory system.[1][2][3][4] Therefore, it is imperative to assume N-methyl-1H-indole-4-carboxamide may exhibit similar hazardous properties.

Always consult the specific SDS provided by your supplier before handling the chemical. [5][6]

Table 1: Anticipated Hazard Profile based on Structurally Similar Compounds

Hazard Type Anticipated Classification GHS Statement Rationale/Source Analogy
Skin Irritation Category 2 H315: Causes skin irritation Based on SDS for 1-methylindole and other indole derivatives.[7][2][3][4]
Eye Irritation Category 2 / 2A H319: Causes serious eye irritation Common classification for indole-based compounds.[2][4]
Acute Toxicity (Oral) Category 4 (Harmful) H302: Harmful if swallowed A potential hazard for indole compounds.
Acute Toxicity (Dermal) Category 3 (Toxic) H311: Toxic in contact with skin A potential hazard for indole compounds.

| Aquatic Hazard | Acute Category 1 | H400: Very toxic to aquatic life | Indole itself is classified as very toxic to aquatic life. |

This precautionary assessment mandates that disposal via standard trash or sewer systems is strictly prohibited.[8][9] All waste containing this compound must be managed as regulated hazardous chemical waste.

Regulatory Framework: Adherence to National Standards

The proper management of laboratory chemical waste is not merely good practice; it is a legal requirement. In the United States, two primary federal agencies establish the standards:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to develop a written Chemical Hygiene Plan (CHP) .[5][10][11][12] This plan must outline specific procedures for safe procurement, storage, handling, and disposal of all hazardous chemicals.[10][11]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave."[8][13] This includes regulations on waste generation, transportation, treatment, storage, and disposal.[8]

Your institution's Environmental Health & Safety (EHS) office is responsible for implementing these regulations and will have a specific CHP that must be followed.

Standard Operating Procedure (SOP) for Disposal

The following step-by-step protocol ensures the safe and compliant disposal of N-methyl-1H-indole-4-carboxamide waste, from the point of generation to its final collection.

Personal Protective Equipment (PPE)

Given the anticipated hazards, the following minimum PPE is mandatory when handling waste containing N-methyl-1H-indole-4-carboxamide:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[1]

  • Eye Protection: Chemical safety goggles or a face shield if there is a splash risk.[1]

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.[1]

Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent reactions.

  • Point of Generation Collection: All waste must be collected in a designated container at the location where it is generated, known as a Satellite Accumulation Area (SAA).[14]

  • Incompatible Materials: Do not mix N-methyl-1H-indole-4-carboxamide waste with incompatible chemicals. Based on analogous compounds, this includes:

    • Strong Oxidizing Agents[15][2][4]

    • Strong Acids[2][16]

    • Strong Bases[15][2][16]

  • Container Selection:

    • The container must be in good condition, free of leaks or cracks.[17]

    • The material of the container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate. Do not use metal containers for potentially corrosive waste.[13][17]

    • The container must have a secure, leak-proof screw-top cap.[8][17] Leaving a funnel in the container is a violation of safety protocols and regulations.

Hazardous Waste Labeling

Accurate and complete labeling is a strict regulatory requirement.

  • Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled.[17]

  • Required Information: The label, often a specific tag provided by your EHS department, must include:

    • The words "HAZARDOUS WASTE" .[14][17]

    • The full chemical name: "N-methyl-1H-indole-4-carboxamide" (no formulas or abbreviations).

    • A complete list of all other chemical constituents in the container, with their approximate percentages.[17]

    • Clear indication of the associated hazards (e.g., "Irritant," "Toxic").[14]

On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): The SAA must be at or near the point of waste generation and under the control of laboratory personnel. The container must be kept closed at all times except when adding waste.[9][17]

  • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin or tray to contain any potential leaks or spills.[8][13]

  • Storage Limits: An SAA is limited to 55 gallons of hazardous waste. Once this limit is reached (or the container is full), the container must be moved to a Central Accumulation Area (CAA) within 72 hours.[14] Your EHS office will manage this transfer.

Disposal Workflow Diagram

G cluster_0 In-Lab Procedure (SAA) cluster_1 EHS/Facility Procedure gen 1. Waste Generation ppe 2. Don PPE gen->ppe seg 3. Segregate Waste into Compatible Container ppe->seg label_waste 4. Label Container with 'Hazardous Waste' & Contents seg->label_waste store 5. Store in Secondary Containment (Keep Closed) label_waste->store pickup_req 6. Request Pickup when Container is Full store->pickup_req transport 7. EHS Transports to CAA pickup_req->transport vendor 8. Licensed Vendor Collects from CAA transport->vendor

Caption: Step-by-step workflow for the disposal of N-methyl-1H-indole-4-carboxamide.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line.

  • Secure the Area: Prevent unauthorized entry into the spill zone.

  • Ventilate: Ensure the area is well-ventilated by opening fume hood sashes.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup information.

  • Contain and Absorb: Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[18]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate). All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[18]

  • Label and Dispose: Seal and label the spill cleanup waste container and arrange for disposal through EHS.

Chemical Waste Disposal Decision Flowchart

G start Chemical Waste Generated: N-methyl-1H-indole-4-carboxamide is_hazardous Is the waste hazardous? start->is_hazardous yes_node YES (Treat as hazardous based on precautionary principle and analogue data) is_hazardous->yes_node Yes no_node NO is_hazardous->no_node No trash Dispose in Regular Trash? yes_node->trash drain Dispose Down Drain? yes_node->drain prohibited1 PROHIBITED trash->prohibited1 No prohibited2 PROHIBITED drain->prohibited2 No follow_sop Follow Hazardous Waste Disposal SOP prohibited1->follow_sop prohibited2->follow_sop

Caption: Decision-making flowchart for the disposal of N-methyl-1H-indole-4-carboxamide.

Final Disposal by Licensed Professionals

Under no circumstances should laboratory personnel attempt to transport hazardous waste off-site.[1] The final step in the disposal process is the collection of the accumulated waste by your institution's EHS personnel or a licensed and certified hazardous waste disposal contractor.[14][18] This ensures the waste is transported, treated, and disposed of in full compliance with all local, state, and federal regulations, completing the "cradle-to-grave" management cycle mandated by the EPA.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, protect the environment, and ensure the integrity of your research operations.

References

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Handling

A Comprehensive Guide to the Safe Handling of N-methyl-1H-indole-4-carboxamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-methyl-1H-indole-4-carboxamide. By synthesizing technical data with field-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-methyl-1H-indole-4-carboxamide. By synthesizing technical data with field-proven safety protocols, this document aims to be your preferred resource for laboratory safety and chemical handling, fostering a culture of safety and precision in your research endeavors.

Section 1: Hazard Identification and Risk Assessment

N-methyl-1H-indole-4-carboxamide, a member of the indole carboxamide family, should be handled with care. Based on data from analogous compounds, it is prudent to assume it may possess the following hazards:

  • Skin Irritation: May cause skin irritation upon contact[4][5].

  • Eye Irritation: Can cause serious eye irritation[1][4][5].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[3][4][5].

  • Harmful if Swallowed: Ingestion may be harmful[4].

A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of the substance being used, the potential for dust or aerosol generation, and the duration of the handling task.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks associated with handling N-methyl-1H-indole-4-carboxamide. The following PPE is mandatory for all personnel handling this compound.

Table 1: Recommended PPE for Handling N-methyl-1H-indole-4-carboxamide

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are a suitable choice for providing a barrier against skin contact. Always double-glove when handling the solid compound or concentrated solutions.[6]
Eyes Safety goggles or a face shieldTo protect against splashes, dust, and aerosols that can cause serious eye irritation.[7][8]
Body Laboratory coatA fully fastened lab coat provides a primary barrier to protect skin and personal clothing from contamination.[7]
Respiratory N95 respirator or higherRecommended when weighing the solid compound or when there is a potential for aerosol generation to prevent respiratory tract irritation. Use in a well-ventilated area or a fume hood is also crucial.[3][8]
Feet Closed-toe shoesTo protect feet from potential spills.[6]

Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Start Start Procedure Identify Experimental Procedure Start->Procedure Scale Determine Scale of Work (mg vs g) Procedure->Scale Aerosol Potential for Dust/ Aerosol Generation? Scale->Aerosol StandardPPE Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves (Single Pair) - Closed-toe Shoes Aerosol->StandardPPE No EnhancedPPE Enhanced PPE: - Standard PPE + - Double Gloves - Face Shield - N95 Respirator Aerosol->EnhancedPPE Yes FumeHood Work in Fume Hood EnhancedPPE->FumeHood

Caption: Decision tree for selecting appropriate PPE.

Section 3: Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational procedure is crucial for minimizing exposure and ensuring the integrity of your research.

3.1 Preparation

  • Designated Area: Designate a specific area for handling N-methyl-1H-indole-4-carboxamide, preferably within a chemical fume hood.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents, before you begin.

  • Don PPE: Put on all required PPE as outlined in Table 1 and the PPE Selection Workflow diagram.

3.2 Weighing and Aliquoting (Solid Compound)

  • Ventilation: Perform all weighing and aliquoting of the solid compound inside a certified chemical fume hood to minimize the inhalation of airborne particles.

  • Handling: Use a clean spatula to handle the solid. Avoid creating dust.

  • Containment: Immediately close the container after dispensing the required amount.

3.3 Solution Preparation and Handling

  • Solvent Addition: Add the solvent to the solid compound slowly to avoid splashing.

  • Dissolution: If necessary, use gentle agitation (e.g., a magnetic stirrer) to dissolve the solid. Avoid heating unless the protocol specifically requires it, as this can increase the vapor pressure of the solvent and potentially the compound.

  • Transfers: When transferring solutions, use appropriate tools such as pipettes or cannulas to minimize the risk of spills.

3.4 Post-Handling Procedures

  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[1]

  • Work Area Cleaning: Clean the designated work area to prevent cross-contamination.

Section 4: Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[9]

4.1 Waste Segregation

  • Solid Waste: Unused solid N-methyl-1H-indole-4-carboxamide and any materials contaminated with the solid (e.g., weighing paper, gloves, pipette tips) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing N-methyl-1H-indole-4-carboxamide should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

4.2 Waste Container Management

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("N-methyl-1H-indole-4-carboxamide") and the appropriate hazard warnings (e.g., "Irritant").

  • Closure: Keep waste containers securely closed except when adding waste to prevent the release of vapors and to avoid spills.[9]

4.3 Disposal Procedure

  • Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste disposal.

  • Professional Collection: Hazardous waste should be collected by trained environmental health and safety (EHS) personnel or a licensed contractor. Do not dispose of this chemical down the drain or in the regular trash.[9][10]

Diagram 2: Waste Disposal Workflow

This diagram outlines the correct procedure for the disposal of waste generated from experiments involving N-methyl-1H-indole-4-carboxamide.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_collection Collection & Disposal Start Experiment Complete IdentifyWaste Identify Waste Type Start->IdentifyWaste SolidWaste Solid Waste (e.g., contaminated gloves, paper) IdentifyWaste->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) IdentifyWaste->LiquidWaste Liquid LabeledSolid Place in Labeled Solid Waste Container SolidWaste->LabeledSolid LabeledLiquid Place in Labeled Liquid Waste Container LiquidWaste->LabeledLiquid SecureClosure Ensure Secure Closure LabeledSolid->SecureClosure LabeledLiquid->SecureClosure EHS_Collection Arrange for EHS Collection SecureClosure->EHS_Collection

Caption: Step-by-step waste disposal workflow.

References

  • SAFETY DATA SHEET for 1-Methylindole-3-carboxaldehyde. (2025, December 21). Google Vertex AI Search.
  • Safety Data Sheet for METHYL 3-FORMYL-1-METHYL-1H-INDOLE-2-CARBOXYLATE. (2024, December 19). Google Vertex AI Search.
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